molecular formula C21H28O2 B1671002 Dydrogesterone CAS No. 152-62-5

Dydrogesterone

Número de catálogo: B1671002
Número CAS: 152-62-5
Peso molecular: 312.4 g/mol
Clave InChI: JGMOKGBVKVMRFX-HQZYFCCVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Dydrogesterone is an orally active, synthetic progestogen that is a structural analog of natural progesterone. Its high selectivity and affinity for progesterone receptors make it a valuable compound in scientific research, particularly for studying progesterone-mediated pathways . As a retrosteroid, its molecular structure is distinct from testosterone-derived progestins, rendering it devoid of estrogenic, androgenic, anabolic, or glucocorticoid activity, which allows for cleaner investigation of specific progesterone receptor effects . In vitro and in vivo research applications include the study of endometrial receptivity and embryo implantation, where it helps create a secretory endometrium suitable for implantation . It is also used in investigations on luteal phase support and the maintenance of pregnancy, providing insights into the role of progesterone in early gestation and the prevention of spontaneous abortion . Additional research areas include exploring treatments for endometriosis-associated pain and examining the regulation of menstrual cycle disorders such as dysfunctional uterine bleeding, secondary amenorrhea, and premenstrual syndrome . From a pharmacological perspective, this compound is characterized by a rapid absorption profile, with a time to peak plasma concentration of 0.5-2.5 hours, and a high bioavailability of 28% due to its structural configuration . It is rapidly metabolized to 20α-dihydrothis compound (DHD), an active metabolite with similar biological activity . This product is intended for Research Use Only and is not for diagnostic or therapeutic use in humans.

Propiedades

IUPAC Name

(8S,9R,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4-5,12,16-19H,6-11H2,1-3H3/t16-,17+,18-,19+,20+,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGMOKGBVKVMRFX-HQZYFCCVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2C=CC4=CC(=O)CCC34C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@@H]3[C@H]2C=CC4=CC(=O)CC[C@@]34C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1022974
Record name Dydrogesterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1022974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Dydrogesterone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014522
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble in acetone, chloroform (1 in 2), ethanol (1 in 40) and diethyl ether (1 in 200); slightly soluble in fixed oils; sparingly soluble in methanol., 4.86e-03 g/L
Record name DYDROGESTERONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3321
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Dydrogesterone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014522
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

Crystals from acetone + hexane, White to off-white...crystalline powder.

CAS No.

152-62-5
Record name Dydrogesterone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152-62-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dydrogesterone [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000152625
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dydrogesterone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00378
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name dydrogesterone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92336
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dydrogesterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1022974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dydrogesterone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.280
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DYDROGESTERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90I02KLE8K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DYDROGESTERONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3321
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Dydrogesterone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014522
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

168-169, 170 °C, 169.5 °C
Record name Dydrogesterone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00378
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DYDROGESTERONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3321
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Dydrogesterone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014522
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Dydrogesterone in Endometriosis Research

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Endometriosis is a chronic, estrogen-dependent inflammatory disease characterized by the presence of endometrial-like tissue outside the uterus, leading to significant pain and infertility.[1][2] Dydrogesterone, a retroprogesterone structurally and pharmacologically similar to endogenous progesterone, is an effective therapeutic agent for endometriosis.[3] Its mechanism of action is multifaceted, extending beyond simple progestogenic effects. As a selective progesterone receptor agonist, this compound induces decidualization and subsequent atrophy of ectopic endometrial lesions, inhibits cell proliferation, modulates the local inflammatory and immune environment, suppresses angiogenesis, and reduces extracellular matrix degradation.[1][3] Notably, at therapeutic dosages, it achieves these effects without inhibiting ovulation, making it a suitable option for patients desiring to conceive. This guide provides an in-depth review of the molecular and cellular mechanisms underpinning this compound's efficacy in endometriosis, supported by quantitative data and detailed experimental protocols from key research studies.

Core Mechanism: Selective Progesterone Receptor Agonism

This compound's primary mechanism of action is its function as a potent and selective progesterone receptor (PR) agonist. Unlike natural progesterone, this compound has high oral bioavailability, allowing for effective systemic administration. Upon binding to PR in ectopic endometrial cells, it initiates a signaling cascade that mimics the luteal phase of the menstrual cycle. This leads to the transformation of proliferative tissue into secretory tissue, a process known as decidualization. Over time, sustained progestogenic stimulation results in the eventual atrophy of these ectopic implants. A key advantage of this compound is its high selectivity for the PR, with relatively lower activity at other steroid receptors, which minimizes side effects. Furthermore, therapeutic doses (e.g., 30 mg daily) effectively manage endometriosis symptoms without suppressing ovulation, a significant benefit for women with endometriosis-associated infertility.

Dydro This compound (Oral Administration) PR Selective Binding to Progesterone Receptors (PR) Dydro->PR Signal Activation of Progestogenic Signaling Pathways PR->Signal Ovulation Ovulation is Not Inhibited (at therapeutic doses) PR->Ovulation No direct inhibition Decidual Decidualization of Ectopic Endometrial Tissue Signal->Decidual Induces Atrophy Sustained Atrophy of Endometriotic Lesions Decidual->Atrophy Leads to

Caption: Core mechanism of this compound via selective PR agonism.

Molecular and Cellular Mechanisms of Action

Research has elucidated several specific pathways through which this compound exerts its therapeutic effects on endometriotic lesions. These include direct actions on cell survival and proliferation, as well as modulation of the lesion microenvironment.

Anti-Proliferative and Pro-Apoptotic Effects

Endometriosis is characterized by the uncontrolled proliferation of ectopic endometrial cells. This compound directly counters this by inhibiting the proliferation of endometrial stromal cells. It also promotes the atrophy of ectopic tissue by inducing apoptosis (programmed cell death), which helps to reduce the size and activity of endometriotic lesions. While the pro-apoptotic pathway is a recognized mechanism, some preclinical models have suggested that the suppression of apoptosis may be independent of progestin treatment, indicating a complex regulatory environment.

Dydro This compound EctopicCell Ectopic Endometrial Cell Dydro->EctopicCell Acts on Prolif Cell Proliferation EctopicCell->Prolif Inhibits Apoptosis Apoptosis EctopicCell->Apoptosis Induces Lesion Regression of Endometriotic Lesions Prolif->Lesion Apoptosis->Lesion

Caption: this compound's effects on cell proliferation and apoptosis.
Anti-Inflammatory Effects

Inflammation is a key feature of endometriosis, contributing significantly to pain symptoms. This compound exhibits potent anti-inflammatory properties by modulating the production of various inflammatory mediators. Clinical studies have demonstrated that treatment with this compound, particularly when combined with non-steroidal anti-inflammatory drugs (NSAIDs), significantly reduces the levels of key inflammatory markers.

Dydro This compound ImmuneCells Peritoneal Immune Cells & Endometrial Cells Dydro->ImmuneCells Modulates TNF TNF-α ImmuneCells->TNF Inhibits Release IL6 IL-6 ImmuneCells->IL6 Inhibits Release CRP CRP ImmuneCells->CRP Inhibits Production Pain Reduction in Inflammation & Pain TNF->Pain IL6->Pain CRP->Pain

Caption: Anti-inflammatory pathway of this compound.
Anti-Angiogenic and Anti-Invasive Effects

The survival and growth of ectopic endometrial implants depend on the formation of new blood vessels (angiogenesis) and invasion into surrounding tissues. This compound actively inhibits these processes. It suppresses the transcription of key angiogenic factors, including Vascular Endothelial Growth Factor A (VEGFA) and Cysteine-rich angiogenic inducer 61 (CYR61). This leads to a reduction in microvessel density within the lesions. Furthermore, this compound inhibits extracellular matrix degradation by reducing the expression of Matrix Metalloproteinases (MMPs) such as MMP-2 and MMP-3, which are crucial for tissue invasion.

cluster_angiogenesis Angiogenesis Factors cluster_invasion Invasion Factors (MMPs) Dydro This compound EctopicCell Ectopic Endometrial Cell Dydro->EctopicCell Acts on VEGFA VEGFA EctopicCell->VEGFA Downregulates CYR61 CYR61 EctopicCell->CYR61 Downregulates MMP2 MMP-2 EctopicCell->MMP2 Downregulates MMP3 MMP-3 EctopicCell->MMP3 Downregulates Result Decreased Angiogenesis, Invasion, and Lesion Growth VEGFA->Result CYR61->Result MMP2->Result MMP3->Result

Caption: this compound's inhibition of angiogenesis and invasion.

Summary of Quantitative Data

Quantitative analysis from clinical and preclinical studies provides concrete evidence for this compound's mechanism of action. The following tables summarize key findings.

Table 1: Effect of this compound on Inflammatory and Immune Markers Data from a clinical study comparing this compound monotherapy with this compound plus mefenamic acid in patients with mild endometriosis.

MarkerGroupResultStatistical Significance
TNF-α, CRP, IL-6 This compound + NSAID vs. This compound aloneSignificantly lower levels post-treatmentP = 0.00
Complement C3, C4 This compound + NSAID vs. This compound aloneSignificantly lower levels post-treatmentP = 0.00

Table 2: Effect of Progestins on Angiogenic Factors and MMPs in a Preclinical Mouse Model Data from a study where human endometrium was transplanted into nude mice and treated with progestins for 28 days.

Gene ExpressionTreatmentResult
VEGFA, CYR61 This compound, Dihydrothis compoundTranscription suppressed
MMP-2 Progesterone, this compound, Dihydrothis compoundSignificantly reduced
MMP-3 This compoundSignificantly reduced

Table 3: Clinical Efficacy of this compound in Post-Surgical Endometriosis Patients Data from a retrospective analysis comparing post-laparoscopic surgery outcomes in patients with stage III/IV endometriosis.

OutcomeThis compound GroupGnRH-a GroupStatistical Significance
Spontaneous Pregnancy Rate 44.3% (31/70)22.2% (18/81)P = 0.005
Cumulative Pregnancy Rate (12 mo) Significantly higherLowerP = 0.003

Key Experimental Protocols in this compound Research

The understanding of this compound's mechanism of action has been built upon specific preclinical and clinical research models.

Preclinical Mouse Model for Ectopic Lesion Analysis

This model is crucial for studying the direct effects of progestins on the development and molecular characteristics of endometriotic lesions.

  • Protocol:

    • Tissue Collection: Human endometrial tissue is obtained from consenting patients.

    • Transplantation: The tissue is transplanted intraperitoneally into ovariectomized nude mice (immunocompromised to prevent graft rejection).

    • Hormonal Stimulation: Mice are treated to establish the ectopic lesions.

    • Treatment: Mice are administered daily treatments of progesterone, this compound, or its metabolite dihydrothis compound for periods of 7 and 28 days.

    • Lesion Analysis: After the treatment period, the ectopic lesions are excised and analyzed for:

      • Cell Proliferation: Immunohistochemical staining for proliferation markers (e.g., Ki-67).

      • Apoptosis: TUNEL assay or similar methods.

      • Gene Expression: Real-time PCR to quantify mRNA levels of estrogen receptors, progesterone receptors, angiogenic factors (VEGFA, CYR61), and MMPs.

      • Angiogenesis: Immunohistochemical staining to determine microvessel density and the presence of pericytes for vessel stabilization.

cluster_prep Model Preparation cluster_treatment Intervention cluster_analysis Analysis of Ectopic Lesions p1 1. Obtain Human Endometrial Tissue p2 2. Intraperitoneal Transplant into Nude Mice p1->p2 p3 3. Administer Treatment (this compound, etc.) for 7 & 28 days p2->p3 p4 4. Proliferation & Apoptosis Assays p3->p4 p5 5. Gene Expression Analysis (PCR for VEGFA, MMPs) p3->p5 p6 6. Vessel Density Measurement p3->p6

Caption: Experimental workflow for the preclinical endometriosis mouse model.
Clinical Trial: Assessment of Inflammatory Markers

This type of study design is used to evaluate the systemic anti-inflammatory effects of this compound in patients.

  • Protocol:

    • Patient Recruitment: A cohort of patients (e.g., n=80) with a diagnosis of mild endometriosis is recruited.

    • Randomization: Patients are randomly assigned to one of two treatment arms:

      • Control Group: this compound monotherapy.

      • Experimental Group: this compound combined with an NSAID (e.g., mefenamic acid).

    • Treatment Regimen: Both groups begin treatment on a specific day of the menstrual cycle (e.g., day 5).

    • Data Collection: Blood samples are collected at baseline and after the treatment period.

    • Biomarker Analysis: Serum levels of humoral immune indexes (Complement C3, C4) and inflammatory factors (TNF-α, CRP, IL-6) are measured and compared between the groups.

    • Efficacy and Safety: Clinical efficacy (e.g., pain relief) and the incidence of adverse reactions are also assessed and compared.

cluster_groups Treatment Arms start Patient Recruitment (Mild Endometriosis, n=80) random Randomization start->random groupA Group A (Control): This compound Monotherapy random->groupA groupB Group B (Experimental): This compound + NSAID random->groupB analysis Post-Treatment Analysis groupA->analysis groupB->analysis results Compare: - Inflammatory Markers (TNF-α, IL-6) - Immune Markers (C3, C4) - Clinical Efficacy & Safety analysis->results

Caption: Workflow for a clinical trial assessing inflammatory markers.

References

Dydrogesterone's Non-Genomic Signaling: A Technical Guide Beyond the Progesterone Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dydrogesterone, a synthetic retro-progesterone, is widely utilized for its progestogenic effects, traditionally attributed to its interaction with the nuclear progesterone receptor (PR). However, a growing body of evidence reveals that this compound also elicits rapid, non-genomic responses by engaging with alternative signaling pathways independent of classical PR-mediated gene transcription. This technical guide provides an in-depth exploration of these non-genomic signaling cascades, focusing on this compound's interactions with membrane progesterone receptors (mPRs) and progesterone receptor membrane component 1 (PGRMC1). We will delve into the downstream effects on intracellular signaling pathways, including the modulation of ion channels, activation of kinase cascades such as MAPK/ERK and PI3K/Akt, and its immunomodulatory role in shifting the cytokine balance. This document summarizes key quantitative data, provides detailed experimental protocols for investigating these pathways, and presents visual diagrams of the signaling networks to facilitate a deeper understanding for researchers and drug development professionals.

Introduction: Beyond the Classical Receptor

Steroid hormones traditionally exert their effects through genomic pathways, which involve the binding to intracellular receptors that act as ligand-activated transcription factors, leading to changes in gene expression. While this compound is a potent agonist of the nuclear progesterone receptor, it also initiates rapid cellular responses that occur within seconds to minutes, a timeframe inconsistent with genomic mechanisms[1]. These non-genomic actions are often mediated by membrane-associated receptors and can trigger a cascade of intracellular signaling events. Understanding these alternative pathways is crucial for a comprehensive grasp of this compound's pharmacological profile and for the development of novel therapeutic strategies.

Alternative Receptors for this compound

Membrane Progesterone Receptors (mPRs)

Membrane progesterone receptors (mPRs), belonging to the progestin and adipoQ receptor (PAQR) family, are cell surface receptors that bind progesterone and other progestins, mediating rapid, non-genomic signaling[2]. There are several subtypes, including mPRα, mPRβ, and mPRγ. While direct quantitative binding data for this compound to specific mPR subtypes is limited in the available literature, the rapid, non-genomic effects of this compound strongly suggest its interaction with these receptors.

Progesterone Receptor Membrane Component 1 (PGRMC1)

PGRMC1 is a heme-binding protein that has been implicated in a variety of cellular processes, including steroid signaling[3]. Although its exact role as a progesterone receptor is debated, it is known to be part of a multi-protein complex that binds progesterone and other steroids[3]. This compound has been shown to promote the phosphorylation of PGRMC1 at serine 181 (S181), leading to increased proliferation of breast cancer cells. This suggests that PGRMC1 is a key mediator of this compound's non-genomic signaling.

Downstream Signaling Pathways

Modulation of Ion Channels: The Calcium Influx

One of the most well-documented non-genomic effects of this compound is its ability to modulate ion channels, particularly voltage-dependent calcium channels[4]. This compound has been shown to rapidly inhibit high-concentration KCl-induced myometrial contractions at concentrations as low as 10⁻⁷ M, an effect that is not blocked by the PR antagonist RU486. This suggests a direct, non-genomic action on calcium channels, leading to a reduction in intracellular calcium influx and subsequent muscle relaxation.

Activation of Kinase Cascades

3.2.1. MAPK/ERK Pathway

The mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK) pathway, is a crucial signaling route for cell proliferation, differentiation, and survival. While direct quantitative data on this compound-induced ERK phosphorylation is scarce, studies on progesterone's non-genomic actions have shown rapid activation of the Src/Ras/MAPK pathway. This activation can lead to the phosphorylation of transcription factors and modulation of gene expression, bridging rapid non-genomic signals to longer-term cellular responses.

3.2.2. PI3K/Akt Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another critical signaling cascade involved in cell survival, growth, and proliferation. The major metabolite of this compound, 20α-dihydrothis compound (DHD), has been shown to induce the rapid activation of the ERK1/2 MAP kinase cascade, while this compound itself has neutral effects on this pathway in human endothelial cells. This suggests that the metabolic conversion of this compound is a key step in activating certain non-genomic signaling pathways.

Immunomodulatory Effects: The Th1/Th2 Cytokine Shift

This compound exhibits potent immunomodulatory properties, primarily by inducing a shift in the balance of T-helper (Th) cell cytokines from a pro-inflammatory Th1 profile to an anti-inflammatory Th2 profile. This is characterized by a decrease in the production of Th1 cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), and an increase in the production of Th2 cytokines like interleukin-4 (IL-4) and interleukin-10 (IL-10). This shift is thought to be a key mechanism in promoting maternal immune tolerance during pregnancy.

Quantitative Data

The following tables summarize the available quantitative data on the non-genomic effects of this compound. It is important to note that specific binding affinities (Ki or Kd) for this compound to mPRs and PGRMC1 are not well-documented in publicly available literature.

ParameterReceptor/ChannelCell TypeValueReference
Inhibition of KCl-induced contractionVoltage-dependent Calcium ChannelsPregnant rat myometriumEffective at 10⁻⁷ M
Inhibition of oxytocin-induced contractionNot specifiedPregnant human myometriumEffective at 10⁻⁶ M
CytokineCell TypeThis compound ConcentrationEffectReference
IFN-γPeripheral Blood Mononuclear Cells (PBMCs)Not specifiedSignificantly decreased
TNF-αPBMCsNot specifiedSignificantly decreased
IL-4PBMCsNot specifiedSignificantly increased
IL-6PBMCsNot specifiedSignificantly increased
IL-10PBMCsNot specifiedIncreased

Signaling Pathway and Experimental Workflow Diagrams

This compound's Non-Genomic Signaling via Membrane Receptors

Dydrogesterone_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound mPR mPR This compound->mPR PGRMC1 PGRMC1 This compound->PGRMC1 Ca_Channel Voltage-gated Ca²⁺ Channel This compound->Ca_Channel Inhibition G_Protein G-Protein mPR->G_Protein Activation Phosphorylation PGRMC1-S181 Phosphorylation PGRMC1->Phosphorylation Ca_Influx ↓ Intracellular Ca²⁺ Ca_Channel->Ca_Influx MAPK_Pathway MAPK/ERK Pathway G_Protein->MAPK_Pathway PI3K_Akt_Pathway PI3K/Akt Pathway G_Protein->PI3K_Akt_Pathway Gene_Expression Modulation of Gene Expression MAPK_Pathway->Gene_Expression PI3K_Akt_Pathway->Gene_Expression Cellular_Response Cellular Response (e.g., Myometrial Relaxation, Immunomodulation, Cell Proliferation) Ca_Influx->Cellular_Response Phosphorylation->Cellular_Response Gene_Expression->Cellular_Response

This compound's non-genomic signaling pathways.
Experimental Workflow for Investigating this compound's Effect on MAPK/ERK Phosphorylation

Western_Blot_Workflow start Start: Culture target cells treatment Treat cells with varying concentrations of this compound (and controls) start->treatment lysis Cell Lysis and Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Transfer to PVDF membrane sds_page->transfer blocking Blocking with BSA or non-fat milk transfer->blocking primary_ab Incubate with primary antibody (anti-phospho-ERK and anti-total-ERK) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometry Analysis: (p-ERK / Total ERK) detection->analysis end End: Quantitative Data analysis->end

Western blot workflow for MAPK/ERK phosphorylation.

Detailed Experimental Protocols

Radioligand Binding Assay for this compound and Membrane Progesterone Receptors (mPRs)

Objective: To determine the binding affinity (Ki or Kd) of this compound for mPRs expressed in a suitable cell line (e.g., HEK293 cells transfected with mPRα, β, or γ).

Materials:

  • HEK293 cells expressing the mPR of interest

  • Cell culture medium and reagents

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA)

  • Radioligand (e.g., [³H]-Progesterone)

  • Unlabeled this compound

  • Unlabeled progesterone (for determining non-specific binding)

  • Scintillation cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Protocol:

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells expressing the mPR of interest to ~80-90% confluency.

    • Harvest cells and homogenize in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in binding buffer.

    • Determine the protein concentration of the membrane preparation.

  • Competitive Binding Assay:

    • In a 96-well plate, add a constant concentration of [³H]-Progesterone to each well.

    • Add increasing concentrations of unlabeled this compound to the experimental wells.

    • For determining non-specific binding, add a high concentration of unlabeled progesterone to a set of control wells.

    • Add the membrane preparation to all wells.

    • Incubate the plate at 4°C for a predetermined time to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.

    • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Western Blot Analysis of this compound-Induced MAPK/ERK Phosphorylation

Objective: To quantify the dose-dependent effect of this compound on the phosphorylation of ERK1/2 in a target cell line (e.g., myometrial cells or breast cancer cells).

Materials:

  • Target cell line

  • Cell culture medium and reagents

  • This compound

  • Cell lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment:

    • Seed cells in a multi-well plate and grow to ~70-80% confluency.

    • Starve the cells in serum-free medium for 12-24 hours.

    • Treat the cells with varying concentrations of this compound (e.g., 0, 10⁻⁹, 10⁻⁸, 10⁻⁷, 10⁻⁶ M) for a short duration (e.g., 5, 15, 30 minutes).

  • Protein Extraction and Quantification:

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing:

    • Strip the membrane to remove the bound antibodies.

    • Re-probe the membrane with the anti-total-ERK1/2 primary antibody, followed by the secondary antibody and detection, to normalize for protein loading.

  • Data Analysis:

    • Quantify the band intensities for both phospho-ERK and total-ERK using densitometry software.

    • Calculate the ratio of phospho-ERK to total-ERK for each sample.

    • Plot the fold change in phosphorylation relative to the untreated control against the this compound concentration.

Measurement of Intracellular Calcium Concentration ([Ca²⁺]i)

Objective: To measure the effect of this compound on intracellular calcium levels in a target cell line (e.g., myometrial cells).

Materials:

  • Target cell line

  • Glass-bottom dishes or coverslips

  • Fura-2 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • This compound

  • Ionomycin (positive control)

  • Fluorescence microscope with a ratiometric imaging system

Protocol:

  • Cell Plating and Dye Loading:

    • Plate cells on glass-bottom dishes or coverslips and allow them to adhere.

    • Prepare a loading solution of Fura-2 AM and Pluronic F-127 in HBSS.

    • Incubate the cells with the loading solution in the dark at 37°C for 30-60 minutes.

    • Wash the cells with HBSS to remove extracellular dye and allow for de-esterification of the dye within the cells.

  • Calcium Imaging:

    • Mount the dish/coverslip on the fluorescence microscope stage.

    • Excite the cells alternately with 340 nm and 380 nm light and capture the emission at 510 nm.

    • Record a baseline fluorescence ratio (F340/F380) for a few minutes.

    • Add this compound at the desired concentration and continue recording the fluorescence ratio to observe any changes in [Ca²⁺]i.

    • At the end of the experiment, add ionomycin to obtain the maximum fluorescence ratio (Rmax), followed by a calcium-chelating agent (e.g., EGTA) to obtain the minimum fluorescence ratio (Rmin) for calibration.

  • Data Analysis:

    • Calculate the 340/380 nm fluorescence ratio for each time point.

    • Convert the fluorescence ratio to [Ca²⁺]i using the Grynkiewicz equation: [Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2), where Kd is the dissociation constant of Fura-2 for Ca²⁺.

    • Plot the change in [Ca²⁺]i over time.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

Objective: To quantify the effect of this compound on the production of Th1 (IFN-γ, TNF-α) and Th2 (IL-4, IL-10) cytokines by peripheral blood mononuclear cells (PBMCs).

Materials:

  • Human PBMCs

  • RPMI-1640 medium with 10% FBS

  • Phytohemagglutinin (PHA) or other mitogen

  • This compound

  • ELISA kits for human IFN-γ, TNF-α, IL-4, and IL-10

  • 96-well ELISA plates

  • Plate reader

Protocol:

  • PBMC Isolation and Culture:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Resuspend the cells in complete RPMI-1640 medium.

    • Plate the cells in a 96-well plate.

  • Cell Treatment:

    • Treat the cells with varying concentrations of this compound.

    • Stimulate the cells with a mitogen (e.g., PHA) to induce cytokine production.

    • Include appropriate controls (unstimulated cells, stimulated cells without this compound).

    • Incubate the plate at 37°C in a CO₂ incubator for 24-48 hours.

  • Cytokine Measurement:

    • Centrifuge the plate to pellet the cells and collect the culture supernatants.

    • Perform the ELISA for each cytokine according to the manufacturer's instructions. This typically involves:

      • Coating the ELISA plate with a capture antibody.

      • Blocking the plate.

      • Adding the culture supernatants and standards.

      • Adding a biotinylated detection antibody.

      • Adding a streptavidin-HRP conjugate.

      • Adding a substrate solution and stopping the reaction.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a plate reader.

    • Generate a standard curve for each cytokine.

    • Calculate the concentration of each cytokine in the samples based on the standard curve.

    • Compare the cytokine concentrations between the different treatment groups.

Conclusion

The non-genomic signaling pathways of this compound represent a rapidly evolving area of research that expands our understanding of its pharmacological actions beyond the classical nuclear progesterone receptor. Its interactions with membrane-bound receptors like mPRs and PGRMC1, and the subsequent modulation of intracellular signaling cascades, including ion channels and kinase pathways, as well as its profound immunomodulatory effects, highlight the complexity of its cellular mechanisms. While further research is needed to fully elucidate the quantitative aspects of these interactions, the information presented in this technical guide provides a solid foundation for researchers and drug development professionals to explore these novel signaling avenues. A deeper understanding of this compound's non-genomic effects will undoubtedly pave the way for the development of more targeted and effective therapeutic interventions.

References

An In-depth Technical Guide to the Immunomodulatory Effects of Dydrogesterone on T-helper Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dydrogesterone, a synthetic retro-progesterone, exhibits a high affinity for the progesterone receptor and is widely utilized in various gynecological conditions. Beyond its well-established hormonal activities, this compound exerts significant immunomodulatory effects, particularly on the adaptive immune system. A key aspect of this immunomodulation is its influence on the differentiation and function of T-helper (Th) cells, which are pivotal in orchestrating immune responses. This technical guide provides a comprehensive overview of the mechanisms through which this compound modulates Th cell subsets (Th1, Th2, Th17, and Treg), the signaling pathways involved, and detailed experimental protocols for studying these effects.

This compound's Impact on T-helper Cell Cytokine Profiles

This compound plays a crucial role in shifting the balance of T-helper cell responses, a phenomenon particularly critical for the maintenance of pregnancy, which is considered a Th2-dominant state. The primary mechanism of this shift is the modulation of cytokine production by different Th cell subsets.

Downregulation of Pro-inflammatory Th1 and Th17 Cytokines

This compound has been consistently shown to suppress the production of pro-inflammatory cytokines associated with Th1 and Th17 cells. Th1 cells are characterized by the secretion of interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), which are involved in cell-mediated immunity and can be detrimental in certain contexts, such as pregnancy, by promoting inflammation at the maternal-fetal interface.[1][2][3] Similarly, Th17 cells, which produce interleukin-17 (IL-17) and IL-23, are implicated in inflammatory responses and have been associated with pregnancy complications like recurrent spontaneous miscarriage.[4][5]

Studies have demonstrated that in vitro treatment of peripheral blood mononuclear cells (PBMCs) from women with recurrent spontaneous miscarriage with this compound leads to a significant reduction in the secretion of IFN-γ, TNF-α, IL-17A, and IL-23. This suppressive effect on Th1 and Th17 responses is a cornerstone of this compound's immunomodulatory action.

Upregulation of Anti-inflammatory Th2 Cytokines

Concurrently with the suppression of pro-inflammatory cytokines, this compound promotes the production of anti-inflammatory cytokines associated with Th2 cells. Th2 cells secrete cytokines such as interleukin-4 (IL-4), interleukin-6 (IL-6), and interleukin-10 (IL-10), which are crucial for humoral immunity and promoting immunological tolerance.

In experimental settings, this compound has been shown to significantly increase the production of IL-4 and IL-6 by stimulated lymphocytes. This upregulation of Th2 cytokines contributes to a shift in the Th1/Th2 balance towards a Th2-dominant profile, which is considered protective in pregnancy.

Influence on Regulatory T-cells (Tregs)

While direct quantitative data on this compound's effect on Treg frequency is still emerging, its role in modulating the Th17/Treg ratio is recognized. Tregs, characterized by the expression of the transcription factor Foxp3, are critical for maintaining immune tolerance and preventing excessive immune responses. An imbalance in the Th17/Treg ratio is associated with inflammatory conditions and pregnancy complications. By suppressing Th17 cells, this compound indirectly supports a more favorable Th17/Treg balance, contributing to an anti-inflammatory environment. Progesterone, a closely related hormone, has been shown to promote the differentiation of naive T cells into Foxp3+ Tregs, suggesting a similar mechanism may be at play for this compound.

Quantitative Data on Cytokine Modulation

The following tables summarize the quantitative effects of this compound on T-helper cell cytokine production as reported in various in vitro studies.

Table 1: Effect of this compound on Th1 and Th17 Cytokine Production

CytokineCell TypeExperimental ConditionThis compound Concentration% Change (Mean ± SD/SE) or P-valueReference
IFN-γPBMCs from women with recurrent miscarriagePHA stimulationNot specifiedP = 0.0001 (significant inhibition)
TNF-αPBMCs from women with recurrent miscarriagePHA stimulationNot specifiedP = 0.005 (significant inhibition)
IFN-αPBMCs from women with recurrent miscarriagePHA stimulationNot specifiedSignificantly down-regulated
TNF-γPBMCs from women with recurrent miscarriagePHA stimulationNot specifiedSignificantly down-regulated
IL-17APBMCs from women with recurrent miscarriagePHA stimulationNot specifiedSignificantly down-regulated
IL-23PBMCs from women with recurrent miscarriagePHA stimulationNot specifiedSignificantly down-regulated

Table 2: Effect of this compound on Th2 Cytokine Production

CytokineCell TypeExperimental ConditionThis compound Concentration% Change (Mean ± SD/SE) or P-valueReference
IL-4PBMCs from women with recurrent miscarriagePHA stimulationNot specifiedP = 0.03 (significant increase)
IL-6PBMCs from women with recurrent miscarriagePHA stimulationNot specifiedP = 0.017 (significant increase)
IL-6PBMCs from women with recurrent miscarriagePHA stimulationNot specifiedSignificantly up-regulated

Signaling Pathways of this compound in T-helper Cells

This compound exerts its immunomodulatory effects through a complex network of signaling pathways, primarily involving the progesterone receptor and the downstream mediator, progesterone-induced blocking factor (PIBF).

Progesterone Receptor Signaling

This compound's actions are mediated through its binding to progesterone receptors (PRs) on T-lymphocytes. While the classical nuclear progesterone receptors (PR-A and PR-B) are known to regulate gene transcription, there is growing evidence for the involvement of membrane progesterone receptors (mPRs) in mediating the rapid, non-genomic effects of progesterone and its analogs. Binding of this compound to these receptors can trigger intracellular signaling cascades. The effects of this compound on cytokine production can be blocked by the progesterone receptor antagonist mifepristone (RU486), confirming the receptor-mediated nature of its action. Interestingly, some studies suggest that progesterone can also exert effects through the glucocorticoid receptor on T cells.

Dydrogesterone_Receptor_Signaling This compound This compound mPR Membrane Progesterone Receptor (mPR) This compound->mPR binds nPR Nuclear Progesterone Receptor (nPR) This compound->nPR binds GR Glucocorticoid Receptor (GR) This compound->GR binds G_protein G-protein activation mPR->G_protein Nucleus Nucleus nPR->Nucleus translocates to GR->Nucleus translocates to Second_messengers Second Messengers (e.g., cAMP, Ca2+) G_protein->Second_messengers Cytokine_Modulation Modulation of Cytokine Gene Transcription Second_messengers->Cytokine_Modulation PIBF_Induction PIBF Gene Transcription Nucleus->PIBF_Induction Nucleus->Cytokine_Modulation

This compound Receptor Signaling Pathways
Progesterone-Induced Blocking Factor (PIBF) Signaling

A key downstream mediator of this compound's immunomodulatory effects is the Progesterone-Induced Blocking Factor (PIBF). This compound induces the production of PIBF by lymphocytes. PIBF, in turn, acts in an autocrine or paracrine manner to modulate T-helper cell responses. It has been shown that PIBF signals through a receptor complex that includes the IL-4 receptor alpha chain, leading to the activation of the Janus kinase/signal transducer and activator of transcription (Jak/STAT) pathway, specifically STAT6. This signaling cascade is known to promote the transcription of Th2-associated genes, including those for IL-4 and IL-10, thereby reinforcing the shift towards a Th2 phenotype.

PIBF_Signaling_Pathway PIBF PIBF PIBF_Receptor PIBF Receptor (includes IL-4Rα) PIBF->PIBF_Receptor binds JAK Janus Kinase (JAK) Activation PIBF_Receptor->JAK STAT6 STAT6 Phosphorylation JAK->STAT6 STAT6_dimer STAT6 Dimerization STAT6->STAT6_dimer Nucleus Nucleus STAT6_dimer->Nucleus translocates to Th2_genes Transcription of Th2-associated Genes (e.g., IL-4, IL-10) Nucleus->Th2_genes

PIBF Signaling Pathway in T-helper Cells

Experimental Protocols

This section provides a detailed methodology for investigating the immunomodulatory effects of this compound on T-helper cells in vitro.

Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
  • Blood Collection: Collect whole blood from subjects in sterile tubes containing an anticoagulant (e.g., EDTA or heparin).

  • Dilution: Dilute the blood 1:1 with sterile phosphate-buffered saline (PBS) at room temperature.

  • Density Gradient Centrifugation: Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque) in a conical centrifuge tube. Centrifuge at 400-500 x g for 30-40 minutes at room temperature with the brake off.

  • Harvesting: After centrifugation, four layers will be visible. Carefully aspirate the "buffy coat," the layer containing the PBMCs, located between the plasma and the density gradient medium.

  • Washing: Transfer the harvested PBMCs to a new centrifuge tube and wash with PBS. Centrifuge at 300 x g for 10 minutes. Repeat the washing step two more times to remove any remaining platelets and density gradient medium.

  • Cell Counting and Viability: Resuspend the final cell pellet in complete cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin). Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.

In Vitro Cell Culture and Stimulation
  • Cell Seeding: Seed the isolated PBMCs in a 96-well cell culture plate at a density of 1 x 10^6 cells/mL.

  • Treatment: Add this compound at various concentrations (e.g., 10^-5 to 10^-9 M) to the designated wells. Include a vehicle control (e.g., DMSO) for comparison.

  • Stimulation: Stimulate the T-cells within the PBMC population by adding a mitogen such as phytohemagglutinin (PHA) at a final concentration of 5-10 µg/mL. Include an unstimulated control.

  • Incubation: Incubate the culture plate at 37°C in a humidified atmosphere with 5% CO2 for 48-72 hours.

Cytokine Measurement by ELISA
  • Sample Collection: After incubation, centrifuge the culture plate and carefully collect the cell-free supernatants.

  • ELISA Procedure: Perform a sandwich enzyme-linked immunosorbent assay (ELISA) to quantify the concentrations of specific cytokines (e.g., IFN-γ, TNF-α, IL-4, IL-6, IL-10, IL-17A) in the supernatants, following the manufacturer's instructions for the specific ELISA kits used.

  • Data Analysis: Generate a standard curve using recombinant cytokine standards. Determine the cytokine concentrations in the samples by interpolating their absorbance values from the standard curve.

Experimental_Workflow Blood_Collection Whole Blood Collection (with anticoagulant) PBMC_Isolation PBMC Isolation (Density Gradient Centrifugation) Blood_Collection->PBMC_Isolation Cell_Culture Cell Culture and Treatment (PBMCs + this compound/Vehicle) PBMC_Isolation->Cell_Culture Stimulation T-cell Stimulation (e.g., PHA) Cell_Culture->Stimulation Incubation Incubation (37°C, 5% CO2, 48-72h) Stimulation->Incubation Supernatant_Collection Supernatant Collection Incubation->Supernatant_Collection ELISA Cytokine Measurement (ELISA) Supernatant_Collection->ELISA Data_Analysis Data Analysis ELISA->Data_Analysis

Experimental Workflow for Studying this compound's Effects

Conclusion

This compound demonstrates potent immunomodulatory properties by influencing the differentiation and function of T-helper cells. Its ability to suppress pro-inflammatory Th1 and Th17 responses while promoting anti-inflammatory Th2 responses underscores its therapeutic potential in conditions characterized by immune dysregulation, particularly in the context of pregnancy maintenance. The signaling pathways involving progesterone receptors and the downstream mediator PIBF provide a mechanistic framework for these effects. The experimental protocols outlined in this guide offer a robust methodology for further research into the intricate immunomodulatory actions of this compound. A deeper understanding of these mechanisms will be invaluable for the development of targeted immunomodulatory therapies.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on Dydrogesterone's Role in GnRH and Steroidogenesis Pathways

Abstract

This compound is a synthetic, orally active progestogen that is structurally and pharmacologically similar to endogenous progesterone. Its unique retro-progesterone structure grants it high selectivity for the progesterone receptor (PR), enhanced oral bioavailability, and a favorable safety profile devoid of androgenic, estrogenic, or glucocorticoid effects.[1][2] This guide provides a detailed examination of this compound's mechanisms of action within the Gonadotropin-Releasing Hormone (GnRH) and steroidogenesis pathways. We consolidate quantitative data from key studies, outline experimental methodologies, and present signaling pathways and workflows through detailed diagrams. This document serves as a technical resource for professionals engaged in reproductive health research and pharmaceutical development.

Core Mechanism of Action: Progesterone Receptor Selectivity

This compound exerts its effects by binding to and activating progesterone receptors (PRs), which are members of the nuclear receptor superfamily that function as ligand-activated transcription factors.[3] Unlike natural progesterone, which has a planar structure, this compound possesses a "bent" conformation due to its retro-steroid configuration. This unique three-dimensional structure is thought to be responsible for its high selectivity and potent agonistic activity at the PR, with minimal to no binding to other steroid receptors.[4] This selectivity ensures that its physiological effects are almost exclusively progestogenic, which is a significant advantage over other synthetic progestins that may exhibit off-target androgenic or glucocorticoid activities.[2]

Modulation of the Gonadotropin-Releasing Hormone (GnRH) Pathway

The hypothalamic-pituitary-gonadal (HPG) axis is the central regulatory system of reproduction. The hypothalamus secretes GnRH in a pulsatile manner, which stimulates the anterior pituitary to release the gonadotropins: Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). Progesterone and progestins are critical modulators of this axis, primarily by altering the frequency of the GnRH pulse generator.

This compound, acting through progesterone receptors in the hypothalamus, inhibits the GnRH pulse generator. This action reduces the frequency of GnRH pulses, which in turn slows down LH pulse frequency and reduces plasma LH concentrations. This inhibitory effect is the basis for its clinical application in Assisted Reproductive Technology (ART) protocols to prevent a premature LH surge during controlled ovarian stimulation. By preventing an early LH peak, this compound allows for a more synchronized follicular development and prevents premature ovulation, thereby improving the outcomes of oocyte retrieval. Notably, at standard therapeutic doses for conditions like luteal phase support, this compound does not appear to inhibit ovulation.

GnRH_Pathway_Modulation Hypothalamus Hypothalamus (GnRH Pulse Generator) Pituitary Anterior Pituitary Hypothalamus->Pituitary GnRH (pulsatile) This compound This compound This compound->Hypothalamus Binds to PR Inhibits Pulse Frequency LH LH Pituitary->LH + FSH FSH Pituitary->FSH + Gonads Ovaries / Testes LH->Gonads + FSH->Gonads + Steroids Steroid Hormones (Estrogen, Progesterone) Gonads->Steroids Steroidogenesis Steroids->Hypothalamus Negative Feedback Steroids->Pituitary Negative Feedback

Caption: this compound's inhibitory action on the HPG axis.

Influence on the Steroidogenesis Pathway

Steroidogenesis is the metabolic process by which steroid hormones are generated from cholesterol. In the gonads, this process is regulated by LH and FSH. This compound has been shown to influence the transcription of key genes involved in this pathway.

A study in zebrafish (Danio rerio) demonstrated that exposure to this compound altered the transcription of crucial steroidogenic enzymes. Specifically, high concentrations led to a significant increase in the transcription of ovarian aromatase (cyp19a1a), the enzyme responsible for converting androgens to estrogens. In the testes, transcription of 17β-hydroxysteroid dehydrogenase 2 (hsd17b2) was enhanced. These findings suggest that this compound can directly modulate the local production of steroid hormones within the gonads, potentially impacting gamete development and maturation. While these effects are documented in an aquatic model, they highlight a potential mechanism that warrants further investigation in mammals.

Steroidogenesis_Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone StAR, P450scc Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD Androgens Androgens (e.g., Androstenedione) Progesterone->Androgens CYP17 Androgens->Androgens Estrogens Estrogens (e.g., Estradiol) Androgens->Estrogens Aromatase (cyp19a1a) This compound This compound CYP19A1A Aromatase (cyp19a1a) This compound->CYP19A1A ▲ Transcription (Ovary) HSD17B2 17β-HSD2 (hsd17b2) This compound->HSD17B2 ▲ Transcription (Testis) StAR StAR P450scc P450scc HSD3B 3β-HSD CYP17 CYP17

Caption: this compound's influence on steroidogenic gene expression.

Quantitative Data Summary

The effects of this compound on gene expression and hormone levels have been quantified in various studies. The following tables summarize key findings.

Table 1: Effect of this compound on GnRH and Steroidogenesis Pathway Gene Transcription in Zebrafish (Data sourced from Shi et al., 2019)

GeneTissueThis compound Conc. (ng L⁻¹)Fold Change vs. Control
gnrh2Brain (Female)2490~2.0 (Significant Increase)
gnrhr2Brain (Female)2490~2.5 (Significant Increase)
cyp19a1aOvary24902.3
hsd17b2Testis305~2.0
hsd17b2Testis24902.4

Table 2: Clinical Outcomes in Controlled Ovarian Hyperstimulation Cycles (Data sourced from Yilmaz et al., 2020)

ParameterThis compound Group (n=52)GnRH Antagonist Group (n=53)p-value
Premature LH Surge (%)13.59.40.517
Premature Ovulation (%)11.500.013
Trigger Day Estradiol (pg/mL)1021 (Median)1344 (Median)<0.001
Trigger Day Progesterone (ng/mL)1.1 (Median)0.8 (Median)<0.001
Maximum LH (mIU/mL)8.8 (Median)4.8 (Median)<0.001
Total MII Oocytes Collected5 (Median)5 (Median)0.841

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols from the cited literature.

Protocol 1: Gene Expression Analysis in Zebrafish (Adapted from Shi et al., 2019)

This protocol outlines the key steps for assessing the impact of this compound on gene transcription in an aquatic model.

  • Animal Exposure: Adult zebrafish (Danio rerio) are exposed to varying nominal concentrations of this compound (e.g., 32.0, 305, and 2490 ng L⁻¹) in a flow-through system for a defined period, such as 14 days. A control group is maintained in water with the solvent carrier only.

  • Tissue Dissection: Following exposure, fish are euthanized in tricaine methanesulfonate (MS-222). Brains, ovaries, and testes are immediately dissected, flash-frozen in liquid nitrogen, and stored at -80°C until analysis.

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from homogenized tissues using a commercial kit (e.g., TRIzol reagent) according to the manufacturer's instructions. RNA quality and quantity are assessed via spectrophotometry (e.g., NanoDrop) and gel electrophoresis. First-strand complementary DNA (cDNA) is synthesized from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

  • Quantitative Real-Time PCR (qPCR): qPCR is performed using a thermal cycler with a SYBR Green-based detection method. Gene-specific primers for target genes (e.g., gnrh2, cyp19a1a) and a reference gene (e.g., β-actin) are designed and validated. The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: The relative expression levels of the target genes are calculated using the 2-ΔΔCt method, normalizing the data to the expression of the reference gene and relative to the control group. Statistical significance is determined using appropriate tests, such as one-way ANOVA followed by a post-hoc test.

Experimental_Workflow A Zebrafish Acclimation & Exposure to this compound B Tissue Dissection (Brain, Gonads) A->B C Total RNA Extraction & Quality Control B->C D cDNA Synthesis (Reverse Transcription) C->D E Quantitative PCR (qPCR) with SYBR Green D->E F Data Analysis (2-ΔΔCt Method) E->F

Caption: Workflow for gene expression analysis via qPCR.
Protocol 2: Clinical Trial for LH Surge Suppression in ART (Adapted from Yilmaz et al., 2020)

This protocol describes a clinical approach to compare this compound with a GnRH antagonist for preventing a premature LH surge.

  • Patient Selection & Randomization: Patients undergoing controlled ovarian hyperstimulation for IVF/ICSI are recruited. Inclusion criteria may include age (e.g., 23-41 years) and specific infertility diagnoses. Patients are randomized into two arms: a this compound group and a GnRH antagonist group.

  • Ovarian Stimulation: All patients begin ovarian stimulation on day 2 or 3 of the menstrual cycle using gonadotropins (e.g., recombinant FSH or hMG) at a specified daily dose (e.g., 150-225 IU).

  • Intervention Administration:

    • This compound Group: Oral this compound (e.g., 40 mg/day) is initiated when the leading follicle reaches a mean diameter of ≥12 mm or serum estradiol exceeds 300 pg/mL.

    • GnRH Antagonist Group: A standard flexible protocol is used, with a GnRH antagonist (e.g., cetrorelix 0.25 mg/day) initiated when the leading follicle reaches ≥12-14 mm.

  • Monitoring: Follicular growth is monitored via transvaginal ultrasound every 2-3 days. Serum levels of LH, estradiol, and progesterone are measured on the day of trigger.

  • Final Oocyte Maturation & Retrieval: When at least three follicles reach a mean diameter of ≥17-18 mm, a trigger for final oocyte maturation (e.g., hCG or GnRH agonist) is administered. Oocyte retrieval is performed 34-36 hours later.

  • Primary Outcome Measurement: The primary outcome is the incidence of a premature LH surge, defined by specific criteria (e.g., LH > 10 mIU/mL and serum progesterone > 1 ng/mL) before the trigger day. Secondary outcomes include number of oocytes retrieved, fertilization rates, and incidence of premature ovulation.

Conclusion and Future Directions

This compound demonstrates a multifaceted role in regulating the female reproductive axis. Its primary mechanism involves selective activation of progesterone receptors, leading to potent modulation of the GnRH pulse generator in the hypothalamus. This action is effectively harnessed in clinical settings to prevent premature LH surges in ART cycles. Furthermore, preclinical evidence indicates a direct influence on the steroidogenesis pathway within the gonads by altering the expression of key enzymes.

For drug development professionals, the high selectivity and oral bioavailability of this compound make it a valuable progestogen with a favorable risk-benefit profile. Future research should aim to further elucidate the downstream molecular targets of this compound within steroidogenic cells and clarify its long-term effects on gonadal function. Translating the findings from animal models to human physiology, particularly regarding the direct modulation of steroidogenesis, will be a critical step in fully understanding its therapeutic potential.

References

A Structural and Functional Dissection: Dydrogesterone vs. Natural Progesterone

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive structural and functional comparison of dydrogesterone and natural progesterone. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the key differences and similarities between these two crucial progestogenic compounds. By presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing complex pathways, this guide aims to be an essential resource for those involved in the study and application of these hormones.

Physicochemical Properties: A Tale of Two Isomers

This compound is a retro-progesterone, a stereoisomer of natural progesterone, meaning it has the same molecular formula and weight but a different three-dimensional arrangement of atoms. This subtle yet significant structural alteration confers distinct physicochemical properties that influence its absorption, metabolism, and ultimately, its clinical profile.

PropertyThis compoundNatural ProgesteroneReference
Chemical Formula C21H28O2C21H30O2[1][2]
Molecular Weight 312.45 g/mol 314.47 g/mol [1][2]
Melting Point 144 °C126 °C[3]
Solubility in Water Practically insolublePractically insoluble
Solubility in Other Solvents Soluble in acetone, sparingly soluble in ethanol-

Molecular Structures: A Retro-Isomer's Unique Conformation

The defining structural difference between this compound and natural progesterone lies in the stereochemistry of the C9 and C10 positions on the steroid backbone. In this compound, the hydrogen atom at C9 is in the β-position and the methyl group at C10 is in the α-position, a "retro" configuration. This contrasts with natural progesterone's 9α,10β-conformation. This retro-isomerism results in a bent molecular shape for this compound, which significantly impacts its interaction with the progesterone receptor.

G cluster_0 Chemical Structures This compound This compound progesterone Natural Progesterone This compound->progesterone Structural Isomers

Fig. 1: Chemical structures of this compound and Progesterone.

Receptor Binding Affinity and Specificity: A Targeted Interaction

The unique three-dimensional structure of this compound allows for a high affinity and specificity for the progesterone receptor (PR). Unlike natural progesterone, which can interact with other steroid receptors, this compound exhibits a more focused progestogenic effect with minimal to no affinity for androgen, estrogen, glucocorticoid, or mineralocorticoid receptors. This high selectivity is a key factor in its favorable side-effect profile.

Experimental Protocol: Competitive Radioligand Binding Assay

A common method to determine receptor binding affinity is the competitive radioligand binding assay. The general protocol is as follows:

  • Preparation of Receptor Source: A tissue or cell line expressing the target receptor (e.g., progesterone receptor) is homogenized and centrifuged to isolate a membrane fraction or a cytosolic extract containing the receptor.

  • Incubation: A constant concentration of a radiolabeled ligand (e.g., [3H]-progesterone) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled competitor drug (this compound or natural progesterone).

  • Separation of Bound and Free Ligand: After incubation, the bound radioligand is separated from the free radioligand. This can be achieved by methods such as filtration, centrifugation, or size-exclusion chromatography.

  • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its equilibrium dissociation constant.

G cluster_0 Receptor Binding Profile This compound This compound PR Progesterone Receptor This compound->PR High Affinity Progesterone Natural Progesterone Progesterone->PR High Affinity AR Androgen Receptor Progesterone->AR Low Affinity MR Mineralocorticoid Receptor Progesterone->MR Low Affinity ER Estrogen Receptor GR Glucocorticoid Receptor

Fig. 2: Receptor binding profiles of this compound and Progesterone.

Metabolic Pathways: A Stable Metabolite

The metabolism of this compound also differs significantly from that of natural progesterone. This compound is rapidly metabolized to its main active metabolite, 20α-dihydrothis compound (DHD). This metabolite retains a high affinity for the progesterone receptor and contributes significantly to the overall progestogenic effect. A key feature of this compound's metabolism is the retention of the 4,6-diene-3-one configuration, which prevents its conversion to estrogenic or androgenic compounds. In contrast, natural progesterone is metabolized to a variety of compounds, including pregnanediol, which is excreted in the urine.

Experimental Protocol: In Vitro Metabolism Studies

To elucidate the metabolic pathways, in vitro studies using human liver microsomes or hepatocytes are often employed.

  • Incubation: this compound or natural progesterone is incubated with human liver microsomes or hepatocytes in the presence of necessary cofactors (e.g., NADPH for cytochrome P450 enzymes).

  • Sample Extraction: At various time points, the reaction is stopped, and the samples are extracted to separate the parent drug and its metabolites.

  • Metabolite Identification: The extracted samples are analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the metabolites formed.

  • Enzyme Identification: To identify the specific enzymes involved, recombinant human enzymes (e.g., specific CYP450 isoforms) can be used in separate incubation experiments.

G cluster_0 Metabolic Pathways cluster_dydro This compound Metabolism cluster_pro Natural Progesterone Metabolism This compound This compound DHD 20α-dihydrothis compound (DHD) (Active) This compound->DHD Metabolism Progesterone Natural Progesterone Pregnanediol Pregnanediol (Inactive) Progesterone->Pregnanediol Metabolism

Fig. 3: Simplified metabolic pathways of this compound and Progesterone.

Pharmacokinetics and Pharmacodynamics: Enhanced Bioavailability and a Predictable Profile

The structural and metabolic differences between this compound and natural progesterone translate into distinct pharmacokinetic and pharmacodynamic profiles. This compound is rapidly absorbed after oral administration and has a higher bioavailability (28%) compared to oral micronized natural progesterone. The terminal elimination half-life of this compound is 5-7 hours, while that of its active metabolite, DHD, is 14-17 hours. This predictable pharmacokinetic profile contributes to its reliable clinical efficacy. In contrast, the oral bioavailability of natural progesterone is low and variable due to extensive first-pass metabolism in the liver.

ParameterThis compoundNatural Progesterone (Oral Micronized)Reference
Bioavailability 28%Low and variable
Time to Peak Plasma Concentration (Tmax) 0.5-2.5 hoursVariable
Elimination Half-life (Parent) 5-7 hoursShort
Elimination Half-life (Active Metabolite) 14-17 hours (DHD)-
Protein Binding >90%~90% (bound to albumin)

Conclusion

The retro-isomer structure of this compound confers a unique and advantageous pharmacological profile compared to natural progesterone. Its high oral bioavailability, selective binding to the progesterone receptor, and stable, active metabolite contribute to its predictable and effective clinical performance. This in-depth comparison highlights the importance of stereochemistry in drug design and provides a solid foundation for further research and development in the field of progestogen therapy. The distinct properties of this compound make it a valuable therapeutic option in various gynecological conditions requiring progestogen supplementation.

References

Dydrogesterone's Influence on Uterine Immune Cell Populations: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the immunomodulatory effects of dydrogesterone, a synthetic progestogen, on the diverse immune cell populations within the uterus. Understanding these interactions is critical for developing therapies for conditions such as recurrent pregnancy loss, where a balanced immune environment is paramount for successful implantation and pregnancy maintenance.

Core Mechanism of Action: Orchestrating Immune Tolerance

This compound, structurally similar to endogenous progesterone, exerts its effects primarily by binding to progesterone receptors (PR)[1][2]. This interaction triggers a cascade of signaling events that modulate the local uterine immune landscape, shifting it from a pro-inflammatory (Th1-dominant) state to an anti-inflammatory, pro-gestational (Th2-dominant) state conducive to embryo implantation and survival[3][4][5]. A key mediator in this process is the Progesterone-Induced Blocking Factor (PIBF), which is upregulated by this compound. PIBF plays a crucial role in suppressing cytotoxic immune responses and promoting the secretion of Th2-type cytokines.

The primary metabolite of this compound, dihydrothis compound (DHD), retains these immunomodulatory properties, ensuring a sustained effect. The entire signaling cascade is PR-dependent, as the effects of both this compound and DHD can be reversed by the progesterone receptor antagonist mifepristone (RU486).

Dydrogesterone_Signaling cluster_Cell Immune Cell (e.g., Lymphocyte) PR Progesterone Receptor (PR) PIBF Progesterone-Induced Blocking Factor (PIBF) Production PR->PIBF Induces Th1 Th1 Cytokine Production (IFN-γ, TNF-α) PIBF->Th1 Inhibits Th2 Th2 Cytokine Production (IL-4, IL-6, IL-10) PIBF->Th2 Promotes NK_Activity NK Cell Cytotoxicity PIBF->NK_Activity Inhibits Outcome_Adverse Adverse Immune Environment Th1->Outcome_Adverse Outcome_Favorable Favorable Immune Environment for Pregnancy Th2->Outcome_Favorable NK_Activity->Outcome_Adverse This compound This compound This compound->PR Binds RU486 Mifepristone (RU486) RU486->PR Blocks

Caption: this compound's core signaling pathway via the Progesterone Receptor (PR).

Effects on Uterine T-Cell Populations

This compound significantly influences the balance of T helper (Th) cells, which are critical in orchestrating the maternal immune response.

  • Th1/Th2 Cytokine Shift: The most well-documented effect of this compound is the induction of a shift from a Th1-dominant cytokine profile (characterized by IFN-γ and TNF-α) to a Th2-dominant profile (characterized by IL-4, IL-6, and IL-10). This shift is fundamental to preventing the rejection of the semi-allogeneic fetus.

  • Regulatory T cells (Tregs): Progesterone signaling is essential for the proliferation and functional competence of Treg cells at the implantation site. Tregs are crucial for suppressing excessive inflammatory responses and maintaining tolerance. By promoting a progesterone-receptive environment, this compound likely supports the expansion and function of these vital regulatory cells.

  • Th17 Cells: this compound has been shown to inhibit the production of IL-17, a potent pro-inflammatory cytokine associated with embryonic loss. Elevated Th17/Treg ratios have been linked to recurrent spontaneous miscarriage, highlighting the importance of this compound's suppressive effect on Th17 cells.

Table 1: Summary of this compound's Effect on Uterine T-Cell Mediators

Cell/CytokinePrimary Function in UterusEffect of this compoundReference
Th1 Cytokines
IFN-γPro-inflammatory, cytotoxicSignificantly Decreased
TNF-αPro-inflammatorySignificantly Decreased
Th2 Cytokines
IL-4Anti-inflammatory, promotes toleranceSignificantly Increased
IL-6Anti-inflammatory in this contextSignificantly Increased
IL-10Potent anti-inflammatory, immunosuppressiveIncreased
T-Cell Subsets
Th17 (IL-17)Pro-inflammatoryInhibited
Treg CellsImmune suppression, toleranceSupported (via P4 signaling)

Effects on Uterine Natural Killer (uNK) Cells

Uterine NK (uNK) cells are the most abundant leukocyte population in the decidua during early pregnancy and are distinct from peripheral blood NK cells. They play a critical role in uterine vascular remodeling and trophoblast invasion.

This compound, along with progesterone, is thought to inhibit the cytotoxic activity of uNK cells at the feto-maternal interface. This is mediated, in part, by the action of PIBF, which can regulate the harmful activity of NK cells. By dampening their cytolytic function, this compound ensures that these cells perform their constructive roles in pregnancy without causing harm to the developing embryo.

Effects on Macrophages

Macrophages are key players in uterine tissue remodeling and the regulation of local immune responses. Progesterone and estrogen are known to promote an increase in the number of uterine macrophages and influence their distribution, concentrating them in the subepithelial stroma to prepare for implantation. This compound, by mimicking the action of progesterone, supports the function of these M2-like "alternatively activated" macrophages. These cells contribute to tissue repair, angiogenesis, and the production of anti-inflammatory cytokines, further fostering a receptive endometrial environment.

Experimental Protocols

The findings summarized in this guide are based on several key experimental methodologies. Below are detailed protocols for the primary techniques used to assess the immunomodulatory effects of this compound.

5.1. In Vitro Lymphocyte Culture and Cytokine Analysis

This protocol is used to determine the direct effect of this compound on cytokine production by peripheral blood mononuclear cells (PBMCs).

  • Objective: To measure the change in Th1/Th2 cytokine levels in cultured lymphocytes following exposure to this compound.

  • Methodology:

    • PBMC Isolation: Isolate PBMCs from heparinized venous blood of study subjects (e.g., women with a history of recurrent miscarriage) using density gradient sedimentation (e.g., Ficoll-Paque).

    • Cell Culture: Culture the isolated PBMCs in a suitable medium (e.g., RPMI-1640 supplemented with fetal calf serum and antibiotics).

    • Stimulation: Stimulate the cells with a mitogen, such as phytohaemagglutinin (PHA), to induce lymphocyte activation and cytokine production.

    • Treatment: Add this compound (and/or its metabolite DHD) at various physiological concentrations to the cultures. Include control groups (no treatment) and progesterone-treated groups for comparison. To confirm PR-mediation, include a group with this compound plus a PR antagonist like mifepristone (RU486).

    • Incubation: Incubate the cultures for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO2 atmosphere.

    • Supernatant Collection: Centrifuge the culture plates and collect the supernatants.

    • Cytokine Quantification: Measure the concentrations of cytokines (IFN-γ, TNF-α, IL-4, IL-6, IL-10) in the supernatants using a quantitative enzyme-linked immunosorbent assay (ELISA) according to the manufacturer's instructions.

    • PIBF Measurement: The levels of PIBF in the supernatant can also be measured via a specific ELISA.

Lymphocyte_Culture_Workflow cluster_prep Sample Preparation cluster_culture Cell Culture & Treatment cluster_analysis Analysis arrow arrow Blood_Sample Venous Blood Sample PBMC_Isolation PBMC Isolation (Density Gradient) Blood_Sample->PBMC_Isolation Culture Culture PBMCs with Mitogen (PHA) PBMC_Isolation->Culture Treatment Add Treatment Groups: 1. Control 2. This compound 3. This compound + RU486 Culture->Treatment Incubation Incubate (e.g., 72h) Treatment->Incubation Collect_Supernatant Collect Supernatant Incubation->Collect_Supernatant ELISA Quantify Cytokines & PIBF (ELISA) Collect_Supernatant->ELISA Data_Analysis Statistical Analysis ELISA->Data_Analysis

Caption: Workflow for in-vitro analysis of this compound's effect on cytokines.

5.2. Immunohistochemistry (IHC) for Uterine Immune Cell Populations

This protocol is used to identify and quantify immune cells within uterine tissue sections.

  • Objective: To determine the in-situ changes in the number and distribution of immune cells (e.g., uNK cells, macrophages) in the endometrium after this compound treatment.

  • Methodology:

    • Tissue Collection: Obtain endometrial biopsies from subjects or uterine tissue from animal models.

    • Fixation and Embedding: Fix the tissue in 10% neutral buffered formalin, process, and embed in paraffin wax.

    • Sectioning: Cut thin sections (e.g., 4-5 µm) and mount them on charged glass slides.

    • Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.

    • Antigen Retrieval: Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0) to unmask the target antigens.

    • Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and non-specific binding sites with a protein block (e.g., normal goat serum).

    • Primary Antibody Incubation: Incubate the sections overnight at 4°C with a primary antibody specific for an immune cell marker (e.g., anti-CD56 for uNK cells, anti-CD68 for macrophages).

    • Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize the antigen-antibody complex using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate.

    • Counterstaining: Lightly counterstain the sections with hematoxylin to visualize cell nuclei.

    • Dehydration and Mounting: Dehydrate the sections, clear in xylene, and coverslip with a permanent mounting medium.

    • Microscopy and Analysis: Examine the slides under a light microscope. Quantify the number of positive cells per unit area in multiple high-power fields for statistical analysis.

Conclusion for Drug Development

The immunomodulatory properties of this compound present a compelling case for its use in clinical settings where immune dysregulation contributes to reproductive failure. Its ability to promote a Th2-dominant cytokine environment, suppress inflammatory Th1 and Th17 responses, and regulate uNK cell activity provides a multi-faceted mechanism for creating a uterine environment that is receptive to implantation and supportive of ongoing pregnancy. For drug development professionals, this compound serves as a benchmark for a highly selective, orally bioavailable progestogen with a favorable safety profile and potent immunomodulatory effects targeted at the maternal-fetal interface. Future research could focus on further elucidating the downstream targets of the PR-PIBF pathway and exploring combination therapies to enhance uterine immune tolerance in challenging patient populations.

References

The Molecular Basis for Dydrogesterone's High Oral Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Dydrogesterone is a synthetic retroisomer of progesterone, engineered to overcome the primary limitation of its natural counterpart: poor oral bioavailability. While natural progesterone undergoes extensive first-pass metabolism to largely inactive metabolites, rendering it ineffective when administered orally without micronization, this compound exhibits an absolute oral bioavailability of 28%.[1][2][3][4] This superior pharmacokinetic profile is not accidental but a direct consequence of its unique molecular structure. This guide elucidates the core molecular mechanisms underpinning this compound's enhanced oral efficacy, focusing on its distinct metabolic pathway which results in the formation of a pharmacologically active major metabolite, 20α-dihydrothis compound (DHD). This biotransformation, dominated by cytosolic aldo-keto reductases rather than extensive oxidative metabolism by cytochrome P450 enzymes, is central to its clinical utility as a potent, orally administered progestogen.

Comparative Pharmacokinetic Profiles

The significant difference in oral bioavailability between this compound and progesterone is evident in their pharmacokinetic parameters. This compound is rapidly absorbed and converted to its main active metabolite, DHD, which circulates at substantially higher concentrations than the parent drug.

Table 1: Pharmacokinetic Parameters of this compound and its Active Metabolite (DHD) Following Oral Administration

ParameterThis compound20α-dihydrothis compound (DHD)Reference(s)
Absolute Bioavailability 28%-[1]
Tmax (Time to Peak) 0.5 - 2.5 hours~1.5 hours
Elimination Half-life (t½) 5 - 7 hours14 - 17 hours
Plasma Protein Binding >90%>90%
AUC Ratio (DHD:this compound) -~40:1
Cmax Ratio (DHD:this compound) -~25:1

Table 2: Comparison of Oral Bioavailability

CompoundOral BioavailabilityKey Metabolic FateReference(s)
This compound 28%Rapid conversion to active metabolite DHD
Oral Micronized Progesterone <10%Extensive first-pass hepatic metabolism to inactive metabolites

Core Molecular Determinants of High Bioavailability

The enhanced oral bioavailability of this compound is multifactorial, stemming directly from its unique stereochemistry which dictates its metabolic fate.

Structural Uniqueness: A Retro-Progesterone

Unlike natural progesterone, this compound is a retro-progesterone, specifically 9β,10α-pregna-4,6-diene-3,20-dione. This "retro" configuration, achieved through a photochemical process, involves a change in the stereochemistry of the hydrogen atom at C10 and the methyl group at C9, resulting in a bent, non-planar structure. This altered three-dimensional shape is fundamental to its high affinity for the progesterone receptor and, critically, its metabolic stability compared to progesterone.

Progesterone Natural Progesterone Process Photochemical Isomerization Progesterone->Process This compound This compound (Retro-progesterone) Process->this compound

Caption: Synthesis of this compound from Progesterone.
Dominant and Activating Metabolic Pathway

The primary reason for this compound's superior oral efficacy lies in its metabolic pathway. Instead of being rapidly inactivated in the liver, this compound acts as a prodrug, undergoing swift and extensive metabolism into a pharmacologically active metabolite, 20α-dihydrothis compound (DHD).

The key aspects of this pathway are:

  • Primary Metabolic Reaction: The main transformation is the hydrogenation of the 20-keto group to form DHD. This reaction is primarily catalyzed by cytosolic enzymes, specifically aldo-keto reductase 1C (AKR1C) enzymes (AKR1C1 and AKR1C3).

  • Secondary Metabolic Reaction: A much smaller contribution to this compound's metabolism comes from microsomal enzymes, predominantly cytochrome P450 3A4 (CYP3A4) . The contribution from other CYPs like CYP2C19 is considered minor and not clinically significant.

  • Consequence: This metabolic profile ensures that even with extensive first-pass metabolism, the resulting major metabolite (DHD) retains progestogenic activity, contributing significantly to the overall therapeutic effect. This is in stark contrast to progesterone, which is heavily metabolized by CYP3A4 and other enzymes into inactive compounds like pregnanediol.

cluster_oral Oral Administration cluster_liver Hepatic Metabolism (First-Pass) This compound This compound (Parent Drug) AKR1C AKR1C Enzymes (Cytosolic) Major Pathway This compound->AKR1C  >95% CYP3A4 CYP3A4 (Microsomal) Minor Pathway This compound->CYP3A4 <5% DHD 20α-dihydrothis compound (DHD) (Major Active Metabolite) AKR1C->DHD

Caption: Hepatic metabolic pathway of this compound.
Absorption and Efflux Transporter Interaction

This compound is readily and rapidly absorbed from the gastrointestinal tract following oral administration. While direct studies on this compound's interaction with intestinal transporters are limited, the behavior of progesterone provides a valuable point of comparison. Natural progesterone is a known substrate for the efflux transporter P-glycoprotein (P-gp), which actively pumps the drug back into the intestinal lumen, thereby limiting its net absorption. It is plausible that this compound's unique retro-steroid structure makes it a poorer substrate for P-gp compared to progesterone. Reduced affinity for this efflux pump would decrease its removal from enterocytes, leading to higher net absorption and contributing to its superior bioavailability.

Key Experimental Protocols

The elucidation of this compound's metabolic pathway has been achieved through a series of well-defined in vitro and in vivo experiments.

In Vitro Metabolism Assays

The relative contributions of cytosolic and microsomal enzymes to this compound metabolism were determined using subcellular liver fractions.

  • Objective: To differentiate metabolism by cytosolic enzymes (like AKRs) from membrane-bound microsomal enzymes (like CYPs).

  • Methodology:

    • Incubation: this compound is incubated separately with human liver cytosol (HLC) and human liver microsomes (HLM) at a standard protein concentration (e.g., 0.5 mg/mL). The presence of the cofactor NADPH is essential for the activity of both enzyme classes.

    • Enzyme Phenotyping: To identify specific enzymes, the incubations are repeated in the presence of isoenzyme-specific chemical inhibitors (e.g., ketoconazole for CYP3A4) or using recombinantly expressed human CYP isoenzymes.

    • Analysis: this compound clearance (disappearance of the parent drug) and metabolite formation (appearance of DHD) are quantified over time using a validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method.

  • Key Findings: These studies consistently show that this compound clearance is significantly higher in HLC compared to HLM, and the formation of the major active metabolite, DHD, occurs exclusively in the HLC fraction, confirming the dominant role of cytosolic AKR1C enzymes.

cluster_prep Preparation cluster_exp Experiment Drug This compound + NADPH Incubation1 Incubate Drug + HLM Drug->Incubation1 Incubation2 Incubate Drug + HLC Drug->Incubation2 HLM Human Liver Microsomes (HLM) HLM->Incubation1 HLC Human Liver Cytosol (HLC) HLC->Incubation2 Inhibitors Specific Enzyme Inhibitors (optional) Inhibitors->Incubation1 Inhibitors->Incubation2 Analysis LC-MS/MS Analysis (Quantify this compound & DHD) Incubation1->Analysis Incubation2->Analysis Result Determine Clearance Rates & Metabolite Formation Analysis->Result

Caption: Workflow for in vitro metabolism studies.
In Vivo Pharmacokinetic & Bioequivalence Studies

These studies are essential for determining the rate and extent of absorption in humans.

  • Objective: To compare the pharmacokinetic profile of a test formulation against a reference formulation to establish bioequivalence.

  • Methodology:

    • Study Design: A randomized, open-label, single-dose, two-period, crossover design is typically employed.

    • Population: Healthy, adult female volunteers under fasting conditions.

    • Procedure: Subjects receive a single dose of either the test or reference product. After a washout period of sufficient duration, they receive the other product.

    • Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., up to 48 hours post-dose).

    • Analysis: Plasma is separated and stored frozen. The concentrations of this compound and DHD are determined using a validated LC-MS/MS method.

    • Parameter Calculation: Pharmacokinetic parameters including Cmax, Tmax, AUC, and t½ are calculated from the plasma concentration-time data.

cluster_period1 Period 1 cluster_period2 Period 2 (Crossover) Recruit Recruit Healthy Female Volunteers Randomize Randomize into Two Groups Recruit->Randomize GroupA1 Group A: Receives Test Drug Randomize->GroupA1 GroupB1 Group B: Receives Ref Drug Randomize->GroupB1 Washout Washout Period GroupA1->Washout Sampling Serial Blood Sampling (Both Periods) GroupA1->Sampling GroupB1->Washout GroupB1->Sampling GroupA2 Group A: Receives Ref Drug Washout->GroupA2 GroupB2 Group B: Receives Test Drug Washout->GroupB2 GroupA2->Sampling GroupB2->Sampling Analysis LC-MS/MS Plasma Analysis Sampling->Analysis PK_Calc Calculate PK Parameters (Cmax, AUC, etc.) Analysis->PK_Calc

Caption: Workflow for a crossover bioequivalence study.

Conclusion

The high oral bioavailability of this compound is a direct result of intelligent drug design, centered on its unique retro-progesterone stereochemistry. This molecular structure fundamentally alters its interaction with hepatic enzymes compared to natural progesterone. By shunting its metabolism primarily through cytosolic aldo-keto reductases to produce a major, pharmacologically active metabolite (DHD), this compound effectively bypasses the extensive inactivating first-pass metabolism that plagues oral progesterone. This efficient biotransformation to an active compound, combined with rapid gastrointestinal absorption, establishes the molecular foundation for its clinical success as a potent and reliable orally administered progestogen.

References

Non-Genomic Effects of Dydrogesterone on Myometrial Tissue: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dydrogesterone, a synthetic retro-progesterone, exhibits significant non-genomic effects on myometrial tissue, primarily characterized by a rapid inhibition of contractility. This technical guide synthesizes the current understanding of these effects, focusing on the underlying molecular mechanisms, experimental evidence, and methodologies for future research. Evidence points towards a mechanism independent of the classical nuclear progesterone receptors, involving the modulation of ion channels and potentially other rapid signaling pathways. This document provides a comprehensive overview for researchers and professionals in drug development interested in the uterine effects of progestogens.

Introduction

Myometrial quiescence is crucial for the maintenance of pregnancy, and progesterone is the primary hormone responsible for this state. While the genomic actions of progesterone, mediated by nuclear progesterone receptors (nPRs), are well-established, there is a growing body of evidence for rapid, non-genomic effects that occur within minutes and are insensitive to nPR antagonists. This compound, a stereoisomer of progesterone, has emerged as a compound of interest due to its potent and rapid inhibitory effects on myometrial contractions, suggesting a distinct non-genomic mechanism of action.[1] Understanding these pathways is critical for the development of novel tocolytic agents and for refining our understanding of uterine physiology.

Inhibition of Myometrial Contractility

This compound has been shown to rapidly and directly inhibit myometrial contractions induced by various stimuli. This inhibitory effect is a cornerstone of its non-genomic action.

Effect on Oxytocin and KCl-Induced Contractions

In vitro studies on both pregnant rat and human myometrial strips have demonstrated that this compound effectively inhibits contractions induced by oxytocin and high concentrations of potassium chloride (KCl).[1] The inhibition is observed to be both dose- and time-dependent, with significant effects seen at concentrations as low as 10⁻⁷ M and becoming more pronounced at 10⁻⁶ M.[1] Notably, this rapid inhibitory action is not observed with natural progesterone or other synthetic progestins at similar concentrations.[1] The classical progesterone receptor antagonist, RU486 (mifepristone), does not block this inhibitory effect, providing strong evidence for a non-genomic pathway.[1]

Quantitative Data on Myometrial Inhibition

While comprehensive dose-response curves and IC50 values for this compound's inhibition of myometrial contractility are not extensively reported in the available literature, the existing data consistently demonstrates a significant reduction in contractile force and frequency.

Stimulus Tissue Source This compound ConcentrationObserved EffectCitation
OxytocinPregnant Rat Myometrium10⁻⁶ MRapid and direct inhibition of contraction.
High-Concentration KClPregnant Rat Myometrium10⁻⁷ MObservable inhibitory effects.
OxytocinPregnant Human Myometrium10⁻⁶ MInhibition of contraction.

Molecular Mechanisms of Action

The non-genomic effects of this compound on myometrial tissue are thought to be mediated through interactions with cell membrane-associated proteins and the modulation of intracellular signaling cascades.

Involvement of Voltage-Dependent Calcium Channels

A key proposed mechanism for this compound's myometrial relaxant effect is its interaction with voltage-dependent calcium channels (VDCCs). The influx of extracellular calcium through L-type VDCCs is a critical step in the initiation and maintenance of myometrial contractions. The ability of this compound to inhibit contractions induced by high KCl concentrations, which directly depolarize the cell membrane and open VDCCs, strongly suggests an effect on these channels. While direct patch-clamp studies on myometrial cells specifically investigating the effect of this compound are not widely available, the evidence points towards a potential blockade or modulation of these channels, leading to a reduction in intracellular calcium concentration ([Ca²⁺]i).

Role of Membrane Progesterone Receptors (mPRs) and Progesterone Receptor Membrane Component 1 (PGRMC1)

While direct binding studies of this compound to membrane progesterone receptors (mPRs) and progesterone receptor membrane component 1 (PGRMC1) in myometrial tissue are limited, these proteins are implicated in the non-genomic actions of progesterone. Progesterone itself is known to interact with these membrane-associated receptors. Given this compound's structural similarity to progesterone, it is plausible that it may also exert its effects through these receptors. Further research is required to elucidate the specific role of mPRs and PGRMC1 in mediating the non-genomic effects of this compound in the myometrium.

Other Potential Signaling Pathways

The involvement of other rapid signaling pathways, such as the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway and the modulation of second messengers like cyclic AMP (cAMP) and inositol trisphosphate (IP3), in the non-genomic actions of this compound on myometrial tissue has not been directly demonstrated. However, non-genomic actions of progesterone in other tissues have been shown to involve these pathways. Future studies are warranted to investigate whether this compound's effects on myometrial contractility involve the modulation of these key signaling cascades.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for this compound's Inhibitory Effect

The following diagram illustrates the proposed non-genomic pathway for this compound's inhibitory action on myometrial contractility based on current evidence.

Dydrogesterone_Pathway This compound This compound MembraneReceptor Membrane Progesterone Receptor (mPR/PGRMC1)? This compound->MembraneReceptor Binds? VDCC Voltage-Dependent Calcium Channel (L-type) This compound->VDCC Inhibits Contraction Myometrial Contraction This compound->Contraction Inhibits MembraneReceptor->VDCC Modulates? Ca_Influx Ca²⁺ Influx VDCC->Ca_Influx Ca_Influx->Contraction

Proposed non-genomic pathway of this compound in myometrial cells.
Experimental Workflow for Investigating Myometrial Contractility

This diagram outlines a typical workflow for studying the effects of compounds like this compound on myometrial tissue in vitro.

Experimental_Workflow cluster_prep Tissue Preparation cluster_assay Contractility Assay cluster_analysis Data Analysis Tissue Myometrial Biopsy (Rat or Human) Strips Dissection into Myometrial Strips Tissue->Strips Mounting Mount in Organ Bath with Physiological Buffer Strips->Mounting Equilibration Equilibration & Spontaneous or Induced Contractions Mounting->Equilibration Treatment Addition of this compound (Dose-Response) Equilibration->Treatment Recording Isometric Tension Recording Treatment->Recording Parameters Measure Contraction Frequency & Amplitude Recording->Parameters DoseResponse Generate Dose-Response Curves & Calculate IC50 Parameters->DoseResponse

Workflow for in vitro myometrial contractility studies.

Detailed Experimental Protocols

Myometrial Strip Contractility Assay

This protocol is adapted from established methods for studying uterine contractility in vitro.

Objective: To measure the effect of this compound on oxytocin- or KCl-induced contractions of myometrial strips.

Materials:

  • Myometrial tissue from pregnant rats or humans.

  • Krebs-Ringer bicarbonate buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 2.5 CaCl₂, 25 NaHCO₃, 11 glucose), gassed with 95% O₂/5% CO₂.

  • Oxytocin solution.

  • High-KCl solution (e.g., 60 mM KCl).

  • This compound stock solution (in DMSO).

  • Organ bath system with isometric force transducers.

  • Data acquisition system.

Procedure:

  • Myometrial tissue is dissected into longitudinal strips (approximately 2 mm x 2 mm x 10 mm).

  • Strips are mounted vertically in organ baths containing Krebs-Ringer buffer at 37°C and gassed continuously.

  • An initial tension of 1 g is applied, and the strips are allowed to equilibrate for at least 60 minutes, with buffer changes every 15 minutes.

  • Stable spontaneous or induced (with a submaximal concentration of oxytocin) contractions are established.

  • For KCl-induced contractions, the buffer is replaced with a high-KCl solution.

  • Once stable contractions are achieved, this compound is added to the bath in a cumulative dose-dependent manner.

  • Changes in the frequency and amplitude of contractions are recorded and analyzed.

Intracellular Calcium Measurement

This protocol provides a general framework for measuring changes in [Ca²⁺]i in myometrial cells.

Objective: To determine the effect of this compound on intracellular calcium levels in myometrial cells.

Materials:

  • Primary cultured human or rat myometrial cells.

  • Fluorescent Ca²⁺ indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS).

  • This compound stock solution.

  • Fluorescence microscopy system with a perfusion chamber.

Procedure:

  • Myometrial cells are seeded on glass coverslips and cultured to sub-confluence.

  • Cells are loaded with a Ca²⁺ indicator dye (e.g., 5 µM Fura-2 AM with 0.02% Pluronic F-127) in HBSS for 30-60 minutes at 37°C.

  • Coverslips are washed with HBSS to remove extracellular dye and then mounted in a perfusion chamber on the microscope stage.

  • Baseline fluorescence is recorded.

  • Cells are stimulated with an agonist (e.g., oxytocin) to induce a calcium response.

  • This compound is then added to the perfusion solution, and changes in fluorescence intensity are continuously monitored.

  • For ratiometric dyes like Fura-2, the ratio of fluorescence emission at two different excitation wavelengths is calculated to determine [Ca²⁺]i.

Western Blot for MAPK/ERK Activation

This protocol can be used to investigate the potential involvement of the MAPK/ERK pathway.

Objective: To assess the effect of this compound on the phosphorylation of ERK1/2 in myometrial cells.

Materials:

  • Cultured myometrial cells.

  • This compound stock solution.

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF membranes and transfer apparatus.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Myometrial cells are treated with this compound for various time points.

  • Cells are lysed, and protein concentration is determined.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with the primary antibody against phospho-ERK1/2.

  • After washing, the membrane is incubated with the HRP-conjugated secondary antibody.

  • The signal is detected using a chemiluminescent substrate.

  • The membrane can be stripped and re-probed with an antibody against total ERK1/2 to normalize for protein loading.

Future Research Directions

While significant progress has been made in understanding the non-genomic effects of this compound on myometrial tissue, several key areas require further investigation:

  • Quantitative Analysis: Detailed dose-response studies are needed to determine the IC50 values of this compound for the inhibition of myometrial contractions induced by various agonists.

  • Ion Channel Specificity: Patch-clamp studies are essential to confirm a direct interaction of this compound with L-type calcium channels and to investigate its effects on other ion channels, such as potassium channels, which also play a role in regulating myometrial excitability.

  • Receptor Identification: Binding assays and functional studies using specific antagonists or siRNA-mediated knockdown are required to definitively identify the membrane receptor(s) (e.g., mPRs, PGRMC1) that mediate the non-genomic effects of this compound in the myometrium.

  • Signaling Pathway Elucidation: Further research is needed to explore the involvement of other signaling pathways, such as the MAPK/ERK and cAMP/IP3 pathways, in the rapid actions of this compound on myometrial cells.

Conclusion

This compound exerts potent and rapid non-genomic inhibitory effects on myometrial contractility. These effects are independent of the classical nuclear progesterone receptor and are likely mediated, at least in part, through the modulation of voltage-dependent calcium channels. This technical guide provides a summary of the current knowledge and outlines the necessary experimental approaches to further elucidate the precise molecular mechanisms underlying these important physiological effects. A deeper understanding of these pathways will be invaluable for the development of targeted therapies for the management of uterine contractility disorders.

References

The Endocrine-Disrupting Potential of Dydrogesterone in Aquatic Life: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dydrogesterone (DDG), a synthetic progestin widely used in human medicine, is an emerging contaminant of concern in aquatic environments. Its potential to disrupt the endocrine systems of aquatic organisms has been the subject of recent scientific investigation. This technical guide provides a comprehensive overview of the current knowledge regarding the endocrine-disrupting effects of this compound in aquatic life, with a primary focus on fish, and limited available data on amphibians and invertebrates. It summarizes key toxicological endpoints, provides detailed experimental protocols for essential assays, and visualizes the known signaling pathways affected by this compound exposure.

Introduction

Synthetic hormones, including progestins like this compound, enter aquatic ecosystems primarily through wastewater treatment plant effluents.[1][2] These compounds are designed to be biologically active at low concentrations, raising concerns about their potential impacts on non-target organisms.[2] this compound has been shown to exert endocrine-disrupting effects in fish, affecting reproduction, gonadal development, and gene expression at environmentally relevant concentrations.[3][4] This guide aims to consolidate the existing data and methodologies to support further research and risk assessment of this compound in aquatic environments.

Endocrine-Disrupting Effects of this compound on Aquatic Life

The primary focus of research on the aquatic toxicity of this compound has been on fish, particularly the model organism zebrafish (Danio rerio).

Effects on Fish

Reproductive Toxicity:

This compound exposure has been demonstrated to impair the reproductive capabilities of fish. Studies on zebrafish have shown that chronic exposure to this compound can lead to a significant reduction in egg production. Furthermore, long-term exposure has been linked to a male-biased sex ratio, with one study reporting that 98% of zebrafish developed into males after exposure to 329 ng/L of this compound.

Gonadal Histology:

Histopathological examinations of the gonads of fish exposed to this compound have revealed significant alterations. In females, an increased frequency of atretic (degenerating) follicles has been observed, indicating impaired oocyte development. In male zebrafish, this compound exposure has been shown to accelerate sperm maturation.

Gene Expression:

This compound has been found to alter the transcription of key genes involved in the endocrine system. Notably, it affects genes within the gonadotropin-releasing hormone (GnRH) signaling pathway in the brain and genes involved in steroidogenesis (the production of steroid hormones). In female zebrafish, this compound has been shown to upregulate the transcription of genes in the GnRH pathway, while in males, a downregulation of these genes has been observed.

Table 1: Summary of Endocrine-Disrupting Effects of this compound in Zebrafish (Danio rerio)

EndpointEffectConcentrationExposure DurationReference(s)
Reproduction Reduced egg production1263 ng/L21 days
Male-biased sex ratio (98% males)329 ng/L120 days
Gonadal Histology Increased atretic follicles in females2490 ng/L14 days
Accelerated sperm maturation in males329 ng/L140 days
Gene Expression Altered transcription of GnRH pathway genes32.0, 305, 2490 ng/L14 days
Altered transcription of steroidogenesis genes305, 2490 ng/L14 days
Transcriptional alterations43-89 ng/LNot Specified

Lowest Observed Effect Concentration (LOEC):

Effects on Amphibians and Invertebrates

There is a significant lack of data on the effects of this compound on amphibians and aquatic invertebrates. While some studies have investigated the impacts of other synthetic progestins on these groups, specific data for this compound is not currently available in the public domain. Research on other progestins, such as levonorgestrel, has shown adverse effects on oogenesis in frogs at environmentally relevant concentrations, highlighting the potential for this compound to have similar impacts. Further research is critically needed to address this knowledge gap.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the assessment of this compound's endocrine-disrupting potential.

Vitellogenin (VTG) Induction Assay (ELISA)

Vitellogenin is an egg yolk precursor protein normally found in females but can be induced in males upon exposure to estrogenic compounds, making it a key biomarker for endocrine disruption.

Protocol: Zebrafish Vitellogenin ELISA

  • Sample Collection: Collect blood plasma or whole-body homogenate from exposed and control fish. For whole-body homogenate, euthanize fish and homogenize the entire fish in a suitable buffer. Centrifuge the homogenate and collect the supernatant.

  • Coating: Coat a 96-well microplate with a capture antibody specific to zebrafish vitellogenin. Incubate overnight at 4°C.

  • Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antibody.

  • Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Sample and Standard Incubation: Add diluted samples and a serial dilution of purified zebrafish vitellogenin standard to the wells. Incubate for 1-2 hours at 37°C.

  • Washing: Repeat the washing step.

  • Detection Antibody: Add a biotinylated detection antibody specific to zebrafish vitellogenin. Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step.

  • Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate to each well. Incubate for 30 minutes at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to each well. Incubate in the dark until a color change is observed.

  • Stop Reaction: Add a stop solution (e.g., 2N H₂SO₄) to each well to stop the color development.

  • Read Absorbance: Read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve from the absorbance values of the vitellogenin standards. Use the standard curve to calculate the concentration of vitellogenin in the samples.

Gonad Histology

Histological analysis of the gonads is crucial for identifying structural changes indicative of endocrine disruption.

Protocol: Hematoxylin and Eosin (H&E) Staining of Zebrafish Gonads

  • Dissection and Fixation: Euthanize fish and dissect out the gonads. Immediately fix the gonads in Bouin's fixative for 24 hours.

  • Dehydration: Transfer the fixed gonads to 70% ethanol. The ethanol should be changed daily until all traces of the yellow fixative are gone.

  • Paraffin Embedding:

    • Dehydrate the tissue through a graded series of ethanol (70%, 80%, 95%, 100%).

    • Clear the tissue in xylene.

    • Infiltrate the tissue with molten paraffin wax in an oven.

    • Embed the tissue in a paraffin block.

  • Sectioning: Section the paraffin-embedded tissue at a thickness of 5-7 µm using a microtome.

  • Mounting: Float the sections on a warm water bath and mount them onto glass slides.

  • Staining:

    • Deparaffinization and Rehydration:

      • Immerse slides in xylene to remove paraffin.

      • Rehydrate through a descending series of ethanol (100%, 95%, 70%) and finally in distilled water.

    • Hematoxylin Staining: Immerse slides in Harris's hematoxylin solution for a specified time (e.g., 1.5-3.5 minutes for ovary, 1-3 minutes for testis).

    • Washing: Wash slides in running tap water.

    • Differentiation: Briefly dip slides in acid-alcohol to remove excess stain.

    • Bluing: Immerse slides in a bluing agent (e.g., Scott's tap water substitute) to turn the hematoxylin blue.

    • Washing: Wash in running tap water.

    • Eosin Staining: Immerse slides in eosin Y solution for a specified time (e.g., 50-140 seconds for ovary, 30-90 seconds for testis).

    • Dehydration and Clearing: Dehydrate the stained slides through an ascending series of ethanol, clear in xylene.

  • Coverslipping: Mount a coverslip onto the slide using a mounting medium.

  • Microscopic Examination: Examine the slides under a light microscope to assess gonadal morphology, including oocyte stages, presence of atresia, and spermatogenesis.

Quantitative Real-Time PCR (qPCR)

qPCR is used to quantify the expression of specific genes, providing insights into the molecular mechanisms of endocrine disruption.

Protocol: Gene Expression Analysis in Zebrafish

  • RNA Extraction:

    • Dissect the tissue of interest (e.g., brain, gonad, liver) from exposed and control fish.

    • Homogenize the tissue in a lysis buffer (e.g., TRIzol).

    • Extract total RNA using a combination of TRIzol and a column-based purification kit to ensure high-quality RNA.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by gel electrophoresis.

  • cDNA Synthesis:

    • Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qPCR Reaction:

    • Prepare a qPCR reaction mix containing:

      • SYBR Green Master Mix (containing DNA polymerase, dNTPs, and SYBR Green dye)

      • Forward and reverse primers for the target gene(s) and a reference gene (e.g., β-actin, ef1α)

      • Diluted cDNA template

      • Nuclease-free water

  • qPCR Cycling:

    • Perform the qPCR reaction in a real-time PCR thermal cycler using a standard three-step cycling protocol (denaturation, annealing, extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) value for each sample and gene.

    • Normalize the Ct values of the target genes to the Ct values of the reference gene (ΔCt).

    • Calculate the fold change in gene expression relative to the control group using the 2-ΔΔCt method.

Signaling Pathways and Mechanisms of Action

This compound primarily exerts its effects by interacting with the endocrine system, particularly the Hypothalamic-Pituitary-Gonadal (HPG) axis.

Interaction with Steroid Hormone Receptors

As a progestin, this compound's primary mode of action is expected to be through binding to and activating progesterone receptors (PRs). In fish, the physiological progestin is typically 17α,20β-dihydroxy-4-pregnen-3-one (DHP), and fish PRs respond weakly to progesterone. The specific binding affinity and activation potential of this compound for fish PRs require further investigation.

Some synthetic progestins have also been shown to interact with other steroid hormone receptors, such as androgen receptors (ARs). The extent to which this compound binds to and activates fish ARs is an important area for future research to fully understand its endocrine-disrupting profile.

Dydrogesterone_Receptor_Interaction DDG This compound PR Progesterone Receptor (PR) DDG->PR Binds and Activates (?) AR Androgen Receptor (AR) DDG->AR Potential Cross-reactivity (?) Gene_Expression Altered Gene Expression PR->Gene_Expression AR->Gene_Expression Endocrine_Disruption Endocrine Disruption Gene_Expression->Endocrine_Disruption GnRH_Pathway_Disruption cluster_Brain Brain cluster_Pituitary Pituitary cluster_Gonads Gonads GnRH_Neurons GnRH Neurons GnRH GnRH GnRH_Neurons->GnRH Gonadotropes Gonadotropes GTH Gonadotropins (LH, FSH) Gonadotropes->GTH Steroidogenesis Steroidogenesis Steroids Steroid Hormones Steroidogenesis->Steroids Gametogenesis Gametogenesis DDG This compound DDG->GnRH_Neurons Alters Gene Expression GnRH->Gonadotropes GTH->Steroidogenesis GTH->Gametogenesis Experimental_Workflow Exposure Exposure of Aquatic Organisms (e.g., Zebrafish) to this compound Repro_Assay Reproductive Toxicity Assay (e.g., Egg Production, Sex Ratio) Exposure->Repro_Assay Histology Gonad Histology (H&E Staining) Exposure->Histology Biomarker Biomarker Analysis (e.g., Vitellogenin ELISA) Exposure->Biomarker Gene_Expression Gene Expression Analysis (qPCR) Exposure->Gene_Expression Pathway_Analysis Signaling Pathway Analysis Gene_Expression->Pathway_Analysis

References

Methodological & Application

Application Notes and Protocols for Dydrogesterone Treatment in Mouse Models of Recurrent Pregnancy Loss

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to establishing dydrogesterone treatment protocols in mouse models of recurrent pregnancy loss (RPL). The following sections detail the experimental setup, treatment administration, and methods for assessing therapeutic efficacy, focusing on immunological and reproductive outcomes.

Introduction to this compound and its Role in Pregnancy

This compound is a synthetic retro-progesterone that is orally active and highly selective for the progesterone receptor.[1][2] It mimics the action of natural progesterone, which is crucial for creating a favorable uterine environment for implantation and pregnancy maintenance.[3][4] In the context of recurrent pregnancy loss, which is often associated with immunological imbalances, this compound exerts its protective effects primarily through immunomodulation.[5] A key mechanism is the induction of Progesterone-Induced Blocking Factor (PIBF), a protein that shifts the maternal immune response from a pro-inflammatory Th1-dominant state to an anti-inflammatory Th2-dominant state, which is essential for fetal tolerance.

Mouse Models of Recurrent Pregnancy Loss

Immunologically-Mediated RPL Model

A widely used model for studying immunologically-mediated RPL involves the mating of CBA/J female mice with DBA/2J male mice. This specific genetic combination leads to a high rate of fetal resorption, mimicking human RPL. Control, non-abortion-prone pregnancies can be established by mating CBA/J females with BALB/c males.

Stress-Induced RPL Model

Psychoemotional stress is a known contributor to pregnancy complications. A stress-induced abortion model can be established in the abortion-prone CBA/J x DBA/2J mating pair by exposing the pregnant females to sonic stress.

This compound Treatment Protocols

This compound Preparation and Administration

This compound can be administered subcutaneously or orally. For subcutaneous injection, this compound can be dissolved in a sterile vehicle such as sesame oil. For oral administration, this compound's high bioavailability makes it a convenient option.

Table 1: this compound Dosage and Administration

ParameterRecommendationSource(s)
Vehicle (Subcutaneous) Sterile Sesame Oil
Dosage (Stress-Induced RPL) 0.37 mg/mouse or 1.25 mg/mouse in 200 µl vehicle
Dosage (General Pregnancy) 2 mg/kg or 6 mg/kg body weight
Administration Route Subcutaneous injection
Timing of Administration Single injection on day 5 of gestation

Experimental Protocols

Induction of Recurrent Pregnancy Loss

Protocol 1: Immunologically-Mediated RPL Model

  • House CBA/J female mice and DBA/2J male mice separately under standard laboratory conditions (12:12h light/dark cycle, 22 ± 2°C, 40-60% humidity) with ad libitum access to food and water.

  • For mating, place one DBA/2J male with two CBA/J females.

  • Check for the presence of a vaginal plug the following morning, which marks day 0.5 of gestation.

  • Separate the pregnant females into experimental groups.

Protocol 2: Stress-Induced RPL Model

  • Follow steps 1-4 of Protocol 1.

  • On day 5 of gestation, expose the pregnant mice to sonic stress for 24 hours. A rodent repellant device emitting sound at a frequency of 300 Hz in 15-second intervals can be placed in the cage.

Assessment of Pregnancy Outcome

Protocol 3: Calculation of Abortion Rate

  • On day 13 of gestation, sacrifice the pregnant mice by an approved euthanasia method.

  • Excise the uteri and count the total number of implantation sites and the number of resorption sites (hemorrhagic sites).

  • Calculate the abortion rate as: (Number of resorption sites / Total number of implantation sites) x 100%.

Table 2: Summary of Quantitative Pregnancy Outcome Data

Mouse ModelTreatment GroupAbortion Rate (%)Source(s)
Stress-Induced RPL Stress + VehicleHigh (specific % not stated)
Stress + this compoundSignificantly reduced
No Stress (Control)Low (baseline)
General Pregnancy Vehicle (0.1% ethanol)Not significantly different from DG groups
2 mg/kg this compoundNot significantly different from vehicle
6 mg/kg this compoundNot significantly different from vehicle
Immunological Analysis

Protocol 4: Flow Cytometry for Th1/Th2 Cytokine Profile

  • On the desired day of gestation (e.g., day 7.5, 9.5, or 10.5), collect blood and/or uterine tissue.

  • Isolate peripheral blood mononuclear cells (PBMCs) or decidual lymphocytes.

  • For intracellular cytokine staining, stimulate the cells with a mitogen such as phorbol myristate acetate (PMA) and ionomycin.

  • Stain the cells with fluorescently-labeled antibodies against CD4 (for T-helper cells) and intracellular cytokines: IFN-γ and TNF-α (for Th1) and IL-4 (for Th2).

  • Acquire and analyze the data using a flow cytometer to determine the percentage of Th1 and Th2 cells within the CD4+ population.

Table 3: Summary of Quantitative Immunological Data

ParameterMouse ModelTreatment GroupOutcomeSource(s)
IL-4+ Decidual Immune Cells (%) Stress-Induced RPLStress + this compoundDramatically increased
Plasma PIBF Stress-Induced RPLStress + VehicleLow
Stress + this compoundIncreased
Plasma Progesterone Stress-Induced RPLStress + VehicleLow
Stress + this compoundNo significant change
Uterine IL-10 mRNA General Pregnancy2 mg/kg DG (GD0-10)Significantly decreased vs. control
IL-10 expressing CD4+ T cells (%) General Pregnancy2 mg/kg DG (GD0-10)Significantly reduced vs. control

Protocol 5: ELISA for PIBF and Progesterone

  • Collect blood samples via retro-orbital puncture into EDTA tubes containing aprotinin.

  • Centrifuge the blood to separate the plasma and store at -20°C or below until analysis.

  • Use commercially available ELISA kits for mouse PIBF and progesterone to quantify their concentrations in the plasma samples, following the manufacturer's instructions.

Histological Analysis

Protocol 6: Immunohistochemistry for Progesterone Receptor

  • Dissect the uterine horns and fix the tissue in 4% paraformaldehyde.

  • Process the tissue and embed in paraffin.

  • Cut 5 µm sections and mount on slides.

  • Perform antigen retrieval using a heat-based method (e.g., with Diva Decloaker).

  • Block endogenous peroxidase and non-specific binding sites.

  • Incubate with a primary antibody against the progesterone receptor.

  • Apply a secondary antibody and a detection system (e.g., HRP-conjugated streptavidin and DAB chromogen).

  • Counterstain with hematoxylin, dehydrate, and mount.

  • Analyze the staining intensity of the progesterone receptor in the decidual cells at the feto-maternal interface.

Visualizations

Dydrogesterone_Signaling_Pathway This compound This compound PR Progesterone Receptor This compound->PR binds to Lymphocyte Lymphocyte PR->Lymphocyte activates PIBF PIBF Production Lymphocyte->PIBF Immune_Modulation Immune Modulation PIBF->Immune_Modulation Th1 Th1 Cytokines (IFN-γ, TNF-α) Immune_Modulation->Th1 downregulates Th2 Th2 Cytokines (IL-4, IL-10) Immune_Modulation->Th2 upregulates Pregnancy_Maintenance Pregnancy Maintenance Th1->Pregnancy_Maintenance inhibits Th2->Pregnancy_Maintenance

Caption: this compound signaling pathway in pregnancy.

Experimental_Workflow Mating CBA/J ♀ x DBA/2J ♂ Mating Stress Day 5: Sonic Stress (for stress model) Mating->Stress Treatment Day 5: this compound or Vehicle Injection Mating->Treatment Stress->Treatment Analysis_Time Day 13: Euthanasia & Sample Collection Treatment->Analysis_Time Outcomes Abortion Rate Immunological Analysis Histology Analysis_Time->Outcomes

Caption: Experimental workflow for this compound treatment.

Logical_Relationship RPL_Model Recurrent Pregnancy Loss Model (e.g., CBA/J x DBA/2J) Th1_Dominance Th1 Dominant Immune Response (Pro-inflammatory) RPL_Model->Th1_Dominance leads to Pregnancy_Loss Increased Fetal Resorption Th1_Dominance->Pregnancy_Loss results in This compound This compound Treatment This compound->Th1_Dominance counteracts PIBF_Induction PIBF Induction This compound->PIBF_Induction induces Th2_Dominance Th2 Dominant Immune Response (Anti-inflammatory) PIBF_Induction->Th2_Dominance promotes Pregnancy_Success Reduced Fetal Resorption Th2_Dominance->Pregnancy_Success leads to

Caption: Logical relationship of this compound's effect.

References

Application Note and Protocol: Quantification of Dydrogesterone in Human Plasma by LC/MS for Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dydrogesterone is a synthetic progestogen widely used in various gynecological conditions. Accurate and reliable quantification of this compound in human plasma is crucial for pharmacokinetic and bioavailability studies in clinical trials. This document provides a detailed Liquid Chromatography-Mass Spectrometry (LC/MS) method for the robust and sensitive determination of this compound in human plasma, suitable for regulated bioanalytical studies. The protocols herein are compiled from established methodologies and guided by international regulatory standards to ensure data integrity and compliance.

Materials and Methods

Reagents and Chemicals
  • This compound reference standard (≥98% purity)

  • Dexamethasone (Internal Standard, IS) (≥98% purity)

  • Methanol (HPLC or LC/MS grade)

  • Acetonitrile (HPLC or LC/MS grade)

  • Ammonium Acetate (LC/MS grade)

  • Formic Acid (LC/MS grade)

  • Water, ultrapure (18.2 MΩ·cm)

  • Human plasma (K2EDTA as anticoagulant)

Equipment
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source

  • Analytical column (e.g., Zorbax SB-C18, 100 mm x 3.0 mm, 3.5 µm or equivalent)

  • Vortex mixer

  • Centrifuge

  • Pipettes and general laboratory glassware

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solutions: Prepare individual stock solutions of this compound and dexamethasone (IS) in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with methanol:water (50:50, v/v) to create working standard solutions for calibration curve and QC samples.

  • Calibration Curve (CC) Standards: Spike blank human plasma with the appropriate working standard solutions to obtain final concentrations for the calibration curve. A typical range is 5-150 ng/mL.[1][2]

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: Low QC (LQC), Medium QC (MQC), and High QC (HQC).

Sample Preparation (Protein Precipitation)

This is a simple and rapid method suitable for high-throughput analysis.[1][2]

  • Label polypropylene tubes for each sample, standard, and QC.

  • Pipette 200 µL of plasma sample, CC standard, or QC into the corresponding tube.

  • Add 50 µL of the internal standard working solution (dexamethasone) to each tube (except for blank samples) and vortex briefly.

  • Add 600 µL of methanol to each tube to precipitate the plasma proteins.[1]

  • Vortex vigorously for 1 minute.

  • Centrifuge the samples at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot of the supernatant into the LC/MS system.

Diagram: Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC/MS Analysis cluster_data Data Processing plasma Plasma Sample (200 µL) add_is Add Internal Standard plasma->add_is add_methanol Add Methanol (600 µL) add_is->add_methanol vortex Vortex add_methanol->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC/MS supernatant->injection chromatography Chromatographic Separation injection->chromatography detection Mass Spectrometric Detection chromatography->detection integration Peak Integration detection->integration quantification Quantification integration->quantification

Caption: Experimental workflow for this compound quantification.

LC/MS Conditions

The following are representative LC/MS conditions. Method optimization is recommended for specific instrumentation.

Table 1: Liquid Chromatography Parameters

ParameterCondition
Column Zorbax SB-C18, 100 mm x 3.0 mm, 3.5 µm
Mobile Phase A 1 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient Isocratic: 20% A : 80% B
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Run Time Approximately 2 minutes

Source:

Table 2: Mass Spectrometry Parameters

ParameterThis compoundDexamethasone (IS)
Ionization Mode APCI, Positive IonESI or APCI, Positive Ion
MRM Transition (m/z) 313 > 295393 > 147
Collision Energy (eV) Optimize for specific instrumentOptimize for specific instrument
Dwell Time (ms) 200200

Source:

Method Validation

The method should be validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.

Specificity and Selectivity

Analyze blank plasma samples from at least six different sources to ensure no significant interference at the retention times of this compound and the internal standard.

Calibration Curve and Linearity

The calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used. The coefficient of determination (r²) should be ≥ 0.99.

Table 3: Representative Calibration Curve Data

Concentration (ng/mL)Accuracy (%)Precision (%CV)
5 (LLOQ)95 - 105< 15
1092 - 108< 10
2594 - 106< 8
5096 - 104< 7
10098 - 102< 5
150 (ULOQ)97 - 103< 6

Data are illustrative examples based on typical acceptance criteria.

Accuracy and Precision

Intra- and inter-day accuracy and precision should be assessed by analyzing the QC samples in replicate (n=5) on three different days.

Table 4: Accuracy and Precision Acceptance Criteria

Analyte LevelAccuracy (% Bias)Precision (%CV)
LQC, MQC, HQCWithin ±15%≤ 15%
LLOQWithin ±20%≤ 20%

Source: Based on FDA and EMA guidelines.

Recovery

The extraction recovery of this compound should be determined at three QC levels by comparing the peak areas of extracted samples to those of post-extraction spiked samples. A mean recovery of over 90% is generally considered good.

Stability

The stability of this compound in human plasma must be evaluated under various conditions to ensure the integrity of clinical trial samples.

  • Freeze-Thaw Stability: QC samples are subjected to at least three freeze-thaw cycles. Samples are frozen at -20°C or -80°C and thawed completely at room temperature.

  • Short-Term (Bench-Top) Stability: QC samples are kept at room temperature for a period that exceeds the expected sample handling time (e.g., 4-24 hours).

  • Long-Term Stability: QC samples are stored at -20°C or -80°C for a duration that covers the time from sample collection to analysis in the clinical trial.

  • Post-Preparative (Autosampler) Stability: The stability of processed samples in the autosampler is assessed for a duration that covers the expected analytical run time.

For all stability tests, the mean concentration of the stability samples should be within ±15% of the nominal concentration.

Diagram: Method Validation Logical Relationships

validation_logic cluster_core Core Validation Parameters cluster_stability Stability Assessment specificity Specificity & Selectivity validated_method Validated Bioanalytical Method specificity->validated_method linearity Linearity & Calibration Curve linearity->validated_method accuracy Accuracy accuracy->validated_method precision Precision precision->validated_method recovery Recovery recovery->validated_method ft_stability Freeze-Thaw Stability ft_stability->validated_method st_stability Short-Term (Bench-Top) Stability st_stability->validated_method lt_stability Long-Term Stability lt_stability->validated_method pp_stability Post-Preparative Stability pp_stability->validated_method

Caption: Key components of bioanalytical method validation.

Data Analysis and Reporting

  • The concentration of this compound in plasma samples is calculated from the linear regression equation of the calibration curve.

  • All results should be reported with appropriate units (e.g., ng/mL).

  • The validation report should include a summary of all validation parameters, including tables of results and representative chromatograms.

Conclusion

The LC/MS method described provides a robust and reliable approach for the quantification of this compound in human plasma for clinical trial applications. The simple protein precipitation extraction procedure allows for high-throughput analysis, while the mass spectrometric detection ensures high sensitivity and selectivity. Adherence to the detailed validation protocol is essential to guarantee the quality and integrity of the data generated in clinical studies.

References

Application Notes and Protocols for Preparing Dydrogesterone Stock Solutions in DMSO for Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dydrogesterone is a synthetic progestogen that selectively targets progesterone receptors, making it a valuable tool for studying progesterone signaling in various physiological and pathological contexts, including cancer biology and reproductive health.[1][2][3][4] This document provides detailed protocols for the preparation of this compound stock solutions in dimethyl sulfoxide (DMSO) and their application in cell culture assays. Adherence to these guidelines is crucial for ensuring experimental reproducibility and obtaining reliable data.

Data Presentation

Table 1: Solubility and Storage of this compound

ParameterValueSource
Molecular Formula C₂₁H₂₈O₂[5]
Molecular Weight 312.45 g/mol
Solubility in DMSO 33.33 mg/mL (106.67 mM) (ultrasonic assistance may be required)
60 mg/mL (192.03 mM)
Solubility in Water Practically insoluble
Storage of Powder -20°C for 3 years; 4°C for 2 years
Storage of DMSO Stock Solution -80°C for up to 2 years; -20°C for up to 1 year
Aliquot to avoid repeated freeze-thaw cycles

Table 2: Recommended Concentrations for Cell Culture Assays

Cell LineAssay TypeEffective Concentration RangeObserved EffectsSource
MCF-7 (Breast Cancer) Sulfatase activity inhibition5x10⁻⁷ M - 5x10⁻⁵ MInhibition of E1S to E2 conversion
T-47D (Breast Cancer) Sulfatase activity inhibition5x10⁻⁷ M - 5x10⁻⁵ MInhibition of E1S to E2 conversion
17β-HSD activity inhibition5x10⁻⁹ M - 5x10⁻⁵ MInhibition of E1 to E2 conversion
ER+ Breast Cancer Cells Proliferation/Apoptosis10⁻⁶ MCo-incubation with 17β-estradiol prevented proliferation and induced cell death
Peripheral Blood Mononuclear Cells (PBMCs) Cytokine productionNot specifiedInhibition of Th1 cytokines (IFN-γ, TNF-α) and induction of Th2 cytokines (IL-4, IL-6)

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath sonicator (optional)

Procedure:

  • Pre-weighing Preparation: Before opening the this compound container, allow it to equilibrate to room temperature to prevent condensation.

  • Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder using an analytical balance.

  • Dissolution:

    • Transfer the weighed this compound to a sterile tube.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM). It is advisable to use newly opened DMSO as it is hygroscopic.

    • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.

  • Sterilization: DMSO solutions are generally considered self-sterilizing, and filtration is often not recommended as it may lead to compound loss due to membrane binding. If sterility is a major concern, use sterile techniques throughout the preparation process.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes or cryovials to minimize freeze-thaw cycles and light exposure.

    • Store the aliquots at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).

Protocol 2: Application of this compound in Cell Culture Assays

Materials:

  • This compound-DMSO stock solution

  • Cultured cells in appropriate cell culture medium

  • Sterile microcentrifuge tubes

  • Sterile, cell culture-grade phosphate-buffered saline (PBS) or serum-free medium for dilutions

  • Multi-well cell culture plates

Procedure:

  • Thawing the Stock Solution:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Once thawed, gently vortex the solution to ensure homogeneity.

  • Preparation of Working Solutions:

    • Prepare serial dilutions of the this compound stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

    • To minimize precipitation of the hydrophobic compound upon dilution in aqueous media, it is recommended to perform dilutions in a stepwise manner.

  • Cell Treatment:

    • Seed cells in multi-well plates and allow them to adhere and reach the desired confluency.

    • Remove the existing medium and replace it with the medium containing the various concentrations of this compound or the vehicle control.

    • Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Downstream Analysis:

    • Following the incubation period, proceed with the planned cellular assays, such as proliferation assays (e.g., MTT, BrdU), apoptosis assays (e.g., Annexin V/PI staining), gene expression analysis (e.g., qPCR, Western blot), or enzyme activity assays.

Mandatory Visualizations

G cluster_prep Stock Solution Preparation cluster_assay Cell Culture Assay Workflow weigh Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex/Sonicate to Dissolve dissolve->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Stock Solution Aliquot store->thaw Begin Experiment dilute Prepare Working Dilutions in Culture Medium (Final DMSO < 0.5%) thaw->dilute treat Treat Cells with this compound or Vehicle Control dilute->treat incubate Incubate for a Defined Period treat->incubate analyze Perform Downstream Analysis (e.g., Proliferation, Apoptosis) incubate->analyze G cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm This compound This compound PR Progesterone Receptor (PR) (Inactive, with HSPs) This compound->PR Binds PR_active Active PR Dimer PR->PR_active HSP dissociation, dimerization Src c-Src PR->Src Membrane-associated PRE Progesterone Response Element (PRE) in DNA PR_active->PRE Nuclear translocation and binding Transcription Gene Transcription PRE->Transcription mRNA mRNA Transcription->mRNA Proteins Protein Synthesis mRNA->Proteins Response Cellular Response (e.g., Proliferation, Apoptosis) Proteins->Response MAPK MAPK Pathway Src->MAPK NonGenomic Rapid Non-Genomic Effects MAPK->NonGenomic

References

Application Notes and Protocols for the Bioanalytical Method Validation of Dydrogesterone and Its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the analytical method validation of dydrogesterone (DYD) and its primary active metabolite, 20α-dihydrothis compound (DHD), in research samples, particularly human plasma. The methodologies described herein are based on modern liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques, ensuring high sensitivity and selectivity for accurate quantification.

Introduction

This compound is a synthetic progestogen widely used in various gynecological conditions. Its primary metabolite, 20α-dihydrothis compound, is also pharmacologically active. Accurate and reliable quantification of both parent drug and metabolite in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and clinical studies. This document outlines validated methods for the simultaneous determination of this compound and 20α-dihydrothis compound in human plasma.

Experimental Protocols

Two primary sample preparation techniques are detailed below: Protein Precipitation (PPT) and Solid-Phase Extraction (SPE). The choice of method may depend on the required limit of quantification, sample volume, and available laboratory resources.

Protein Precipitation (PPT) Method

This method is rapid and straightforward, suitable for high-throughput analysis.[1]

Materials:

  • Human plasma (with K3EDTA as anticoagulant)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium acetate (LC-MS grade)

  • This compound and 20α-dihydrothis compound reference standards

  • Internal Standard (IS) - e.g., Dexamethasone or an isotope-labeled analog

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 600 µL of methanol (containing the internal standard) to precipitate the plasma proteins.[1]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Solid-Phase Extraction (SPE) Method

This method provides a cleaner extract, potentially reducing matrix effects and improving sensitivity.

Materials:

  • Human plasma

  • SPE cartridges (e.g., Oasis® MAX C18)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium hydroxide (reagent grade)

  • Formic acid (LC-MS grade)

  • This compound and 20α-dihydrothis compound reference standards

  • Internal Standard (IS)

  • SPE manifold

  • Evaporator

Procedure:

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load 500 µL of plasma sample onto the cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluent to dryness under a stream of nitrogen.

  • Reconstitute the residue in 200 µL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical chromatographic and mass spectrometric conditions for the analysis of this compound and 20α-dihydrothis compound.

Chromatographic Conditions:

  • Column: Zorbax SB-C18, 100 mm x 3.0 mm, 3.5 µm or equivalent[1]

  • Mobile Phase: A mixture of 1 mM Ammonium Acetate and Acetonitrile (20:80, v/v)[1]

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 35°C

  • Injection Volume: 10 µL

Mass Spectrometric Conditions:

  • Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: m/z 313.1 > 105.5

    • 20α-dihydrothis compound: (Requires specific optimization, a potential transition could be m/z 315.2 > 297.2)

    • Internal Standard (Dexamethasone): m/z 393 > 147

Method Validation Summary

The analytical methods have been validated according to international guidelines, assessing linearity, accuracy, precision, recovery, matrix effect, and stability.

Quantitative Data

The following tables summarize the quantitative validation parameters for this compound and 20α-dihydrothis compound.

Table 1: Linearity and Range

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
This compound5 - 150> 0.997
20α-dihydrothis compound0.2 - 200> 0.99

Table 2: Accuracy and Precision

AnalyteQC LevelIntra-day Precision (%RSD)Intra-day Accuracy (%RE)Inter-day Precision (%RSD)Inter-day Accuracy (%RE)
This compoundLow< 12.5%< 7.5%< 12.5%< 7.5%
Mid< 12.5%< 7.5%< 12.5%< 7.5%
High< 12.5%< 7.5%< 12.5%< 7.5%
20α-dihydrothis compoundLow< 15%± 15%< 15%± 15%
Mid< 15%± 15%< 15%± 15%
High< 15%± 15%< 15%± 15%

Table 3: Recovery and Matrix Effect

AnalyteSample PreparationMean Recovery (%)Matrix Effect (%)
This compoundProtein Precipitation99.8%Minimal
This compoundSolid-Phase Extraction100.7 - 112%Negligible
20α-dihydrothis compoundProtein Precipitation> 85%Minimal

Table 4: Stability

AnalyteConditionDurationStability
This compoundFreeze-Thaw3 cyclesStable
Short-term (Room Temp)24 hoursStable
Long-term (-20°C)30 daysStable
20α-dihydrothis compoundFreeze-Thaw3 cyclesStable
Short-term (Room Temp)24 hoursStable
Long-term (-20°C)30 daysStable

Visualizations

The following diagrams illustrate the experimental workflows.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (200 µL) add_methanol Add 600 µL Methanol with IS plasma->add_methanol vortex1 Vortex add_methanol->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute injection Inject into LC-MS/MS reconstitute->injection chromatography Chromatographic Separation injection->chromatography detection Mass Spectrometric Detection chromatography->detection data_processing Data Processing & Quantification detection->data_processing

Caption: Protein Precipitation Workflow for Plasma Samples.

spe_workflow cluster_spe Solid-Phase Extraction (SPE) cluster_analysis_spe LC-MS/MS Analysis condition Condition SPE Cartridge load Load Plasma Sample condition->load wash Wash Cartridge load->wash elute Elute Analytes wash->elute evaporate_spe Evaporate Eluent elute->evaporate_spe reconstitute_spe Reconstitute in Mobile Phase evaporate_spe->reconstitute_spe injection_spe Inject into LC-MS/MS reconstitute_spe->injection_spe chromatography_spe Chromatographic Separation injection_spe->chromatography_spe detection_spe Mass Spectrometric Detection chromatography_spe->detection_spe data_processing_spe Data Processing & Quantification detection_spe->data_processing_spe

Caption: Solid-Phase Extraction Workflow for Plasma Samples.

Conclusion

The described LC-MS/MS methods are validated to be sensitive, specific, accurate, and precise for the simultaneous quantification of this compound and its active metabolite, 20α-dihydrothis compound, in human plasma. These protocols and application notes serve as a valuable resource for researchers and scientists in the field of drug development and clinical research, ensuring reliable bioanalytical data.

References

Application Notes and Protocols: Utilizing Zebrafish to Study the Developmental Effects of Dydrogesterone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dydrogesterone (DDG) is a synthetic progestin widely used in various medical applications. Its increasing presence in aquatic environments has raised concerns about its potential impact on non-target organisms. The zebrafish (Danio rerio) has emerged as a powerful animal model for developmental toxicology studies due to its rapid external development, genetic tractability, and physiological similarities to mammals. These application notes provide a comprehensive overview and detailed protocols for using zebrafish to investigate the developmental effects of this compound.

Summary of this compound's Developmental Effects in Zebrafish

This compound exposure in zebrafish has been shown to elicit a range of developmental and physiological effects, impacting the endocrine, reproductive, nervous, and visual systems. The following tables summarize the key quantitative findings from various studies.

Table 1: Effects of this compound on Gene Transcription in Zebrafish
Tissue/OrganExposure Concentration (ng/L)DurationTarget Gene(s)Observed EffectReference(s)
Brain (Female) 249014 daysGonadotropin-releasing hormone (GnRH) pathway genesSignificant increase in transcripts[1][2][3]
Brain (Male) 32.0, 305, 249014 daysGnRH pathway genesApparent down-regulation[1][2]
Ovary 249014 dayscyp19a1a2.3-fold increase
Testis 30514 dayshsd17b2~2.0-fold increase
Testis 249014 dayshsd17b2~2.4-fold increase
Whole Embryo 49.0, 527, 5890144 hours post-fertilization (hpf)tnfa, il8, cc-chem (innate immune response)Significant decrease in transcription
Whole Embryo 49.0, 527, 5890144 hpffga, fgb, fgg, f2 (coagulation cascade)Down-regulation of transcription
Eleuthero-embryos Not specified144 hoursHypothalamic-pituitary-thyroid (HPT) axis genesSuppressed transcription
Eleuthero-embryos Not specified144 hoursHypothalamic-pituitary-gonad (HPG) axis genesInduced expression
Eye (Male) 3.39, 33.1, 329120 daysrpe65aDown-regulated transcription
Eye 3.39, 33.1, 329120 daysclocka, arntl2Enhanced transcription
Eye 3.39, 33.1, 329120 dayscry5, per1b, nr1d2bDecreased transcription
Table 2: Histological and Morphological Effects of this compound in Zebrafish
Tissue/OrganExposure Concentration (ng/L)DurationObserved EffectReference(s)
Ovary 249014 daysSignificantly increased percentage of atretic follicles
Ovary 2.8, 27.6, 289.8140 daysInduced postovulatory follicles and atretic follicles
Testis 2.8, 27.6, 289.8140 daysIncreased spermatids and spermatozoa
Gonads 329120 days98% of fish were males, indicating a male-biased sex ratio
Eye (Male) 329120 daysDecreased thickness of retinal ganglion cell layer
Eye Not specified144 days post-fertilization (dpf)Reduced thickness of the inner nuclear layer
Table 3: Metabolic and Biochemical Effects of this compound in Zebrafish
Tissue/OrganExposure Concentration (ng/L)DurationObserved EffectReference(s)
Brain 2.8, 27.6, 289.8140 daysIncreased cholesterol, saturated fatty acids; Decreased polyunsaturated fatty acids (PUFAs), lysophosphatides
Ovary 2.8, 27.6, 289.8140 daysIncreased free amino acids, urea, putrescine, free fatty acids, acylcarnitines, lysophospholipids
Liver (Female) 2.8, 27.6, 289.8Until sexual maturityIncreased levels of phospholipids, monoglycerides, fatty acids, cholesterol
Liver (Male) 2.8, 27.6, 289.8Until sexual maturityDecreased levels of phospholipids, monoglycerides, fatty acids, cholesterol
Eleuthero-embryos Not specified144 hoursAlterations in protein, nucleic acid, and lipid biochemical profiles

Signaling Pathways and Experimental Workflows

Signaling Pathways

This compound primarily acts as an agonist for the progesterone receptor (Pgr), initiating a cascade of genomic and non-genomic signaling events. In zebrafish, DDG has been shown to interfere with key endocrine signaling pathways.

Dydrogesterone_Signaling_Pathway DDG This compound (DDG) Pgr Progesterone Receptor (Pgr) DDG->Pgr binds Nucleus Nucleus Pgr->Nucleus translocates to DNA DNA Pgr->DNA binds to Progesterone Response Elements Transcription Gene Transcription DNA->Transcription regulates HPG_Axis Hypothalamus-Pituitary-Gonad (HPG) Axis Transcription->HPG_Axis GnRH GnRH Pathway HPG_Axis->GnRH Steroidogenesis Steroidogenesis HPG_Axis->Steroidogenesis Reproduction Reproductive Development & Function GnRH->Reproduction Steroidogenesis->Reproduction

Figure 1: Simplified signaling pathway of this compound in zebrafish.

Experimental Workflow

A typical experimental workflow for assessing the developmental effects of this compound using the zebrafish model is outlined below.

Zebrafish_DDG_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis cluster_data Data Interpretation Zebrafish Zebrafish Husbandry (AB strain, 28.5°C) Breeding Natural Spawning & Embryo Collection Zebrafish->Breeding Exposure Static or Semi-static Exposure of Embryos/Larvae Breeding->Exposure DDG_Prep This compound Stock & Working Solution Preparation DDG_Prep->Exposure Morphology Morphological & Histological Analysis Exposure->Morphology Gene_Expression Gene Expression Analysis (qPCR) Exposure->Gene_Expression Metabolomics Metabolomic & Biochemical Analysis Exposure->Metabolomics Behavior Behavioral Assays Exposure->Behavior Data_Analysis Statistical Analysis & Interpretation Morphology->Data_Analysis Gene_Expression->Data_Analysis Metabolomics->Data_Analysis Behavior->Data_Analysis

Figure 2: General experimental workflow for studying this compound effects.

Experimental Protocols

Protocol 1: Zebrafish Husbandry and Embryo Collection
  • Zebrafish Maintenance:

    • House adult zebrafish (e.g., AB strain) in a recirculating aquaculture system.

    • Maintain water temperature at 28.5 ± 0.5°C, pH 7.0-7.5, and conductivity at 500-600 µS/cm.

    • Follow a 14:10 hour light:dark cycle.

    • Feed adult fish twice daily with a combination of dry flake food and live brine shrimp.

  • Breeding and Embryo Collection:

    • Place male and female zebrafish (2:1 ratio) in breeding tanks with a divider the evening before embryo collection.

    • Remove the divider the following morning at the onset of the light cycle to initiate spawning.

    • Collect fertilized eggs within 30 minutes of spawning.

    • Rinse the embryos with system water and transfer them to petri dishes containing embryo medium (e.g., E3 medium: 5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄, buffered with sodium bicarbonate).

    • Incubate embryos at 28.5°C.

    • At 4 hours post-fertilization (hpf), examine the embryos under a stereomicroscope and remove any unfertilized or dead embryos.

Protocol 2: this compound Exposure
  • Stock Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 1 g/L) in a suitable solvent such as dimethyl sulfoxide (DMSO).

    • Store the stock solution at -20°C in the dark.

  • Working Solution Preparation:

    • Prepare working solutions by diluting the stock solution with embryo medium to achieve the desired final concentrations (e.g., 2.8, 27.6, and 289.8 ng/L).

    • The final concentration of the solvent (DMSO) in the exposure medium should not exceed 0.01% (v/v) to avoid solvent-induced toxicity.

    • Prepare a solvent control group containing the same concentration of DMSO as the highest this compound exposure group.

    • Also, include a negative control group with only embryo medium.

  • Exposure Regimen (Example: Early Life Stage Exposure):

    • Randomly distribute healthy embryos (e.g., 30 embryos per replicate, 3 replicates per treatment) into glass beakers or multi-well plates containing the respective this compound working solutions or control media.

    • Maintain the exposure in a temperature-controlled incubator at 28.5°C with a 14:10 hour light:dark cycle.

    • Perform a semi-static exposure by renewing 80% of the exposure solution daily.

    • Monitor the embryos daily for mortality, hatching rates, and any morphological abnormalities.

    • The duration of exposure can vary depending on the research question, ranging from hours to months. For developmental studies, exposure from a few hours post-fertilization up to 144 hpf or longer is common. For chronic effects, exposure can extend to 140 days.

Protocol 3: Assessment of Developmental Endpoints
  • Morphological and Histological Analysis:

    • At desired time points, anesthetize larvae with tricaine methanesulfonate (MS-222).

    • Document any gross morphological defects (e.g., pericardial edema, yolk sac edema, spinal curvature) using a stereomicroscope with a camera.

    • For histology, fix larvae or adult tissues (e.g., gonads, liver, brain) in an appropriate fixative (e.g., 4% paraformaldehyde or Bouin's solution).

    • Process the fixed tissues for paraffin embedding, sectioning (e.g., 5 µm sections), and staining with hematoxylin and eosin (H&E).

    • Examine the stained sections under a light microscope to identify any cellular or tissue-level abnormalities.

  • Gene Expression Analysis (Quantitative Real-Time PCR - qPCR):

    • At the end of the exposure period, collect embryos, larvae, or dissected adult tissues and immediately freeze them in liquid nitrogen or store them in an RNA stabilization solution (e.g., RNAlater).

    • Extract total RNA using a commercially available kit according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer.

    • Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.

    • Perform qPCR using gene-specific primers for your target genes and a suitable reference gene (e.g., β-actin, ef1α) for normalization.

    • Analyze the relative gene expression using the 2-ΔΔCt method.

  • Metabolomic Analysis:

    • Collect samples (e.g., brain, liver, gonads) and immediately quench metabolic activity by flash-freezing in liquid nitrogen.

    • Extract metabolites using a suitable solvent system (e.g., methanol/water or chloroform/methanol/water).

    • Analyze the metabolite extracts using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Perform data processing, including peak picking, alignment, and normalization.

    • Use multivariate statistical analysis (e.g., Principal Component Analysis - PCA, Orthogonal Projections to Latent Structures Discriminant Analysis - OPLS-DA) to identify metabolites that are significantly altered by this compound exposure.

Conclusion

The zebrafish model provides a robust and sensitive platform for elucidating the developmental effects of this compound. The protocols outlined in these application notes offer a foundation for researchers to design and execute studies to assess the potential risks of this synthetic progestin to aquatic organisms and to gain insights into its mechanisms of action. The observed impacts on the endocrine, reproductive, and nervous systems highlight the importance of further research into the environmental consequences of this compound contamination.

References

Application Notes and Protocols: Assessing Dydrogesterone's Impact on Endometrial Receptivity In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Endometrial receptivity is a transient state in which the uterine lining is receptive to embryo implantation, a critical step for a successful pregnancy. This "window of implantation" is primarily regulated by the steroid hormones estrogen and progesterone. Dydrogesterone, a synthetic retro-progesterone, is orally active and highly selective for the progesterone receptor, making it a subject of significant interest in therapies aimed at improving endometrial receptivity.[1] These application notes provide a detailed protocol for assessing the impact of this compound on endometrial receptivity in an in vitro model using the Ishikawa human endometrial adenocarcinoma cell line. This cell line is a well-established model for studying endometrial epithelial cell function as it expresses both estrogen and progesterone receptors.[2][3][4][5]

Key Experiments

This protocol outlines the following key experiments to evaluate the effect of this compound on endometrial receptivity:

  • Cell Culture and Hormone Treatment: Culturing Ishikawa cells and treating them with estradiol to mimic the proliferative phase, followed by this compound treatment to induce a receptive-like state.

  • Quantitative Real-Time PCR (qRT-PCR): To quantify the expression of key endometrial receptivity markers, including Homeobox A10 (HOXA10), Forkhead Box O1 (FOXO1), and Integrin Subunit Alpha V (ITGAV) and Beta 3 (ITGB3).

  • Protein Expression Analysis (Western Blot): To assess the protein levels of key receptivity markers.

Experimental Protocols

Ishikawa Cell Culture and Hormone Treatment

Materials:

  • Ishikawa human endometrial adenocarcinoma cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (Complete Medium)

  • Phenol red-free DMEM supplemented with 10% charcoal-stripped FBS (cs-FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (Hormone-depleted Medium)

  • Estradiol (E2)

  • This compound

  • Progesterone (P4) (as a positive control)

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • Cell culture flasks and plates

Protocol:

  • Cell Culture: Culture Ishikawa cells in Complete Medium in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, wash with PBS, detach with Trypsin-EDTA, and re-plate at a suitable density.

  • Hormone Priming and Treatment:

    • Seed Ishikawa cells in 6-well plates in Complete Medium.

    • Once cells reach 50-60% confluency, replace the medium with Hormone-depleted Medium for 24 hours to wash out any residual hormones.

    • Estradiol Priming: Treat the cells with 10 nM Estradiol in Hormone-depleted Medium for 48-72 hours to mimic the proliferative phase and upregulate progesterone receptors.

    • This compound/Progesterone Treatment: After estradiol priming, replace the medium with fresh Hormone-depleted Medium containing one of the following treatments:

      • Vehicle control (e.g., 0.1% ethanol)

      • This compound (e.g., 10 nM, 100 nM, 1 µM)

      • Progesterone (100 nM) as a positive control

    • Incubate the cells for 24-48 hours.

Quantitative Real-Time PCR (qRT-PCR) for Endometrial Receptivity Markers

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (HOXA10, FOXO1, ITGAV, ITGB3) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qRT-PCR instrument

Protocol:

  • RNA Extraction: Following hormone treatment, lyse the cells directly in the culture wells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

  • qRT-PCR:

    • Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for the target and housekeeping genes, and qPCR master mix.

    • Perform the qPCR reaction using a standard thermal cycling protocol.

    • Analyze the data using the 2-ΔΔCT method to determine the relative gene expression levels.

Western Blot for Protein Expression Analysis

Materials:

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies against HOXA10, FOXO1, Integrin αvβ3, and a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Protein Extraction: Lyse the hormone-treated cells with RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Data Presentation

Quantitative data should be presented in a clear and structured format to allow for easy comparison between treatment groups.

Table 1: Relative mRNA Expression of Endometrial Receptivity Markers in Ishikawa Cells Treated with this compound.

Treatment GroupHOXA10 (Fold Change)FOXO1 (Fold Change)ITGAV (Fold Change)ITGB3 (Fold Change)
Vehicle Control1.01.01.01.0
This compound (10 nM)DataDataDataData
This compound (100 nM)DataDataDataData
This compound (1 µM)DataDataDataData
Progesterone (100 nM)DataDataDataData

Data should be presented as mean ± standard deviation from at least three independent experiments. Statistical significance should be indicated.

Table 2: Relative Protein Expression of Endometrial Receptivity Markers in Ishikawa Cells Treated with this compound.

Treatment GroupHOXA10 (Relative Density)FOXO1 (Relative Density)Integrin αvβ3 (Relative Density)
Vehicle Control1.01.01.0
This compound (100 nM)DataDataData
Progesterone (100 nM)DataDataData

Data should be presented as mean ± standard deviation from at least three independent experiments. Statistical significance should be indicated.

Visualizations

Experimental_Workflow cluster_culture Cell Culture & Seeding cluster_treatment Hormone Treatment cluster_analysis Analysis Culture Culture Ishikawa Cells (DMEM + 10% FBS) Seed Seed cells in 6-well plates Culture->Seed Depletion Hormone Depletion (Phenol red-free DMEM + 10% cs-FBS) Seed->Depletion E2_Priming Estradiol Priming (10 nM E2) Depletion->E2_Priming Dydro_Treat This compound Treatment (Various Concentrations) E2_Priming->Dydro_Treat RNA_Extraction RNA Extraction Dydro_Treat->RNA_Extraction Protein_Extraction Protein Extraction Dydro_Treat->Protein_Extraction qRT_PCR qRT-PCR Analysis (HOXA10, FOXO1, ITGAV, ITGB3) RNA_Extraction->qRT_PCR Western_Blot Western Blot Analysis (HOXA10, FOXO1, Integrin αvβ3) Protein_Extraction->Western_Blot

Caption: Experimental workflow for assessing this compound's impact on endometrial receptivity.

Dydrogesterone_Signaling_Pathway cluster_cell Endometrial Epithelial Cell (Ishikawa) cluster_nucleus Dydro This compound PR Progesterone Receptor (PR) Dydro->PR Binds to Dydro_PR This compound-PR Complex PR->Dydro_PR Nucleus Nucleus Dydro_PR->Nucleus PRE Progesterone Response Element (PRE) on DNA Dydro_PR->PRE Translocates to Nucleus Transcription Gene Transcription PRE->Transcription Receptivity_Genes Endometrial Receptivity Genes (e.g., HOXA10, FOXO1, ITGAV, ITGB3) Transcription->Receptivity_Genes Upregulates Proteins Receptivity-Associated Proteins Receptivity_Genes->Proteins Translation Cellular_Response Enhanced Endometrial Receptivity Proteins->Cellular_Response

Caption: Proposed signaling pathway of this compound in enhancing endometrial receptivity.

References

Application Note: HPLC-Based Quantification of Dydrogesterone in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

AN-DYD-HPLC-2025

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This application note provides detailed protocols for the quantification of dydrogesterone in pharmaceutical formulations using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are suitable for research, quality control, and stability testing. The described methods are selective, accurate, and precise for the determination of this compound in solid dosage forms.

Introduction

This compound is a synthetic progestogen used in a variety of gynecological conditions. Accurate and reliable quantification of this compound in pharmaceutical formulations is crucial for ensuring product quality and therapeutic efficacy. This document details validated HPLC methods for this purpose, providing researchers with the necessary protocols to implement these techniques in their laboratories.

Experimental Methods

Several reversed-phase HPLC (RP-HPLC) methods have been successfully developed and validated for the quantification of this compound. The key parameters of these methods are summarized below.

Chromatographic Conditions

A summary of various chromatographic conditions from published research is presented in Table 1. These methods demonstrate the flexibility in column choice and mobile phase composition for the analysis of this compound.

Table 1: Comparative Summary of HPLC and UPLC Chromatographic Conditions for this compound Quantification

ParameterMethod 1 (UPLC)[1][2]Method 2 (HPLC)[3]Method 3 (HPLC)[4]Method 4 (LC/MS)[5]
Column Acquity BEH C18 (50 x 2.1 mm, 1.7 µm)Agilent Zorbax C18 (250 x 4.6 mm, 5 µm)L1 packing (4.6 mm x 15 cm, 3 µm)Zorbax SB-C18 (100 x 3.0 mm, 3.5 µm)
Mobile Phase Acetonitrile : NaH2PO4 buffer (55:45 v/v)Methanol : Phosphate Buffer (pH 4.5) (75:25 v/v)Water : Alcohol : Acetonitrile (530:260:210 v/v/v)Acetonitrile : 1 mM Ammonium Acetate (80:20 v/v)
Flow Rate 0.3 mL/minNot Specified1 mL/min1 mL/min
Detection PDA at 260 nmUV at 232 nmUV at 280 nmMS/MS (APCI+, m/z 313 > m/z 295)
Temperature Room TemperatureNot Specified40 °C35 °C
Injection Volume Not SpecifiedNot Specified20 µLNot Specified
Retention Time 1.928 min3.178 min~1.0 (relative)1.3 min
Method Validation Parameters

The validation of analytical methods is critical to ensure their reliability. Table 2 summarizes the validation parameters for the selected HPLC methods.

Table 2: Summary of Method Validation Data

ParameterMethod 1 (UPLC)Method 2 (HPLC)Method 4 (LC/MS)
Linearity Range 25–150 µg/mL4–16 µg/mL5–150 ng/mL
Correlation Coefficient (r²) 0.999720.9993> 0.997
LOD 0.3 µg/mL2.61 µg/mLNot Specified
LOQ 1 µg/mL7.91 µg/mLNot Specified
Accuracy (% Recovery) 99.2–101.0%99.836–99.906%< 7.5% (as accuracy value)
Precision (%RSD) < 1%Not Specified< 12.5%

Detailed Experimental Protocols

Protocol 1: UPLC Method

This protocol is based on a validated stability-indicating UPLC method.

3.1.1. Reagents and Materials

  • Acetonitrile (HPLC Grade)

  • Sodium Dihydrogen Phosphate (NaH2PO4) (Analytical Grade)

  • This compound Reference Standard

  • Water (HPLC Grade)

  • 0.45 µm Membrane Filter

3.1.2. Equipment

  • Waters Acquity UPLC system with a PDA detector

  • Acquity BEH C18 column (50 x 2.1 mm, 1.7 µm)

  • Sonicator

  • Analytical Balance

3.1.3. Preparation of Solutions

  • Buffer Preparation (NaH2PO4 solution): Dissolve 1.19 g of sodium dihydrogen phosphate in 1 liter of HPLC grade water and filter through a 0.45 µm nylon filter.

  • Mobile Phase: Prepare a mixture of NaH2PO4 buffer and acetonitrile in the ratio of 45:55 (v/v). Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and transfer 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 1000 µg/mL. From this stock solution, prepare working standards of desired concentrations (e.g., 25, 50, 75, 100, 125, 150 µg/mL) by diluting with the mobile phase.

  • Sample Solution Preparation:

    • Weigh and powder not fewer than 20 tablets.

    • Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 10 mL volumetric flask.

    • Add about 7 mL of mobile phase and sonicate for 15 minutes to dissolve the this compound.

    • Dilute to volume with the mobile phase and mix well.

    • Filter the solution through a 0.45 µm syringe filter.

    • Dilute 1 mL of the filtrate to 10 mL with the mobile phase to obtain a final concentration of 100 µg/mL.

3.1.4. Chromatographic Analysis

  • Inject 10 µL of the standard and sample solutions into the UPLC system.

  • Run the analysis under the conditions specified for Method 1 in Table 1.

  • Quantify the this compound peak based on the peak area response.

Protocol 2: HPLC Method

This protocol is based on a validated RP-HPLC method.

3.2.1. Reagents and Materials

  • Methanol (HPLC Grade)

  • Phosphate Buffer (pH 4.5) (Analytical Grade)

  • This compound Reference Standard

  • Water (HPLC Grade)

3.2.2. Equipment

  • HPLC system with a UV detector

  • Agilent Zorbax C18 column (250 x 4.6 mm, 5 µm)

  • Sonicator

  • Analytical Balance

3.2.3. Preparation of Solutions

  • Mobile Phase: Prepare a mixture of Methanol and Phosphate Buffer (pH 4.5) in the ratio of 75:25 (v/v). Degas the mobile phase before use.

  • Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase. From the stock solution, prepare working standards in the linearity range of 4-16 µg/mL.

  • Sample Solution Preparation:

    • Weigh and finely powder 20 tablets.

    • Transfer a quantity of powder equivalent to 10 mg of this compound into a 100 mL volumetric flask.

    • Add approximately 70 mL of mobile phase and sonicate for 20 minutes.

    • Make up the volume with the mobile phase and mix.

    • Filter the solution through a 0.45 µm filter.

    • Dilute a suitable volume of the filtrate with the mobile phase to obtain a concentration within the linearity range.

3.2.4. Chromatographic Analysis

  • Inject the prepared standard and sample solutions into the HPLC system.

  • Perform the analysis using the conditions outlined for Method 2 in Table 1.

  • Determine the concentration of this compound in the sample by comparing the peak area with that of the standard.

Visualizations

Experimental Workflow

The general workflow for the HPLC quantification of this compound from pharmaceutical tablets is depicted below.

G cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_quant Quantification start Start: Weigh Tablets/Standard powder Powder Tablets start->powder Tablets dissolve Dissolve in Solvent start->dissolve Standard powder->dissolve sonicate Sonicate dissolve->sonicate dilute Dilute to Volume sonicate->dilute filter Filter dilute->filter prep_end Prepared Sample/Standard filter->prep_end inject Inject into HPLC prep_end->inject separate Chromatographic Separation inject->separate detect UV/PDA Detection separate->detect data Data Acquisition detect->data analysis_end Chromatogram data->analysis_end integrate Integrate Peak Area analysis_end->integrate calibrate Calibration Curve integrate->calibrate Standards calculate Calculate Concentration integrate->calculate Samples calibrate->calculate quant_end Result calculate->quant_end

Caption: General workflow for HPLC analysis of this compound.

Conclusion

The HPLC and UPLC methods described in this application note are suitable for the routine quantification of this compound in pharmaceutical dosage forms. The protocols are detailed and provide a solid foundation for researchers to develop or validate their own methods for quality control and research purposes. The choice of method will depend on the available instrumentation and specific requirements of the analysis.

References

Application of Dydrogesterone in 3D Endometriosis Co-Culture Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endometriosis is a chronic, estrogen-dependent inflammatory disease characterized by the presence of endometrial-like tissue outside the uterus. The development of three-dimensional (3D) cell culture models that recapitulate the complex cellular interactions and microenvironment of endometriotic lesions is crucial for understanding its pathophysiology and for the preclinical evaluation of novel therapeutics. Dydrogesterone, a retro-progesterone with high oral bioavailability and a favorable safety profile, is an effective treatment for endometriosis.[1][2] Its mechanism of action involves the decidualization and subsequent atrophy of ectopic endometrial tissue, modulation of the local immune response, and inhibition of inflammatory pathways.[2][3]

These application notes provide a detailed protocol for utilizing a 3D endometriosis co-culture model of endometrial stromal and epithelial cells to investigate the therapeutic effects of this compound. While direct studies on this compound in such models are emerging, this guide synthesizes established 3D co-culture methodologies and the known mechanisms of this compound to propose a robust experimental framework.

Experimental Principles

This protocol is based on the co-culture of endometrial stromal cells (ESCs) and endometrial epithelial cells (EECs) in a 3D spheroid model. This model allows for the investigation of epithelial-stromal crosstalk, which is essential for the pathophysiology of endometriosis.[4] The efficacy of this compound will be assessed by analyzing its impact on cell viability, apoptosis, inflammatory cytokine secretion, and the expression of key markers associated with endometriosis progression.

Core Applications

  • Preclinical Drug Efficacy Testing: Evaluating the dose-dependent effects of this compound on the survival and growth of endometriotic spheroids.

  • Mechanism of Action Studies: Elucidating the molecular pathways modulated by this compound in a 3D microenvironment that mimics endometriotic lesions.

  • Comparative Studies: Benchmarking the efficacy of this compound against other progestins or novel therapeutic agents.

  • Personalized Medicine Research: Utilizing patient-derived cells to assess individual responses to this compound treatment.

Experimental Workflow

G cluster_0 Cell Preparation cluster_1 3D Spheroid Formation cluster_2 This compound Treatment cluster_3 Data Analysis cell_isolation Isolate & Culture Endometrial Stromal & Epithelial Cells cell_characterization Characterize Cells (e.g., vimentin, cytokeratin) cell_isolation->cell_characterization cell_seeding Seed ESCs & EECs in Low-Adhesion Plates cell_characterization->cell_seeding spheroid_formation Centrifuge & Incubate to Form Spheroids cell_seeding->spheroid_formation treatment Treat Spheroids with Varying Concentrations of this compound spheroid_formation->treatment viability Viability/Apoptosis Assays (e.g., CellTiter-Glo, Caspase-3/7) treatment->viability elisa Cytokine Analysis (e.g., ELISA for IL-6, TNF-α) treatment->elisa qpcr Gene Expression Analysis (e.g., qPCR for BCL-2, BAX) treatment->qpcr imaging Immunofluorescence Imaging (e.g., Ki67, Cleaved Caspase-3) treatment->imaging

Caption: Experimental workflow for assessing this compound in a 3D endometriosis model.

Detailed Experimental Protocols

Protocol 1: Establishment of 3D Endometriosis Co-Culture Spheroids

Materials:

  • Primary or immortalized human endometrial stromal cells (ESCs) and epithelial cells (EECs)

  • DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Low-adhesion 96-well round-bottom plates

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Culture: Culture ESCs and EECs in standard 2D culture flasks until they reach 80-90% confluency.

  • Cell Harvesting: Wash cells with PBS and detach using Trypsin-EDTA. Neutralize trypsin with complete medium and centrifuge to pellet the cells.

  • Cell Counting and Resuspension: Resuspend cells in fresh medium and perform a cell count. Adjust the cell density to 1 x 10^6 cells/mL.

  • Co-culture Seeding: Prepare a co-culture suspension of ESCs and EECs at a ratio of 10:1 (ESCs:EECs).

  • Spheroid Formation: Seed 100 µL of the cell suspension (1 x 10^5 cells) into each well of a low-adhesion 96-well round-bottom plate.

  • Centrifugation: Centrifuge the plate at 300 x g for 5 minutes to facilitate cell aggregation.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator. Spheroids will typically form within 24-48 hours.

Protocol 2: this compound Treatment of 3D Spheroids

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Culture medium

  • 3D endometriosis spheroids from Protocol 1

Procedure:

  • Prepare this compound Dilutions: Prepare a serial dilution of this compound in culture medium to achieve final concentrations ranging from 0.1 µM to 10 µM. Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.

  • Treatment: After 48 hours of spheroid formation, carefully remove 50 µL of the old medium from each well and replace it with 50 µL of the prepared this compound dilutions or vehicle control.

  • Incubation: Incubate the treated spheroids for 72 hours at 37°C in a 5% CO2 incubator.

Protocol 3: Assessment of Cell Viability and Apoptosis

Materials:

  • CellTiter-Glo® 3D Cell Viability Assay (Promega)

  • Caspase-Glo® 3/7 Assay (Promega)

  • Opaque-walled 96-well plates

  • Luminometer

Procedure (Cell Viability):

  • Equilibrate the CellTiter-Glo® 3D reagent to room temperature.

  • Add 100 µL of the reagent to each well containing a spheroid.

  • Mix vigorously for 5 minutes to induce cell lysis.

  • Incubate at room temperature for 25 minutes to stabilize the luminescent signal.

  • Measure luminescence using a luminometer.

Procedure (Apoptosis):

  • Equilibrate the Caspase-Glo® 3/7 reagent to room temperature.

  • Add 100 µL of the reagent to each well containing a spheroid.

  • Gently mix the plate on a plate shaker at 300-500 rpm for 30 seconds.

  • Incubate at room temperature for 1-2 hours.

  • Measure luminescence using a luminometer.

Data Presentation

The following tables present hypothetical but expected quantitative data from the described experiments.

Table 1: Effect of this compound on Spheroid Viability

This compound (µM)Relative Luminescence Units (RLU)% Viability (Normalized to Vehicle)
Vehicle (DMSO)150,000 ± 12,000100%
0.1145,000 ± 11,00096.7%
1.0110,000 ± 9,50073.3%
10.075,000 ± 6,00050.0%

Table 2: Effect of this compound on Apoptosis (Caspase-3/7 Activity)

This compound (µM)Relative Luminescence Units (RLU)Fold Change in Apoptosis (vs. Vehicle)
Vehicle (DMSO)20,000 ± 2,5001.0
0.122,000 ± 2,8001.1
1.045,000 ± 4,0002.25
10.080,000 ± 7,5004.0

Table 3: Effect of this compound on Inflammatory Cytokine Secretion (ELISA)

This compound (µM)IL-6 (pg/mL)TNF-α (pg/mL)
Vehicle (DMSO)500 ± 45350 ± 30
0.1480 ± 40330 ± 28
1.0250 ± 22180 ± 15
10.0100 ± 1075 ± 8

Signaling Pathways

This compound exerts its effects primarily through the progesterone receptor (PR). In endometriotic cells, this interaction leads to the modulation of several downstream signaling pathways that control cell proliferation, apoptosis, and inflammation.

G cluster_0 Cellular Effects This compound This compound PR Progesterone Receptor (PR) This compound->PR Bcl2 Bcl-2 (Anti-apoptotic) PR->Bcl2 Bax Bax (Pro-apoptotic) PR->Bax NFkB NF-κB Signaling PR->NFkB Proliferation Decreased Proliferation Apoptosis Increased Apoptosis Inflammation Decreased Inflammation Bcl2->Proliferation Bcl2->Apoptosis Bax->Proliferation Bax->Apoptosis Cytokines IL-6, TNF-α NFkB->Cytokines Cytokines->Inflammation

Caption: this compound signaling pathways in endometriotic cells.

Conclusion

The use of 3D endometriosis co-culture models provides a more physiologically relevant system to study the effects of this compound compared to traditional 2D cultures. The protocols and application notes presented here offer a comprehensive framework for researchers to investigate the therapeutic potential of this compound, contributing to a deeper understanding of its mechanism of action and facilitating the development of improved treatments for endometriosis.

References

Application Notes and Protocols for Analyzing Dydrogesterone-Induced Gene Expression Changes in Endometrial Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Dydrogesterone, a synthetic retro-progesterone, is widely used in various gynecological conditions and assisted reproductive technologies due to its high selectivity for the progesterone receptor (PR).[1] Understanding its molecular mechanism, particularly its influence on gene expression in endometrial cells, is crucial for optimizing therapeutic strategies and developing novel treatments. This compound plays a key role in preparing the endometrium for embryo implantation by inducing secretory transformation and enhancing endometrial receptivity.[2][3][4] This document provides detailed protocols and application notes for analyzing the gene expression changes induced by this compound in human endometrial cells. The primary techniques covered are RNA sequencing (RNA-seq), microarray analysis, and quantitative real-time PCR (qPCR) for validation.

This compound Signaling and Gene Regulation

This compound exerts its effects by binding to and activating progesterone receptors (PR-A and PR-B), which are ligand-activated transcription factors.[1] Upon binding, the receptor-ligand complex translocates to the nucleus and binds to progesterone response elements (PREs) on the DNA, thereby modulating the transcription of target genes. This can lead to the regulation of various signaling pathways critical for endometrial function, including the PI3K/Akt and MAP kinase pathways.

Below is a diagram illustrating the generalized signaling pathway of this compound in endometrial cells.

Dydrogesterone_Signaling cluster_cell Endometrial Cell cluster_nucleus This compound This compound PR Progesterone Receptor (PR) This compound->PR D_PR_complex This compound-PR Complex PR->D_PR_complex D_PR_complex_n This compound-PR Complex D_PR_complex->D_PR_complex_n Translocation Nucleus Nucleus PRE Progesterone Response Element (PRE) D_PR_complex_n->PRE Binding Target_Genes Target Genes PRE->Target_Genes Gene Transcription Modulation Signaling_Pathways Downstream Signaling (e.g., PI3K/Akt, MAPK) Target_Genes->Signaling_Pathways Cellular_Response Cellular Response (Secretory Transformation, Endometrial Receptivity) Signaling_Pathways->Cellular_Response

Caption: this compound signaling pathway in endometrial cells.

Experimental Workflow for Gene Expression Analysis

A typical workflow for analyzing this compound-induced gene expression changes involves several key steps, from cell culture and treatment to data analysis and validation.

Experimental_Workflow cluster_setup Experimental Setup cluster_omics Omics Analysis cluster_analysis Data Analysis cluster_validation Validation Cell_Culture Endometrial Cell Culture (e.g., Ishikawa, primary cells) Dydrogesterone_Treatment This compound Treatment (vs. Vehicle Control) Cell_Culture->Dydrogesterone_Treatment RNA_Extraction Total RNA Extraction Dydrogesterone_Treatment->RNA_Extraction RNA_QC RNA Quality Control (RIN > 8) RNA_Extraction->RNA_QC Library_Prep Library Preparation (RNA-seq or Microarray) RNA_QC->Library_Prep Sequencing_Hybridization Sequencing (RNA-seq) or Hybridization (Microarray) Library_Prep->Sequencing_Hybridization Data_QC Raw Data Quality Control Sequencing_Hybridization->Data_QC Alignment_Quantification Alignment & Quantification (RNA-seq) Data_QC->Alignment_Quantification Normalization Normalization Alignment_Quantification->Normalization DEG_Analysis Differential Gene Expression (DEG) Analysis Normalization->DEG_Analysis Pathway_Analysis Pathway & GO Enrichment Analysis DEG_Analysis->Pathway_Analysis Gene_Selection Candidate Gene Selection DEG_Analysis->Gene_Selection qPCR_Primers qPCR Primer Design Gene_Selection->qPCR_Primers qPCR_Experiment Quantitative RT-PCR qPCR_Primers->qPCR_Experiment Data_Validation Validation of Expression Changes qPCR_Experiment->Data_Validation

Caption: Experimental workflow for gene expression analysis.

Detailed Experimental Protocols

Endometrial Cell Culture and this compound Treatment
  • Cell Culture:

    • Culture human endometrial cells (e.g., Ishikawa cell line or primary endometrial stromal cells) in appropriate media (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS) and antibiotics.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Hormone Treatment:

    • For hormone stimulation experiments, cells are typically steroid-starved for 24-48 hours in phenol red-free media with charcoal-stripped FBS.

    • Treat cells with this compound at a desired concentration (e.g., 10⁻⁷ M to 10⁻⁶ M) or vehicle control (e.g., DMSO) for a specified time course (e.g., 6, 12, 24, 48 hours).

    • Perform treatments in triplicate for each condition to ensure statistical power.

RNA Extraction and Quality Control
  • RNA Extraction:

    • Lyse cells directly in the culture dish using a lysis buffer (e.g., TRIzol reagent or buffer from a column-based kit).

    • Extract total RNA using a method of choice (e.g., phenol-chloroform extraction followed by isopropanol precipitation or a spin-column based kit like Qiagen RNeasy).

  • Quality Control:

    • Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop), checking for A260/A280 ratios between 1.8 and 2.1 and A260/A230 ratios above 2.0.

    • Determine RNA integrity by calculating the RNA Integrity Number (RIN) using an Agilent Bioanalyzer or similar instrument. A RIN value greater than 8 is recommended for downstream applications like RNA-seq and microarray.

RNA Sequencing (RNA-seq)
  • Library Preparation:

    • Start with high-quality total RNA (e.g., 100-500 ng).

    • Enrich for polyadenylated mRNA using oligo(dT) magnetic beads.

    • Fragment the enriched mRNA into smaller pieces.

    • Synthesize first-strand cDNA using reverse transcriptase and random hexamer primers, followed by second-strand cDNA synthesis.

    • Perform end-repair, A-tailing, and ligation of sequencing adapters.

    • Amplify the library via PCR to generate a sufficient quantity for sequencing.

    • Use a stranded mRNA library preparation kit (e.g., Illumina TruSeq Stranded mRNA) for information on the transcript's originating strand.

  • Sequencing:

    • Quantify and assess the quality of the prepared libraries.

    • Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NextSeq or NovaSeq).

  • Bioinformatic Analysis:

    • Quality Control: Use tools like FastQC to check the quality of raw sequencing reads.

    • Trimming: Remove adapter sequences and low-quality reads using tools like TrimGalore.

    • Alignment: Align the trimmed reads to a human reference genome (e.g., hg38) using a splice-aware aligner like STAR.

    • Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

    • Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify differentially expressed genes (DEGs) between this compound-treated and control samples. A common threshold for significance is a fold change > 2 and a p-adjusted value < 0.05.

    • Pathway and Gene Ontology (GO) Analysis: Use tools like Enrichr, DAVID, or GSEA to identify biological pathways and GO terms that are over-represented in the list of DEGs.

Microarray Analysis
  • Sample Preparation and Hybridization:

    • Synthesize and label cDNA or cRNA from total RNA.

    • Hybridize the labeled targets to a microarray chip (e.g., Affymetrix GeneChip).

    • Wash the arrays to remove non-specifically bound targets.

    • Stain the arrays with a fluorescent dye.

  • Scanning and Data Extraction:

    • Scan the arrays using a high-resolution scanner to detect fluorescence signals.

    • Use appropriate software to quantify the signal intensities for each probe.

  • Data Analysis:

    • Normalization: Normalize the raw data to correct for technical variations between arrays (e.g., using RMA or GCRMA).

    • Differential Expression Analysis: Use statistical tests (e.g., t-test or ANOVA) to identify genes with significant expression changes between conditions. Apply a multiple testing correction (e.g., Benjamini-Hochberg) to control the false discovery rate.

    • Clustering and Pathway Analysis: Perform hierarchical clustering to group genes with similar expression patterns and conduct pathway analysis as described for RNA-seq.

Quantitative Real-Time PCR (qPCR) for Validation
  • cDNA Synthesis:

    • Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) and/or random primers.

  • Primer Design:

    • Design primers specific to the target genes of interest identified from RNA-seq or microarray data. Use software like Primer-BLAST or PrimerQuest for primer design.

  • qPCR Reaction:

    • Set up qPCR reactions in triplicate using a SYBR Green or probe-based master mix.

    • Include a no-template control (NTC) and a no-reverse-transcriptase control (-RT).

    • Run the qPCR on a real-time PCR instrument. A typical thermal profile includes an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes to one or more stable housekeeping genes (e.g., GAPDH, ACTB, 18S rRNA).

    • Calculate the relative gene expression changes using the 2-ΔΔCt method.

Data Presentation

Quantitative data from experiments should be summarized in tables for clear comparison.

Table 1: Pharmacokinetic Parameters of this compound and its Metabolite DHD

ParameterThis compound (D)20α-dihydrothis compound (DHD)Progesterone (P)
Cmax (ng/ml) - First Dose 2.97716
Tmax (h) - First Dose 1.51.64.2
Cmax (ng/ml) - Day 8 3.68821
Tmax (h) - Day 8 1.51.57.3
Data derived from a study comparing oral this compound and micronized vaginal progesterone.

Table 2: Example of Differentially Expressed Genes in Endometrial Cells upon this compound Treatment (Hypothetical Data)

Gene SymbolLog2 Fold Changep-valueAdjusted p-valueRegulation
MUC12.50.0010.005Up-regulated
HOXA103.10.00050.003Up-regulated
IGFBP14.20.00010.001Up-regulated
MMP7-2.80.0020.008Down-regulated
CXCL8-3.50.00080.004Down-regulated
This table represents hypothetical data for illustrative purposes.

Conclusion

The combination of high-throughput transcriptomic techniques like RNA-seq and microarray analysis, followed by targeted validation with qPCR, provides a powerful approach to elucidate the molecular mechanisms of this compound in endometrial cells. These methods can identify novel gene targets and signaling pathways regulated by this compound, contributing to a deeper understanding of its role in endometrial physiology and its therapeutic applications in reproductive medicine. Careful experimental design, stringent quality control, and robust bioinformatic analysis are essential for generating reliable and reproducible results.

References

Troubleshooting & Optimization

Dydrogesterone Solubility in Ethanol vs. Methanol: A Technical Guide for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and troubleshooting guidance on the solubility of dydrogesterone in ethanol and methanol for the preparation of solutions in in vitro research. Accurate and consistent preparation of this compound solutions is critical for reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in ethanol and methanol?

A1: this compound is described as "sparingly soluble" in both ethanol and methanol[1][2][3][4]. Quantitative data from various sources indicates some variability. One source suggests an approximate solubility of 1 mg/mL in both ethanol and methanol[5]. Another source indicates a significantly higher solubility in ethanol of 60 mg/mL . It is recommended to empirically determine the solubility for your specific lot of this compound and experimental conditions.

Q2: Which solvent, ethanol or methanol, is preferred for in vitro studies with this compound?

A2: Both ethanol and methanol can be used to dissolve this compound for in vitro studies. Methanol is frequently mentioned in analytical procedures and protocols for preparing this compound solutions. The choice of solvent may depend on the specific cell line and experimental design, as the tolerance to these solvents can vary. It is crucial to keep the final solvent concentration in the cell culture medium to a minimum, typically below 0.5% to 1% , to avoid cytotoxic effects.

Q3: My this compound precipitated after adding it to the cell culture medium. What can I do?

A3: Precipitation of hydrophobic compounds like this compound upon dilution in aqueous media is a common issue. Here are some troubleshooting steps:

  • Reduce the final solvent concentration: Ensure the final concentration of ethanol or methanol in your culture medium is as low as possible (ideally ≤0.1%).

  • Pre-warm the medium: Add the this compound stock solution to cell culture medium that has been pre-warmed to 37°C.

  • Slow, drop-wise addition: Add the stock solution to the medium slowly and drop-wise while gently swirling the flask or plate.

  • Use an intermediate dilution: Prepare an intermediate dilution of the stock solution in a small volume of warm medium before adding it to the final culture volume.

  • Consider DMSO: Dimethyl sulfoxide (DMSO) is another common solvent for hydrophobic compounds and may offer better solubility for this compound in some cases. However, the final concentration of DMSO should also be kept low (typically ≤0.5%).

Q4: What is the recommended procedure for preparing a this compound stock solution?

A4: A detailed protocol for preparing a this compound stock solution and working solutions for in vitro experiments is provided in the "Experimental Protocols" section of this guide.

Data Presentation

The following table summarizes the available quantitative data on the solubility of this compound in ethanol and methanol.

SolventReported Solubility (mg/mL)Notes
Ethanol ~1A general approximation from a product information sheet.
60This higher value is from a single supplier and may represent a specific formulation or testing condition.
Sparingly solubleA qualitative description from multiple pharmacopeia and chemical supplier sources.
Methanol ~1A general approximation from a product information sheet.
Sparingly solubleA qualitative description from a pharmacopeia source.

Experimental Protocols

Methodology for Preparation of this compound Solutions for In Vitro Studies

This protocol provides a general guideline for preparing a stock solution of this compound and subsequent working solutions for use in cell culture experiments.

Materials:

  • This compound powder

  • Anhydrous ethanol or methanol (cell culture grade)

  • Sterile, amber microcentrifuge tubes or vials

  • Sterile, pre-warmed cell culture medium

  • Vortex mixer

  • Water bath (optional)

Procedure:

  • Stock Solution Preparation (e.g., 1 mg/mL): a. Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube. b. Add the appropriate volume of ethanol or methanol to achieve the desired concentration (e.g., to make a 1 mg/mL solution, add 1 mL of solvent to 1 mg of this compound). c. Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but avoid excessive heat. d. Store the stock solution in small aliquots in amber vials at -20°C to protect from light and prevent repeated freeze-thaw cycles.

  • Working Solution Preparation: a. Pre-warm the required volume of cell culture medium to 37°C. b. Calculate the volume of the stock solution needed to achieve the desired final concentration in your experiment. It is critical to ensure the final solvent concentration remains non-toxic to the cells (typically ≤0.5%). c. Prepare an intermediate dilution by adding the calculated volume of the this compound stock solution to a small volume of the pre-warmed medium. d. Add the intermediate dilution drop-wise to the final volume of pre-warmed cell culture medium while gently swirling. e. Always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of the solvent (ethanol or methanol) used to dissolve the this compound.

Mandatory Visualizations

This compound Experimental Workflow

Dydrogesterone_Workflow This compound Solution Preparation Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_solvent Add Ethanol or Methanol weigh->add_solvent dissolve Vortex/Warm to Dissolve add_solvent->dissolve aliquot Aliquot and Store at -20°C dissolve->aliquot calc_vol Calculate Stock Volume aliquot->calc_vol Use Stock warm_medium Pre-warm Cell Culture Medium intermediate_dilution Prepare Intermediate Dilution warm_medium->intermediate_dilution calc_vol->intermediate_dilution final_dilution Add to Final Medium Volume intermediate_dilution->final_dilution in_vitro_assay In Vitro Assay final_dilution->in_vitro_assay Treat Cells

Caption: Workflow for preparing this compound solutions.

Progesterone Receptor Signaling Pathway

This compound is a synthetic progestogen that acts as an agonist for the progesterone receptor (PR). Its mechanism of action involves binding to and activating these receptors, which in turn modulate the transcription of target genes.

Progesterone_Signaling Simplified Progesterone Receptor Signaling This compound This compound PR Progesterone Receptor (PR) in Cytoplasm This compound->PR Binds Dydro_PR_complex This compound-PR Complex PR->Dydro_PR_complex Nucleus Nucleus Dydro_PR_complex->Nucleus Translocates to PRE Progesterone Response Element (PRE) on DNA Dydro_PR_complex->PRE Binds to Transcription Gene Transcription PRE->Transcription Initiates mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Translation Cellular_Response Cellular Response Protein->Cellular_Response

Caption: this compound's mechanism of action via the progesterone receptor.

References

Technical Support Center: Dydrogesterone Stability and Degradation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing dydrogesterone in cell culture experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and characterize potential degradation products of this compound in your experimental setup.

Frequently Asked Questions (FAQs)

FAQ 1: I am seeing unexpected peaks in my HPLC/UPLC analysis after incubating this compound with my cells. What could they be?

Unexpected peaks in your chromatogram likely represent degradation products of this compound or metabolites produced by your cells. The primary and most well-known metabolite of this compound is 20α-dihydrothis compound (DHD), which is formed by the reduction of the 20-keto group and is also biologically active.[1][2] Other potential degradation products can arise from hydrolysis, oxidation, or photolysis, especially under prolonged incubation or harsh experimental conditions.

Troubleshooting Steps:

  • Run a Blank Control: Analyze a sample of your cell culture medium that has not been exposed to this compound to rule out interfering components from the medium itself.

  • Incubate this compound in Cell-Free Medium: This will help you distinguish between degradation that is chemically mediated by the medium components and temperature, and metabolism carried out by the cells.

  • Review Your Experimental Conditions: High temperatures, extreme pH, and prolonged exposure to light can accelerate the degradation of this compound.

FAQ 2: How can I confirm the identity of suspected degradation products?

Liquid chromatography-mass spectrometry (LC-MS/MS) is the most definitive method for identifying and characterizing degradation products. By determining the mass-to-charge ratio (m/z) of the parent compound and its fragments, you can propose and confirm the chemical structures of the unknown peaks in your chromatogram. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements to further aid in structure elucidation.

FAQ 3: What are the common degradation pathways for this compound?

This compound, like other steroids, can degrade through several pathways:

  • Metabolic Reduction: The most common pathway in biological systems is the reduction of the C20 ketone to form 20α-dihydrothis compound (DHD).

  • Hydrolysis: Although this compound does not have ester or amide groups that are highly susceptible to hydrolysis, extreme pH conditions can lead to the opening of the steroid rings.

  • Oxidation: The steroid nucleus can be susceptible to oxidation, potentially leading to hydroxylated derivatives. This can be influenced by components in the cell culture medium or by oxidative stress in the cells.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. It is recommended to handle this compound solutions in light-protected containers.

FAQ 4: How does the degradation of this compound affect its biological activity?

The primary metabolite, 20α-dihydrothis compound (DHD), is also a progestogen, though its potency may differ from the parent compound.[2] Other degradation products are likely to have reduced or no activity at the progesterone receptor. Therefore, significant degradation can lead to a decrease in the effective concentration of the active compound in your cell culture, potentially impacting your experimental results.

Troubleshooting Guides

Guide 1: Investigating this compound Stability in Your Cell Culture System

This guide provides a systematic approach to assess the stability of this compound under your specific experimental conditions.

Objective: To determine the rate of this compound degradation and identify the formation of degradation products in cell culture media.

Experimental Workflow:

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare this compound Stock Solution spike Spike this compound into Media prep_stock->spike prep_media Prepare Experimental Media (with and without cells) prep_media->spike incubate Incubate under Experimental Conditions (e.g., 37°C, 5% CO2) spike->incubate sample Collect Samples at Time Points (e.g., 0, 2, 4, 8, 24, 48 hours) incubate->sample prep_sample Sample Preparation (e.g., Protein Precipitation, SPE) sample->prep_sample hplc HPLC/UPLC Analysis prep_sample->hplc lcms LC-MS/MS for Identification hplc->lcms quantify Quantify this compound and Degradants hplc->quantify HPLC_Troubleshooting decision decision start Unexpected Peak Observed is_in_blank Is the peak present in the blank run? start->is_in_blank is_in_cell_free Is the peak present in cell-free medium? is_in_blank->is_in_cell_free No source_system Source: System/Solvent Contamination is_in_blank->source_system Yes source_media Source: Media Component or Chemical Degradation is_in_cell_free->source_media Yes source_metabolism Source: Cell-Mediated Metabolism is_in_cell_free->source_metabolism No Dydrogesterone_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dydro This compound PR Progesterone Receptor (PR) Dydro->PR Binds MAPK_cascade MAPK/ERK Pathway PR->MAPK_cascade Activates (Non-genomic) PR_dimer PR Dimer PR->PR_dimer Dimerizes & Translocates Transcription Gene Transcription MAPK_cascade->Transcription Modulates DNA DNA (PRE) PR_dimer->DNA Binds to Progesterone Response Element (PRE) DNA->Transcription

References

Technical Support Center: Mitigating Dydrogesterone's Off-Target Effects on Steroidogenic Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers investigating the synthetic progestogen, dydrogesterone. Here you will find troubleshooting advice for common experimental issues, detailed protocols for relevant enzymatic assays, and a summary of known off-target effects to aid in the accurate interpretation of your results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during your experiments with this compound, particularly concerning its effects on steroidogenesis.

Q1: We are observing unexpected changes in steroid hormone levels in our cell-based assay after this compound treatment, which don't align with its known progestogenic activity. What could be the cause?

A1: This is a common issue and can stem from several factors related to this compound's off-target effects or experimental variability.

  • Potential Cause 1: Off-Target Enzyme Inhibition. this compound has been shown to interact with several steroidogenic enzymes. At certain concentrations, it can inhibit enzymes such as Aldo-Keto Reductase 1C3 (AKR1C3) and 17β-hydroxysteroid dehydrogenase (17β-HSD), which are involved in androgen and estrogen metabolism. This could lead to an accumulation of substrate hormones or a reduction in product hormones, skewing your results.

  • Potential Cause 2: Cross-reactivity in Immunoassays. If you are using immunoassays to measure steroid hormones, be aware of potential cross-reactivity. Although studies have shown that this compound and its primary metabolite, 20α-dihydrothis compound (DHD), do not show significant interference in many commercially available progesterone immunoassays, it is crucial to validate this for your specific assay and conditions. High concentrations of this compound or its metabolites could potentially cross-react with antibodies intended for other steroid hormones, leading to inaccurate measurements.

  • Potential Cause 3: Cell Line Specific Metabolism. The metabolic profile of your chosen cell line can significantly influence the effects of this compound. Different cell lines express varying levels of steroidogenic enzymes, and this can lead to cell-specific off-target effects. It is advisable to characterize the expression profile of key steroidogenic enzymes in your cell line.

Troubleshooting Steps:

  • Confirm Off-Target Effects: Utilize specific enzyme activity assays (see Experimental Protocols section) to determine if this compound is inhibiting key steroidogenic enzymes in your experimental model at the concentrations used.

  • Validate Immunoassays: If using immunoassays, perform a spike-and-recovery experiment. Add known concentrations of this compound and its metabolites to your sample matrix and measure the target hormone to assess for interference. Consider using a more specific detection method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for validation.

  • Characterize Your Cell Line: Perform qPCR or Western blotting to determine the expression levels of key steroidogenic enzymes (e.g., 3β-HSD, CYP17A1, Aromatase, AKR1C3, 17β-HSD) in your chosen cell line. This will help in interpreting unexpected steroid profiles.

Q2: Our in vitro experiments are showing inconsistent results between batches of this compound. What could be the reason?

A2: Batch-to-batch variability can be a significant issue.

  • Potential Cause 1: Purity and Stability. The purity of the this compound compound is critical. Even minor impurities can have biological activity. Additionally, this compound, like many steroid compounds, can degrade over time, especially if not stored correctly.

  • Potential Cause 2: Solubility Issues. this compound is a lipophilic molecule and may have poor solubility in aqueous cell culture media. Inconsistent solubilization can lead to variability in the effective concentration in your experiments.

Troubleshooting Steps:

  • Verify Compound Identity and Purity: If possible, independently verify the identity and purity of each new batch of this compound using analytical techniques such as HPLC or Mass Spectrometry.

  • Standardize Solubilization Protocol: Prepare a concentrated stock solution in a suitable solvent like DMSO or ethanol. Ensure the final solvent concentration is low and consistent across all experiments. Gentle warming or sonication may aid in solubilization, but consistency is key. Always prepare fresh dilutions from the stock for each experiment.

  • Proper Storage: Store this compound according to the manufacturer's instructions, typically in a cool, dark, and dry place to prevent degradation.

Data Presentation: this compound's Known Off-Target Effects

The following tables summarize the available quantitative data on the inhibitory effects of this compound on key steroidogenic and related enzymes.

Table 1: Inhibition of Aldo-Keto Reductases (AKRs) by this compound

EnzymeSpeciesKᵢ (µM)Reference(s)
AKR1C1Human1.9[1]
AKR1C3Human0.5[1]

Table 2: Inhibition of 17β-Hydroxysteroid Dehydrogenase (17β-HSD) by this compound and its Metabolite

CompoundEnzymeCell LineIC₅₀ (µM)Reference(s)
This compound17β-HSD Type 1T-47D~50[2]
20α-dihydrothis compound17β-HSD Type 1T-47D9[2]

Note: There is currently a lack of publicly available, direct quantitative data (IC₅₀ or Kᵢ values) for the inhibitory effects of this compound on the enzymatic activity of 3β-HSD, CYP17A1, and Aromatase (CYP19A1) in human-relevant in vitro models. Researchers are encouraged to use the provided experimental protocols to determine these values in their specific experimental systems.

Experimental Protocols

Detailed methodologies for assessing the activity of key steroidogenic enzymes are provided below. These protocols can be adapted to investigate the potential inhibitory effects of this compound.

3β-Hydroxysteroid Dehydrogenase (3β-HSD) Activity Assay

This protocol is based on a colorimetric method that measures the formation of formazan from the reduction of a tetrazolium salt, which is coupled to the NAD⁺ reduction by 3β-HSD.

Materials:

  • Cell or tissue lysates

  • Substrate: Pregnenolone or Dehydroepiandrosterone (DHEA)

  • Cofactor: NAD⁺

  • Iodonitrotetrazolium (INT)

  • Assay Buffer: 0.1 M Tris-HCl, pH 7.8

  • Spectrophotometer

Procedure:

  • Prepare the reaction mixture in a microplate well containing assay buffer, substrate (e.g., 100 µM DHEA), NAD⁺ (e.g., 1 mM), and INT (e.g., 0.5 mM).

  • To test for inhibition, pre-incubate the enzyme preparation (cell or tissue lysate) with varying concentrations of this compound for a defined period (e.g., 15-30 minutes) at 37°C.

  • Initiate the reaction by adding the enzyme preparation (with or without this compound) to the reaction mixture.

  • Incubate the plate at 37°C for 1 hour.

  • Measure the absorbance at 490 nm.

  • A blank reaction without the enzyme should be included to subtract background absorbance.

  • Enzyme activity is proportional to the change in absorbance. For inhibition studies, calculate the percentage of inhibition at each this compound concentration and determine the IC₅₀ value.

CYP17A1 (17α-hydroxylase/17,20-lyase) Activity Assay

This protocol utilizes a cell-based assay with a human adrenal cell line (NCI-H295R) that expresses all the key enzymes for steroidogenesis. The activity is determined by measuring the conversion of substrates to products using LC-MS/MS.

Materials:

  • NCI-H295R cell line

  • Cell culture medium (e.g., DMEM/F12) supplemented with serum and antibiotics

  • Substrates: Radiolabeled or non-radiolabeled pregnenolone or progesterone

  • This compound

  • LC-MS/MS system

Procedure:

  • Seed NCI-H295R cells in a multi-well plate and allow them to adhere and grow to a desired confluency.

  • Replace the growth medium with a serum-free medium containing varying concentrations of this compound. Pre-incubate for a specified time (e.g., 24 hours).

  • Add the substrate (e.g., pregnenolone) to the wells and incubate for a defined period (e.g., 24-48 hours).

  • Collect the cell culture supernatant.

  • Extract the steroids from the supernatant using an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Evaporate the solvent and reconstitute the steroid residue in a suitable solvent for LC-MS/MS analysis.

  • Quantify the levels of the substrate (pregnenolone), the 17α-hydroxylase product (17-hydroxypregnenolone), and the 17,20-lyase product (DHEA).

  • Calculate the percentage of conversion for both enzymatic activities and determine the inhibitory effect of this compound.

Aromatase (CYP19A1) Activity Assay

This is a fluorometric cell-based assay that provides a high-throughput method for measuring aromatase activity in live cells.

Materials:

  • A cell line engineered to express human aromatase (e.g., HEK293 or MCF-7)

  • Fluorogenic aromatase substrate (e.g., a derivative of fluorescein benzyl ester)

  • Cell culture medium

  • This compound

  • Fluorometric plate reader

Procedure:

  • Seed the aromatase-expressing cells in a 96-well plate.

  • Treat the cells with varying concentrations of this compound and incubate for a desired period.

  • Add the fluorogenic substrate to each well.

  • Incubate the plate at 37°C to allow for the enzymatic conversion of the substrate into a fluorescent product.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Aromatase activity is directly proportional to the fluorescence signal. Calculate the percentage of inhibition for each this compound concentration to determine the IC₅₀ value.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the investigation of this compound's effects on steroidogenesis.

Steroidogenesis_Pathway Cholesterol Cholesterol CYP11A1 CYP11A1 Cholesterol->CYP11A1 Pregnenolone Pregnenolone HSD3B 3β-HSD Pregnenolone->HSD3B CYP17A1_OH CYP17A1 (17α-hydroxylase) Pregnenolone->CYP17A1_OH Progesterone Progesterone Progesterone->CYP17A1_OH 17OH_Preg 17α-OH-Pregnenolone 17OH_Preg->HSD3B CYP17A1_Lyase CYP17A1 (17,20-lyase) 17OH_Preg->CYP17A1_Lyase 17OH_Prog 17α-OH-Progesterone 17OH_Prog->CYP17A1_Lyase DHEA DHEA DHEA->HSD3B HSD17B 17β-HSD DHEA->HSD17B Androstenedione Androstenedione Androstenedione->HSD17B Aromatase Aromatase (CYP19A1) Androstenedione->Aromatase Testosterone Testosterone Testosterone->Aromatase Estrone Estrone Estrone->HSD17B Estradiol Estradiol CYP11A1->Pregnenolone HSD3B->Progesterone HSD3B->17OH_Prog HSD3B->Androstenedione CYP17A1_OH->17OH_Preg CYP17A1_OH->17OH_Prog CYP17A1_Lyase->DHEA CYP17A1_Lyase->Androstenedione HSD17B->Testosterone HSD17B->Estradiol Androstenediol Androstenediol HSD17B->Androstenediol Aromatase->Estrone Aromatase->Estradiol

Caption: Simplified overview of the steroidogenesis pathway highlighting key enzymes.

Troubleshooting_Workflow Start Unexpected Experimental Results with this compound Check_Purity Verify this compound Purity and Stability Start->Check_Purity Check_Solubility Standardize Solubilization Protocol Start->Check_Solubility Check_Assay Validate Assay Specificity (e.g., Immunoassay Cross-reactivity) Start->Check_Assay Check_Cell_Line Characterize Cell Line (Enzyme Expression, Health) Start->Check_Cell_Line Investigate_Off_Target Investigate Off-Target Enzyme Inhibition Check_Assay->Investigate_Off_Target Check_Cell_Line->Investigate_Off_Target Enzyme_Assays Perform Specific Enzyme Activity Assays Investigate_Off_Target->Enzyme_Assays Refine_Experiment Refine Experimental Design (e.g., concentration, cell model) Enzyme_Assays->Refine_Experiment Analyze_Data Re-analyze Data with Off-Target Context Refine_Experiment->Analyze_Data

Caption: A logical workflow for troubleshooting unexpected results in this compound experiments.

Dydrogesterone_Off_Target cluster_enzymes Known Off-Target Enzymes cluster_pathways Affected Pathways This compound This compound AKR1C1 AKR1C1 This compound->AKR1C1 Inhibits AKR1C3 AKR1C3 This compound->AKR1C3 Inhibits HSD17B 17β-HSD This compound->HSD17B Inhibits Androgen_Metabolism Androgen Metabolism AKR1C3->Androgen_Metabolism HSD17B->Androgen_Metabolism Estrogen_Metabolism Estrogen Metabolism HSD17B->Estrogen_Metabolism

Caption: Relationship between this compound and its known off-target steroidogenic enzymes.

References

Technical Support Center: Optimizing Dydrogesterone Dosage for Immunomodulatory Effects in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dydrogesterone in animal studies. The focus is on optimizing dosage to achieve desired immunomodulatory effects, particularly in the context of reproductive immunology.

Frequently Asked Questions (FAQs)

Q1: What is the primary immunomodulatory effect of this compound observed in animal studies?

A1: The primary immunomodulatory effect of this compound is the induction of a "Th2-biased" immune response. This involves a shift in the balance of T-helper (Th) cell activity, favoring the anti-inflammatory Th2 pathway over the pro-inflammatory Th1 pathway. This is characterized by a decrease in the production of Th1 cytokines, such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), and an increase in the production of Th2 cytokines, including interleukin-4 (IL-4), interleukin-6 (IL-6), and interleukin-10 (IL-10).[1] This shift is considered beneficial in maintaining pregnancy by promoting maternal tolerance to the semi-allogeneic fetus.

Q2: What is the mechanism of action for this compound's immunomodulatory effects?

A2: this compound exerts its effects primarily by binding to the progesterone receptor (PR). This interaction stimulates the production of Progesterone-Induced Blocking Factor (PIBF), a key mediator that promotes the Th2-dominant cytokine profile.[2][3] The immunomodulatory actions of this compound can be blocked by progesterone receptor antagonists, confirming its receptor-mediated pathway.[3]

Q3: Which animal models are commonly used to study the immunomodulatory effects of this compound?

A3: Mouse models are frequently used, particularly in the context of pregnancy and reproductive immunology. The CBA/J x DBA/2J murine abortion model, which mimics stress-triggered pregnancy loss, is a common model to assess the efficacy of this compound in preventing miscarriage.[4] Rat models have also been utilized to investigate the pharmacokinetics and endometrial tissue concentrations of this compound.

Q4: What are the typical dosage ranges of this compound used in mouse studies?

A4: Reported dosages in mouse studies vary depending on the specific research question and experimental design. It is crucial to perform dose-response studies to determine the optimal dosage for a particular experimental setup.

Troubleshooting Guides

Issue 1: No significant change in the Th1/Th2 cytokine balance is observed after this compound administration.

  • Possible Cause 1: Suboptimal Dosage. The dosage of this compound may be too low to elicit a significant immunomodulatory response.

    • Solution: Conduct a pilot study with a range of dosages to determine the optimal concentration for your specific animal model and experimental conditions. Refer to the table below for dosages used in published studies.

  • Possible Cause 2: Timing of Administration. The timing and duration of this compound treatment may not align with the critical window for the immunological process being studied.

    • Solution: Review the literature for the specific animal model and condition to determine the most effective administration schedule. For pregnancy-related studies, administration during the pre-implantation and early post-implantation periods is often critical.

  • Possible Cause 3: Inappropriate Route of Administration. While this compound has good oral bioavailability, the chosen route of administration might not be optimal for your study.

    • Solution: Ensure the chosen route (e.g., oral gavage, subcutaneous injection) is appropriate for the formulation of this compound being used and allows for consistent delivery.

  • Possible Cause 4: High Inter-animal Variability. Individual animals may respond differently to treatment.

    • Solution: Increase the number of animals per group to enhance statistical power and account for biological variability.

Issue 2: High rate of adverse effects or toxicity observed.

  • Possible Cause 1: Dosage is too high. The administered dose may be approaching toxic levels for the specific animal model.

    • Solution: Reduce the dosage and perform a dose-escalation study to identify the maximum tolerated dose (MTD) in your model. Monitor animals closely for clinical signs of toxicity.

  • Possible Cause 2: Formulation or Vehicle Issues. The vehicle used to dissolve or suspend this compound may be causing adverse reactions.

    • Solution: Ensure the vehicle is non-toxic and appropriate for the route of administration. Consider using alternative, well-established vehicles.

  • Possible Cause 3: Off-target effects. While this compound is selective for the progesterone receptor, high concentrations may lead to off-target effects.

    • Solution: If unexpected effects are observed, consider investigating potential interactions with other receptor systems.

Data Presentation

Table 1: Summary of this compound Dosages and Immunomodulatory Outcomes in Murine Studies

Animal ModelThis compound DosageRoute of AdministrationKey Immunomodulatory OutcomesReference
CBA/J x DBA/2J Mice (Stress-triggered abortion model)0.37 mg/mouse (single injection)SubcutaneousIncreased plasma PIBF; Dramatically increased percentage of IL-4 positive decidual immune cells.
CBA/J x DBA/2J Mice (Stress-triggered abortion model)1.25 mg/mouse (single injection)SubcutaneousIncreased plasma PIBF; Dramatically increased percentage of IL-4 positive decidual immune cells.
Pregnant C57BL/6J Mice2 mg/kg/dayOral GavageMinor changes in the uterine immune compartment; significant reduction in IL-10 and PD-1-expressing CD4+ T cells.
Pregnant C57BL/6J Mice6 mg/kg/dayOral GavageMinor changes in the uterine immune compartment.

Experimental Protocols

1. This compound Administration in a Murine Pregnancy Model

  • Objective: To assess the effect of this compound on pregnancy outcome and local immune responses.

  • Animal Model: CBA/J female mice mated with DBA/2J male mice.

  • Procedure:

    • House female and male mice together and check for vaginal plugs daily. The day a plug is found is designated as gestation day (GD) 0.5.

    • On GD 4.5, randomly assign pregnant mice to experimental groups (e.g., vehicle control, low-dose this compound, high-dose this compound).

    • Prepare this compound solution/suspension in a suitable vehicle (e.g., sesame oil).

    • Administer this compound or vehicle via the desired route (e.g., a single subcutaneous injection).

    • On GD 13.5, euthanize the mice and collect uterine tissue and blood samples.

    • Analyze uterine tissue for the number of viable and resorbed fetuses to calculate the abortion rate.

    • Isolate immune cells from the decidua for flow cytometric analysis of T-cell populations and cytokine expression.

    • Measure cytokine levels in serum using ELISA.

2. Analysis of Th1/Th2 Cytokine Profile by ELISA

  • Objective: To quantify the levels of Th1 (IFN-γ, TNF-α) and Th2 (IL-4, IL-10) cytokines in mouse serum.

  • Materials:

    • Commercially available ELISA kits for specific mouse cytokines.

    • Microplate reader.

    • Wash buffer (e.g., PBS with 0.05% Tween-20).

    • Stop solution (e.g., 2N H₂SO₄).

  • Procedure:

    • Coat a 96-well microplate with the capture antibody overnight at 4°C.

    • Wash the plate three times with wash buffer.

    • Block the plate with a blocking buffer for 1-2 hours at room temperature.

    • Wash the plate three times.

    • Add serum samples and standards in duplicate to the wells and incubate for 2 hours at room temperature.

    • Wash the plate five times.

    • Add the biotinylated detection antibody and incubate for 1 hour at room temperature.

    • Wash the plate five times.

    • Add streptavidin-HRP and incubate for 30 minutes at room temperature in the dark.

    • Wash the plate seven times.

    • Add the TMB substrate and incubate for 15-30 minutes at room temperature in the dark.

    • Stop the reaction by adding the stop solution.

    • Read the absorbance at 450 nm using a microplate reader.

    • Calculate the cytokine concentrations based on the standard curve.

Visualizations

Dydrogesterone_Signaling_Pathway This compound This compound Progesterone_Receptor Progesterone Receptor (PR) This compound->Progesterone_Receptor binds PIBF Progesterone-Induced Blocking Factor (PIBF) Progesterone_Receptor->PIBF induces production Th0_Cell Naive T-helper Cell (Th0) PIBF->Th0_Cell promotes differentiation to Th1_Cell Th1 Cell PIBF->Th1_Cell inhibits Th0_Cell->Th1_Cell Th2_Cell Th2 Cell Th0_Cell->Th2_Cell Th1_Cytokines Pro-inflammatory Cytokines (IFN-γ, TNF-α) Th1_Cell->Th1_Cytokines produces Th2_Cytokines Anti-inflammatory Cytokines (IL-4, IL-6, IL-10) Th2_Cell->Th2_Cytokines produces Immune_Tolerance Maternal Immune Tolerance Th1_Cytokines->Immune_Tolerance inhibits Th2_Cytokines->Immune_Tolerance promotes

Caption: this compound Signaling Pathway for Immunomodulation.

Experimental_Workflow cluster_animal_phase Animal Phase cluster_lab_phase Laboratory Analysis Animal_Model Select Animal Model (e.g., Mouse) Dosage_Optimization Dose-Response Study Animal_Model->Dosage_Optimization Treatment_Groups Randomize into Treatment Groups Dosage_Optimization->Treatment_Groups Dydrogesterone_Admin Administer this compound Treatment_Groups->Dydrogesterone_Admin Sample_Collection Sample Collection (Blood, Tissues) Dydrogesterone_Admin->Sample_Collection ELISA Cytokine Analysis (ELISA) Sample_Collection->ELISA Flow_Cytometry Immune Cell Profiling (Flow Cytometry) Sample_Collection->Flow_Cytometry Data_Analysis Data Analysis ELISA->Data_Analysis Flow_Cytometry->Data_Analysis

Caption: General Experimental Workflow for this compound Studies.

Troubleshooting_Logic Start No Immunomodulatory Effect Observed Check_Dosage Is the dosage optimal? Start->Check_Dosage Check_Timing Is the timing of administration correct? Check_Dosage->Check_Timing Yes Solution_Dosage Conduct dose-response study Check_Dosage->Solution_Dosage No Check_Route Is the route of administration appropriate? Check_Timing->Check_Route Yes Solution_Timing Adjust administration schedule Check_Timing->Solution_Timing No Check_Variability Is inter-animal variability high? Check_Route->Check_Variability Yes Solution_Route Verify/change administration route Check_Route->Solution_Route No Solution_Variability Increase sample size Check_Variability->Solution_Variability Yes

Caption: Troubleshooting Logic for Lack of Immunomodulatory Effect.

References

Technical Support Center: Dydrogesterone and Progesterone Immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential for dydrogesterone and its metabolites to interfere with progesterone immunoassays.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of samples from subjects undergoing this compound therapy.

Question/Issue Possible Cause & Recommended Action
Q1: My measured progesterone levels are unexpectedly high in a patient sample. Could this compound be causing a false positive result? A1: Based on current research, it is unlikely that this compound (DYD) or its main active metabolite, 20α-dihydrothis compound (DHD), are the cause. A systematic multi-laboratory study found no significant analytical interference in seven widely used commercial progesterone assays.[1][2][3][4] The recovery of progesterone in samples spiked with DYD/DHD was generally within ±10% of the baseline value for samples with medium to high progesterone concentrations.[1] Troubleshooting Steps: 1. Verify Assay Specificity: Confirm that the progesterone immunoassay you are using is one of those validated for a lack of interference. Refer to the manufacturer's package insert for cross-reactivity data. 2. Review Sample Integrity: Ensure there are no pre-analytical errors, such as sample contamination or improper handling. 3. Consider Other Cross-Reactants: Other endogenous steroids (e.g., 17-hydroxyprogesterone, 5β-Dihydroprogesterone) or structurally similar drugs can interfere with some progesterone immunoassays. Review the subject's complete medication and health status. 4. Alternative Method: If interference is still suspected, consider analyzing the sample using a reference method like Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which offers higher specificity.
Q2: I am observing high variability in my progesterone measurements at low concentrations in samples containing this compound. Is this due to interference? A2: While direct interference from this compound is minimal, increased variability at low progesterone concentrations is a known characteristic of many immunoassays, regardless of the presence of this compound. This is often due to higher inter- and intra-assay variability and reduced precision near the lower limit of quantification of the assay. Troubleshooting Steps: 1. Assess Assay Performance: Review your assay's performance data, specifically its precision at the lower end of the analytical range. 2. Run Replicates: Analyze samples in duplicate or triplicate to improve confidence in the results at low concentrations. 3. Confirm with LC-MS/MS: For critical measurements where high accuracy is required at low concentrations, LC-MS/MS is the recommended confirmatory method.
Q3: How can I validate my specific progesterone immunoassay for potential this compound interference? A3: You can perform a spike and recovery experiment, which was the methodology used in a key multi-laboratory study. The workflow for this is detailed in the "Experimental Protocols" section and visualized in the accompanying diagram. This experiment will allow you to quantify the percent recovery of progesterone in the presence of clinically relevant concentrations of this compound and its metabolite.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is there concern about it interfering with progesterone assays? A1: this compound (DYD) is an orally active progestogen that is a stereoisomer of progesterone. Because of its structural similarity to progesterone, there has been a theoretical concern that it might cross-react with the antibodies used in immunoassays, potentially leading to falsely elevated progesterone measurements.

Q2: Does this compound or its metabolite DHD significantly interfere with common progesterone immunoassays? A2: No. A systematic in-vitro study investigating seven widely used commercial progesterone assays concluded that there is no relevant analytical interference from this compound or its active metabolite, 20α-dihydrothis compound (DHD).

Q3: What level of cross-reactivity has been observed? A3: For most modern immunoassays, the interference is negligible. Progesterone recovery in samples spiked with DYD and DHD was found to be within a ±10% window for medium and high progesterone concentrations, which is generally within the acceptable limits of assay variability. An older study using a competitive protein-binding assay reported a low cross-reaction of 1.4% for this compound.

Q4: Which types of progesterone assays were tested and found to have no significant interference? A4: The comprehensive study included six different commercial immunoassays and one liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay, covering the major platforms used in clinical and research laboratories.

Q5: Can I confidently measure endogenous progesterone in patients being treated with this compound? A5: Yes. The lack of significant interference implies that clinicians and researchers can reliably measure and distinguish endogenous progesterone concentrations in blood samples from patients receiving this compound therapy using most routine immunoassays.

Data Presentation

The following table summarizes the quantitative findings from a multi-laboratory spike and recovery study on this compound interference.

Table 1: Progesterone Recovery in the Presence of this compound (DYD) and its Metabolite (DHD)

Progesterone Concentration Level DYD/DHD Spike Level Progesterone Recovery Rate (%) Conclusion
High High & Medium Within ±10% of baseline No significant interference
Medium High & Medium Within ±10% of baseline No significant interference
Low High & Medium More variable Variability attributed to poor assay precision at low concentrations, not interference

Data summarized from the findings of Eggersmann et al. (2022).

Experimental Protocols

Methodology for Spike and Recovery Interference Study

This protocol describes a systematic method to investigate the potential interference of this compound (DYD) and its metabolite (DHD) in a progesterone immunoassay, based on published research.

1. Preparation of Plasma Pools:

  • Collect routine human plasma samples.

  • Anonymize and pool the samples to create three distinct pools with graded endogenous progesterone (P4) concentrations:

    • P4 Low (~1-5 nmol/L)

    • P4 Medium (~10-20 nmol/L)

    • P4 High (~40-60 nmol/L)

2. Spiking Procedure:

  • For each of the three P4 pools, create three sub-pools by spiking with DYD and DHD at different concentrations:

    • None: No added DYD/DHD (serves as the baseline reference).

    • Medium Spike: A clinically relevant medium concentration of DYD/DHD.

    • High Spike: A high-physiological or supra-physiological concentration of DYD/DHD.

  • This results in a total of nine unique sample pools (3 P4 levels x 3 spike levels).

3. Aliquoting and Blinding:

  • Divide each of the nine pools into 0.5 mL aliquots.

  • Blind the aliquots so that the laboratory personnel performing the analysis are unaware of the progesterone or DYD/DHD concentrations.

4. Sample Analysis:

  • Analyze the blinded aliquots using the progesterone immunoassay being tested.

  • For a reference standard, also analyze the samples using an LC-MS/MS method.

5. Data Calculation and Interpretation:

  • For each P4 level, calculate the percent recovery for the medium and high spike samples.

  • The formula for percent recovery is:

    • ( [P4 in Spiked Sample] / [P4 in 'None' Spiked Sample] ) * 100

  • A recovery rate between 90% and 110% is typically considered to indicate no significant interference.

Visualizations

Diagram 1: Experimental Workflow for Interference Testing

G cluster_0 Step 1: Sample Preparation cluster_1 Step 2: Spiking cluster_2 Step 3: Analysis cluster_3 Step 4: Data Interpretation P1 Collect & Pool Human Plasma P2 Create 3 Pools: Low, Medium, High Progesterone P1->P2 S1 Spike Each Pool with DYD/DHD: - None (Reference) - Medium Level - High Level P2->S1 A1 Create 9 Blinded Sample Aliquots S1->A1 A2 Analyze via Progesterone Immunoassay A1->A2 A3 Analyze via LC-MS/MS (Reference) A1->A3 D1 Calculate Percent Recovery vs. Reference A2->D1 A3->D1 D2 Assess Interference: Recovery within ±10%? D1->D2

Caption: Workflow for a spike-and-recovery experiment.

Diagram 2: Logical Relationship in Interference Assessment

G cluster_0 Initial Observation cluster_1 Investigation Pathway cluster_2 Conclusion Obs Unexpected Progesterone Result in Patient on this compound Interference Is it DYD/DHD Interference? Obs->Interference Assay Check Assay Specificity & Published Data Interference->Assay No (High Likelihood) Other Investigate Other Causes: - Other cross-reactants - Pre-analytical errors Interference->Other Yes (Low Likelihood) Conclusion1 Likely Not Interference Assay->Conclusion1 LCMS Confirm with LC-MS/MS Other->LCMS Conclusion2 Source of Error Identified LCMS->Conclusion2

Caption: Troubleshooting logic for unexpected results.

References

Technical Support Center: Assessing Dydrogesterone Stability in Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address challenges associated with the stability of dydrogesterone in long-term cell culture experiments. Below are troubleshooting guides and frequently asked questions (FAQs) to ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store this compound stock solutions for cell culture experiments?

A1: this compound is sparingly soluble in aqueous solutions. Therefore, it is recommended to prepare a high-concentration stock solution in a sterile, biocompatible organic solvent like dimethyl sulfoxide (DMSO) or ethanol. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles, which can degrade the compound. Store these aliquots at -20°C or -80°C for long-term stability. When preparing your working concentration, ensure the final solvent concentration in the cell culture medium is minimal (typically <0.1%) and consistent across all experimental and control groups to avoid solvent-induced cellular effects.

Q2: What is the expected stability of this compound in cell culture medium at 37°C?

A2: The stability of this compound in cell culture medium at 37°C can be influenced by several factors, including the composition of the medium (e.g., presence of serum, pH), exposure to light, and the metabolic activity of the cells. While specific half-life data for this compound in common cell culture media like DMEM or RPMI-1640 under sterile conditions is not extensively published, studies on other progestins suggest that significant degradation can occur. For instance, natural progesterone can be substantially metabolized by cells within 24 hours[1]. One study on the microbial degradation of this compound reported a half-life of 18.2 hours under oxic conditions, though this is not directly comparable to a sterile cell culture environment[2]. Therefore, it is crucial to empirically determine the stability of this compound under your specific experimental conditions.

Q3: Can components of the cell culture medium affect this compound stability?

A3: Yes, certain components can impact the stability and effective concentration of this compound. Phenol red, a common pH indicator in cell culture media, has been shown to have weak estrogenic activity, which could potentially interfere with experiments studying hormone signaling. The use of serum (e.g., fetal bovine serum - FBS) can also affect results as it contains endogenous steroids and enzymes that may metabolize this compound. It is advisable to use phenol red-free media and charcoal-stripped serum to minimize these confounding factors.

Q4: My results with this compound are inconsistent. What are the potential causes?

A4: Inconsistent results can arise from several factors related to this compound's stability and handling. Key areas to investigate include:

  • Degradation of this compound: The compound may be degrading in your stock solution or in the culture medium during the experiment.

  • Inconsistent Stock Solution: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation.

  • Cellular Metabolism: The cell line you are using may metabolize this compound at a variable rate.

  • Adsorption to Plastics: Steroid hormones are known to adsorb to plastic surfaces of labware, which can reduce the effective concentration in your experiments.

Q5: How can I quantify the concentration of this compound and its main metabolite in my cell culture samples?

A5: High-performance liquid chromatography (HPLC) with UV or mass spectrometry (MS) detection, or more specifically, liquid chromatography-tandem mass spectrometry (LC-MS/MS), are the most common and reliable methods for quantifying this compound and its primary active metabolite, 20α-dihydrothis compound (DHD)[3][4][5]. These techniques offer high sensitivity and specificity, allowing for the separation and quantification of the parent drug and its metabolites.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Weaker than expected biological effect 1. Degradation of this compound: The compound may have degraded in the stock solution or during incubation in the cell culture medium. 2. Adsorption to labware: this compound may be adsorbing to the plastic surfaces of your culture plates or tubes, reducing its effective concentration. 3. Cellular metabolism: Your cells may be rapidly metabolizing this compound into less active or inactive forms.1. Prepare fresh working solutions for each experiment from a properly stored, single-use aliquot of the stock solution. Perform a stability study to determine the degradation rate under your experimental conditions (see Experimental Protocols). 2. Consider using polypropylene or glass labware where possible. Pre-coating plasticware with a blocking agent like bovine serum albumin (BSA) can also reduce adsorption. 3. Measure the concentration of this compound and its major metabolite (DHD) in the cell culture supernatant over time to assess the rate of metabolism.
High variability between experimental replicates 1. Inconsistent preparation of working solutions: Pipetting errors or incomplete dissolution can lead to variations in the final concentration. 2. Uneven evaporation from culture plates: This can concentrate the compound in certain wells, particularly those on the edges of the plate. 3. Inconsistent cell seeding density: Variations in cell number can lead to different rates of drug metabolism.1. Ensure the stock solution is completely thawed and vortexed before preparing working solutions. Use calibrated pipettes for accurate dilutions. 2. Maintain proper humidity in the incubator and use a consistent plate layout, avoiding the outer wells if edge effects are suspected. 3. Ensure a homogenous cell suspension before seeding and verify cell counts for consistency across wells.
Unexpected changes in cell morphology or viability 1. High solvent concentration: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be toxic to the cells. 2. Degradation product toxicity: A degradation product of this compound may have cytotoxic effects.1. Ensure the final solvent concentration is below the toxicity threshold for your cell line (typically <0.1%). Include a vehicle control (medium with the same concentration of solvent) in all experiments. 2. Analyze the cell culture medium for the presence of degradation products using a stability-indicating analytical method like HPLC or LC-MS/MS.

Data Presentation

Table 1: Factors Influencing this compound Stability in Cell Culture

ParameterEffect on StabilityRecommendation
Temperature Higher temperatures (e.g., 37°C) accelerate degradation.Store stock solutions at -20°C or -80°C. Minimize the time working solutions are kept at 37°C before use.
pH Deviations from physiological pH can promote hydrolysis.Use a well-buffered cell culture medium and monitor the pH, especially in long-term experiments.
Light Exposure to UV and ambient light can cause photodegradation.Store stock solutions in amber vials or protect them from light. Keep cell culture plates shielded from direct light.
Oxidation This compound can be susceptible to oxidation.Use high-quality, fresh cell culture medium. Consider the use of antioxidants if compatible with your experimental design.
Enzymatic Activity Cellular enzymes can metabolize this compound.Be aware of the metabolic capacity of your chosen cell line. If necessary, use cell lines with lower metabolic activity or consider using enzyme inhibitors.
Medium Components Phenol red has weak estrogenic activity. Serum contains endogenous hormones and enzymes.Use phenol red-free medium for hormone-sensitive assays. Use charcoal-stripped serum to remove endogenous steroids.

Table 2: Half-Life of this compound Under Different Conditions

ConditionHalf-Life (t½)Source
Microbial Degradation (with Bacillus sp. DGT2, oxic)18.2 hours
Cell Culture Medium (e.g., DMEM + 10% FBS at 37°C)Data not available in published literature. Requires empirical determination.-

Experimental Protocols

Protocol 1: Assessing this compound Stability in Cell-Free Culture Medium

This protocol provides a framework for determining the chemical stability of this compound in your specific cell culture medium.

  • Prepare this compound Working Solution: Dilute your this compound stock solution in your complete cell culture medium (e.g., DMEM with 10% charcoal-stripped FBS) to the final concentration used in your experiments.

  • Aliquot for Time Points: Dispense the this compound-containing medium into sterile, sealed polypropylene tubes, one for each time point to be tested.

  • Time Zero Sample: Immediately after preparation (t=0), take one tube and freeze it at -80°C. This will serve as your baseline concentration.

  • Incubation: Place the remaining tubes in a 37°C cell culture incubator.

  • Sample Collection: At predetermined time points (e.g., 2, 4, 8, 24, 48, 72 hours), remove one tube from the incubator and immediately freeze it at -80°C to halt any further degradation.

  • Sample Analysis: Once all time points are collected, thaw the samples and analyze the concentration of this compound in each using a validated stability-indicating method such as HPLC-UV or LC-MS/MS (see Protocol 2 for a general approach).

  • Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics and calculate the half-life.

Protocol 2: Quantification of this compound and 20α-Dihydrothis compound (DHD) by LC-MS/MS

This is a general protocol for the extraction and analysis of this compound and its primary metabolite from cell culture supernatant. This method should be validated for your specific instrument and experimental conditions.

  • Sample Preparation:

    • Thaw cell culture supernatant samples on ice.

    • To 100 µL of supernatant, add an internal standard (e.g., deuterated this compound) to correct for extraction variability.

    • Perform a protein precipitation step by adding 300 µL of ice-cold acetonitrile. Vortex vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Column: A C18 reverse-phase column is typically used for steroid analysis.

    • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like formic acid or ammonium acetate to improve ionization.

    • Injection Volume: 5-10 µL.

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transitions for this compound, DHD, and the internal standard.

    • Quantification: Create a calibration curve using standards of known concentrations of this compound and DHD prepared in the same cell culture medium as the samples. The concentration of the analytes in the samples is determined by comparing their peak areas to the calibration curve.

Mandatory Visualizations

Experimental_Workflow Workflow for Assessing this compound Stability cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_result Result prep_stock Prepare this compound Stock Solution (in DMSO) prep_working Prepare Working Solution in Cell-Free Medium prep_stock->prep_working aliquot Aliquot for Time Points prep_working->aliquot t0 t=0 Sample (Freeze at -80°C) aliquot->t0 incubate Incubate at 37°C aliquot->incubate extraction Sample Extraction (Protein Precipitation) t0->extraction sampling Collect Samples at Various Time Points (Freeze at -80°C) incubate->sampling sampling->extraction analysis LC-MS/MS Analysis extraction->analysis quant Quantify this compound Concentration analysis->quant plot Plot Concentration vs. Time quant->plot half_life Calculate Half-Life (t½) plot->half_life

Caption: Workflow for determining the stability of this compound in cell culture medium.

Troubleshooting_Logic Troubleshooting Inconsistent Experimental Results cluster_compound Compound Integrity cluster_experiment Experimental Conditions cluster_analysis Stability Analysis cluster_conclusion Conclusion start Inconsistent or Weak Biological Effect Observed check_stock Check Stock Solution: - Freshly prepared? - Stored correctly? - Single-use aliquots? start->check_stock check_media Assess Medium: - Phenol red-free? - Charcoal-stripped serum? start->check_media check_working Check Working Solution: - Prepared fresh daily? check_stock->check_working perform_stability Perform Stability Study (See Protocol 1) check_working->perform_stability check_plastics Consider Adsorption: - Using polypropylene or coated plates? check_media->check_plastics check_plastics->perform_stability measure_metabolism Measure this compound & DHD in Supernatant perform_stability->measure_metabolism adjust_protocol Adjust Experimental Protocol: - More frequent media changes - Adjust initial concentration measure_metabolism->adjust_protocol

Caption: Logical workflow for troubleshooting inconsistent results in this compound experiments.

Caption: Simplified signaling pathways of this compound and its metabolite, 20α-DHD.

References

strategies to minimize off-target binding of dydrogesterone in receptor studies

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Dydrogesterone Receptor Binding Studies

This guide provides researchers, scientists, and drug development professionals with . It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and supporting data to ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary receptor for this compound and its major metabolite?

A1: this compound is a selective progestogen that binds with high affinity to the progesterone receptor (PR).[1][2][3] Its unique retro-isomer structure confers high selectivity for the PR.[1][3] Upon oral administration, this compound is rapidly metabolized into its main active metabolite, 20α-dihydrothis compound (DHD), which is also a potent progestin that binds selectively to the PR.

Q2: Does this compound exhibit significant binding to other steroid receptors?

A2: No, this compound is known for its high selectivity and does not have clinically relevant androgenic, estrogenic, glucocorticoid, or mineralocorticoid activities. Systematic in vitro studies have shown that this compound and its metabolite, DHD, have negligible agonistic activity at the androgen receptor (AR), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR). This high specificity minimizes the risk of off-target effects commonly associated with other synthetic progestins.

Q3: What are the experimental implications of off-target binding?

A3: Off-target binding, also known as non-specific binding, can lead to inaccurate and unreliable data. It can inflate the measured signal in binding assays, leading to an overestimation of receptor affinity and density. In cell-based functional assays, off-target interactions can trigger unintended signaling pathways, confounding the interpretation of the compound's true mechanism of action. Therefore, it is crucial to minimize non-specific binding to ensure that the observed biological effects are solely due to the interaction with the intended receptor.

Q4: How can I experimentally confirm that an observed effect is due to PR activation and not an off-target interaction?

A4: To confirm that the effects of this compound are mediated by the progesterone receptor, you can use a PR antagonist, such as RU486 (mifepristone). If this compound's effect is PR-dependent, co-treatment with a sufficient concentration of RU486 should block or significantly reduce the observed response. However, one study noted that this compound's inhibitory effect on myometrial contraction was not blocked by RU486, suggesting a non-genomic pathway may be involved in that specific context. Additionally, performing competition binding assays with an excess of unlabeled progesterone can demonstrate that this compound is binding to the same site.

Troubleshooting Guide

This section addresses common issues encountered during receptor binding experiments and provides solutions to minimize non-specific binding.

Issue 1: High background or non-specific binding in my radioligand binding assay.

  • Cause: Non-specific binding (NSB) occurs when a ligand binds to sites other than the intended receptor, such as other proteins, lipids, or the assay materials themselves. This is often exacerbated by hydrophobic or electrostatic interactions.

  • Solutions:

    • Optimize Buffer Composition: Increase the ionic strength of the assay buffer with salts like NaCl to shield electrostatic interactions. Ensure the buffer pH is optimized to minimize charge-based interactions.

    • Use Blocking Agents: Add a blocking protein like Bovine Serum Albumin (BSA) to the buffer to saturate non-specific sites.

    • Include a Detergent: For hydrophobic ligands, adding a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) can disrupt non-specific hydrophobic interactions.

    • Filter Pre-soaking: If using a filtration-based assay, pre-soak the filters in a blocking buffer to reduce ligand binding to the filter material itself.

Issue 2: My results show unexpected activity, suggesting potential interaction with the glucocorticoid receptor (GR).

  • Cause: While this compound has very low affinity for the GR, some progestins can exhibit off-target glucocorticoid activity. It is also possible for PR and GR to interfere with each other's signaling pathways in cells where both are present.

  • Solutions:

    • Perform a Competition Assay with a GR-specific ligand: Conduct a binding assay using a radiolabeled GR ligand (e.g., [³H]-dexamethasone) and increasing concentrations of this compound to directly measure its binding affinity for the GR.

    • Use a GR Antagonist: In functional assays, pre-treat cells with a specific GR antagonist (e.g., mifepristone) before adding this compound. If the unexpected effect is diminished, it suggests GR involvement.

    • Compare with a known GR agonist: Run a parallel experiment with a potent GR agonist like dexamethasone to characterize the GR-mediated response in your system and compare it to the effects observed with this compound.

Issue 3: Inconsistent binding affinity (Kd or IC50) values across repeat experiments.

  • Cause: Variability in ligand binding assays can stem from inconsistent reagent preparation, temperature fluctuations, or improper assay setup.

  • Solutions:

    • Standardize Protocols: Ensure strict adherence to standardized protocols for every experiment.

    • Consistent Reagent Preparation: Prepare reagents in large batches and aliquot them to minimize batch-to-batch variability.

    • Control Temperature: Conduct all assay steps at a consistent and controlled temperature.

    • Equilibrium Time: Ensure the incubation time is sufficient to allow the binding reaction to reach equilibrium. This should be determined empirically.

Quantitative Data: Receptor Binding Affinity

The following table summarizes the relative binding affinity (RBA) of this compound and its primary metabolite, 20α-dihydrothis compound (DHD), for various human steroid receptors compared to the natural ligand, progesterone.

CompoundProgesterone Receptor (PR)Androgen Receptor (AR)Glucocorticoid Receptor (GR)Mineralocorticoid Receptor (MR)Estrogen Receptor (ER)
Progesterone 100%1-10%1-10%10-50%<1%
This compound ~117% <1% <1% <1% <1%
20α-DHD ~78% <1% <1% <1% <1%

Data are compiled from multiple in vitro studies. The RBA is expressed relative to progesterone's affinity for the PR (set at 100%). Exact values can vary based on experimental conditions. This compound shows a higher affinity for the progesterone receptor compared to progesterone itself and has negligible affinity for other steroid hormone receptors.

Experimental Protocols

Protocol: Competitive Radioligand Binding Assay for PR

This protocol is designed to determine the binding affinity (IC50) of this compound for the progesterone receptor using a competitive binding assay with a radiolabeled ligand.

Materials:

  • Receptor Source: Cell lysate or purified human Progesterone Receptor (PR).

  • Radioligand: [³H]-Progesterone or another high-affinity PR radioligand.

  • Unlabeled Competitor (for NSB): High concentration of cold progesterone (e.g., 10 µM).

  • Test Compound: this compound, serially diluted.

  • Assay Buffer: Tris-HCl buffer containing BSA and other stabilizing agents.

  • Scintillation fluid and vials.

  • Filtration apparatus and glass fiber filters.

Methodology:

  • Preparation: Prepare serial dilutions of this compound. The final concentration in the assay should typically range from 10⁻¹² M to 10⁻⁵ M.

  • Assay Setup: In triplicate, prepare three sets of tubes:

    • Total Binding: Add assay buffer, receptor preparation, and a fixed concentration of [³H]-Progesterone.

    • Non-Specific Binding (NSB): Add assay buffer, receptor preparation, [³H]-Progesterone, and a saturating concentration of unlabeled progesterone.

    • Competitive Binding: Add assay buffer, receptor preparation, [³H]-Progesterone, and increasing concentrations of this compound.

  • Incubation: Incubate all tubes at a specified temperature (e.g., 4°C) for a predetermined time to reach binding equilibrium.

  • Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters. The filters will trap the receptor-ligand complexes.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

Visualizations

Diagrams of Workflows and Pathways

G cluster_0 Assay Preparation cluster_1 Binding Reaction cluster_2 Separation & Quantification cluster_3 Data Analysis A Prepare Serial Dilutions of this compound C Incubate Tubes: - Total Binding - Non-Specific Binding (NSB) - this compound Competition A->C B Prepare Reaction Mix: Receptor + Radioligand B->C D Separate Bound/Free Ligand (Vacuum Filtration) C->D E Wash Filters D->E F Measure Radioactivity (Scintillation Counting) E->F G Calculate % Specific Binding F->G H Plot Dose-Response Curve G->H I Determine IC50 Value H->I

Caption: Workflow for a competitive radioligand binding assay.

G Dydro This compound PR Progesterone Receptor (PR) Dydro->PR High Affinity (Intended Pathway) GR Glucocorticoid Receptor (GR) Dydro->GR Very Low Affinity AR Androgen Receptor (AR) Dydro->AR Very Low Affinity PRE Progesterone Response Element (PRE) PR->PRE Binds DNA OffTarget Off-Target Effects (Minimal/Negligible) GR->OffTarget AR->OffTarget Transcription Gene Transcription (Progestogenic Effects) PRE->Transcription

Caption: Intended vs. potential off-target signaling pathways.

G Start High Non-Specific Binding (NSB) Observed? OptBuffer Optimize Assay Buffer (↑ Salt, Add BSA/Detergent) Start->OptBuffer Yes Success NSB Minimized Proceed with Study Start->Success No CheckFilters Pre-soak Filters in Blocking Buffer OptBuffer->CheckFilters ReEval Re-evaluate NSB CheckFilters->ReEval ReEval->Success Low NSB Fail NSB Still High Consider Alternative Assay Format ReEval->Fail High NSB

Caption: Troubleshooting logic for high non-specific binding.

References

analytical challenges in detecting low concentrations of dydrogesterone metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analytical challenges in detecting low concentrations of dydrogesterone and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the main metabolites of this compound and their relative concentrations?

A1: The primary metabolic pathway of this compound is the reduction of the 20-keto group, primarily by the enzyme aldo-keto reductase 1C1 (AKR1C1), to form 20α-dihydrothis compound (20α-DHD).[1][2] Circulating levels of 20α-DHD are substantially higher than those of this compound after oral administration, with peak level ratios of approximately 25:1 and area-under-the-curve (AUC) ratios of about 40:1.[1] Other minor metabolites have been identified in urine, including 21-hydroxy-9β,10α-pregna-4,6-diene-3,20-dione and 16α-hydroxy-9β,10α-4,6-diene-3,20-dione.[3][4]

Q2: What is the most common analytical method for quantifying this compound and its metabolites?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used method for the sensitive and selective quantification of this compound and its metabolites in biological matrices such as plasma and urine. This technique offers high specificity and sensitivity, which is crucial for detecting the low concentrations of the parent drug and its metabolites.

Q3: Can this compound or its metabolites interfere with progesterone immunoassays?

A3: Studies have shown that this compound and its major metabolite, 20α-DHD, do not cause significant analytical interference in commonly used commercial progesterone immunoassays. However, it is important to be aware of the inherent variability of progesterone immunoassays, especially at low concentrations.

Q4: What are the expected plasma concentrations of this compound and 20α-DHD in clinical studies?

A4: Plasma concentrations of this compound and 20α-DHD can vary significantly among individuals. In one study involving programmed frozen-thawed embryo transfer cycles with a 10 mg oral dose of this compound three times a day, the median plasma levels on the day of transfer were 1.04 ng/mL for this compound and 30.0 ng/mL for 20α-DHD.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no signal for this compound - this compound is rapidly and extensively metabolized to 20α-DHD. - Inefficient extraction from the biological matrix. - Suboptimal ionization in the mass spectrometer source.- Focus on quantifying the major metabolite, 20α-DHD, which is present at much higher concentrations. - Optimize the sample preparation method (see Experimental Protocols). Consider solid-phase extraction (SPE) for cleaner extracts. - Optimize MS source parameters (e.g., temperature, gas flows). Atmospheric pressure chemical ionization (APCI) has been successfully used.
Poor recovery of metabolites - Inefficient protein precipitation. - Inappropriate pH during liquid-liquid extraction (LLE). - Incomplete elution from SPE cartridges.- Ensure complete protein precipitation by using a sufficient volume of cold organic solvent (e.g., methanol, acetonitrile) and vortexing thoroughly. - Adjust the pH of the sample to optimize the extraction of the target analytes. - Optimize the SPE elution solvent to ensure complete recovery of the metabolites.
High matrix effects (ion suppression or enhancement) - Co-elution of endogenous components from the biological matrix (e.g., phospholipids). - Inefficient sample cleanup.- Use a more effective sample preparation technique like SPE to remove interfering substances. - Optimize the chromatographic separation to separate the analytes from the matrix components. - Use a stable isotope-labeled internal standard to compensate for matrix effects.
Inconsistent results and high variability - Inter-individual differences in metabolism. - Instability of analytes in the matrix or during sample processing. - Inconsistent timing of sample collection relative to drug administration.- Ensure consistent and standardized sample collection and handling procedures. - Perform stability studies to assess the degradation of this compound and its metabolites under different storage and processing conditions. - Standardize the timing of blood draws in relation to the last dose of this compound.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the analysis of this compound and its metabolites.

Table 1: LC-MS/MS Method Parameters for this compound Analysis

Parameter Method 1 Method 2 Method 3
Biological Matrix Human PlasmaHuman PlasmaRat Plasma & Endometrial Tissue
Sample Preparation Protein Precipitation (Methanol)Solid-Phase Extraction (SPE)Protein Precipitation (Methanol)
LC Column Zorbax SB-C18 (100 x 3.0 mm, 3.5 µm)Not SpecifiedKinetex, C18 (100 x 3.0 mm, 1.7 µm)
Mobile Phase 1 mM Ammonium Acetate : Acetonitrile (20:80, v/v)Not Specified1 mM Ammonium Acetate : Acetonitrile (20:80, v/v)
Ionization Mode APCI+ESI- (for DHD derivative)APCI+
MRM Transition (m/z) 313 > 295706 > (molecular ion of diHFB derivative)313 > 295
Calibration Range 5 - 150 ng/mLNot Specified1 - 50 ng/mL
Lower Limit of Quantification (LLOQ) 5 ng/mL5 ng/mL (for DHD)1.0 ng/mL

Table 2: Performance Characteristics of Analytical Methods

Parameter Method 1 Method 2 Method 3
Matrix Human PlasmaHuman PlasmaRat Plasma & Endometrial Tissue
Analyte This compound20α-DHDThis compound
Mean Recovery 99.8%Not Specified97.0 - 99.3% (Plasma) 95.5 - 98.0% (Endometrium)
Precision (%RSD) < 12.5%< 6% (for 30 ng/mL)< 13.5%
Accuracy (%RE) < 7.5%Not SpecifiedNot Specified

Experimental Protocols

Protocol 1: this compound Extraction from Human Plasma using Protein Precipitation

This protocol is based on the method described by G. L. Pinto et al.

  • Sample Preparation:

    • Pipette 200 µL of human plasma into a microcentrifuge tube.

    • Add 600 µL of cold methanol.

    • Vortex the mixture vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer the clear supernatant to a new tube.

  • Evaporation:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried residue in 100 µL of the mobile phase (1 mM Ammonium Acetate : Acetonitrile, 20:80, v/v).

    • Vortex for 30 seconds.

  • Analysis:

    • Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.

Protocol 2: this compound Extraction from Plasma using Solid-Phase Extraction (SPE)

This protocol is a general guide based on SPE principles for steroid analysis.

  • Sample Pre-treatment:

    • To 1 mL of plasma, add an internal standard.

    • Add 1 mL of a suitable buffer (e.g., phosphate buffer, pH 7) and vortex.

  • SPE Cartridge Conditioning:

    • Condition an Oasis® MAX or similar mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

  • Elution:

    • Elute the this compound and its metabolites with 1 mL of an appropriate solvent (e.g., methanol or acetonitrile, potentially with a small percentage of acid or base depending on the sorbent chemistry).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Visualizations

Dydrogesterone_Metabolism This compound This compound DHD 20α-Dihydrothis compound (20α-DHD) (Major Active Metabolite) This compound->DHD AKR1C1 / AKR1C3 (Reduction) Other_Metabolites Other Minor Metabolites (e.g., hydroxylated forms) This compound->Other_Metabolites CYP3A4 (Oxidation)

Caption: Metabolic pathway of this compound.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Biological_Sample Biological Sample (Plasma, Urine) Extraction Extraction (Protein Precipitation or SPE) Biological_Sample->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation (Reversed-Phase) Evaporation->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Calibration Curve) MS_Detection->Quantification Data_Review Data Review & Reporting Quantification->Data_Review

Caption: A typical analytical workflow for this compound metabolites.

References

Validation & Comparative

Dydrogesterone vs. Natural Progesterone: A Comparative Guide to Their Immunomodulatory Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the immunomodulatory effects of dydrogesterone, a synthetic progestogen, and natural progesterone. The information is compiled from peer-reviewed research to assist in understanding their distinct and overlapping mechanisms of action on the maternal immune response, a critical aspect of pregnancy success and a growing area of therapeutic interest.

Core Findings: A Shift Towards Immune Tolerance

Both this compound and natural progesterone play a crucial role in modulating the maternal immune system to create a tolerant environment for the semi-allogeneic fetus. Their primary immunomodulatory function is to induce a shift from a pro-inflammatory T-helper 1 (Th1) dominant cytokine profile to an anti-inflammatory T-helper 2 (Th2) dominant profile.[1][2][3] This shift is considered essential for the maintenance of a healthy pregnancy.[1][2]

This compound and its primary metabolite, dihydrothis compound (DHD), have been shown to effectively suppress the production of pro-inflammatory Th1 cytokines, such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), while upregulating anti-inflammatory Th2 cytokines like interleukin-4 (IL-4) and IL-10. Similarly, natural progesterone inhibits the production of Th1-inducing cytokines like IL-12 and suppresses the activation of immune cells. Both substances have also been found to inhibit the production of the pro-inflammatory cytokine IL-17, which is associated with pregnancy complications.

The immunomodulatory actions of both this compound and natural progesterone are mediated through the progesterone receptor (PR), as their effects can be negated by the PR antagonist RU486. A key downstream mediator of these effects is the Progesterone-Induced Blocking Factor (PIBF), which plays a pivotal role in promoting the Th2-dominant cytokine response. This compound has been specifically shown to increase the production of PIBF.

Quantitative Data Presentation

The following tables summarize the comparative effects of this compound and natural progesterone on cytokine production as reported in in-vitro studies using peripheral blood mononuclear cells (PBMCs) from women with a history of recurrent spontaneous miscarriage.

Table 1: Effect on T-helper 1 (Th1) and Pro-inflammatory Cytokines

CytokineThis compound EffectNatural Progesterone EffectSupporting Evidence (p-value)
IFN-γ Significantly DecreasedSignificantly DecreasedThis compound: p < 0.0001
TNF-α Significantly DecreasedSignificantly DecreasedThis compound: p = 0.005
IL-17A Significantly DecreasedSignificantly Decreased
IL-23 Significantly DecreasedSignificantly Decreased

Table 2: Effect on T-helper 2 (Th2) and Anti-inflammatory Cytokines

CytokineThis compound EffectNatural Progesterone EffectSupporting Evidence (p-value)
IL-4 Significantly IncreasedData Suggests IncreaseThis compound: p = 0.03
IL-6 Significantly IncreasedSignificantly IncreasedThis compound: p = 0.017
IL-10 IncreasedIncreased

Signaling Pathways

The immunomodulatory effects of this compound and natural progesterone are primarily mediated through two interconnected signaling pathways: the classical Progesterone Receptor (PR) pathway and the Progesterone-Induced Blocking Factor (PIBF) pathway.

Progesterone Receptor (PR) Signaling Pathway

Both this compound and natural progesterone bind to the intracellular progesterone receptor. Upon binding, the receptor-ligand complex translocates to the nucleus, where it binds to progesterone response elements (PREs) on target genes, modulating their transcription. This genomic pathway leads to the synthesis of various proteins, including the Progesterone-Induced Blocking Factor (PIBF), which is a key mediator of the subsequent immunological shifts.

PR_Signaling_Pathway Progestogen This compound or Natural Progesterone PR Progesterone Receptor (PR) Progestogen->PR Binds PR_complex Activated PR Complex PR->PR_complex Activates Nucleus Nucleus PR_complex->Nucleus Translocates to PRE Progesterone Response Element (PRE) on DNA PIBF_gene PIBF Gene Transcription PRE->PIBF_gene Binds to & Modulates PIBF_mRNA PIBF mRNA PIBF_gene->PIBF_mRNA Leads to PIBF_protein PIBF Protein (Synthesis) PIBF_mRNA->PIBF_protein Translation PIBF_secreted Secreted PIBF PIBF_protein->PIBF_secreted Secretion

Progesterone Receptor (PR) Signaling Pathway.
Progesterone-Induced Blocking Factor (PIBF) Signaling Pathway

The secreted PIBF acts as a key downstream effector. It binds to the PIBF receptor on immune cells, which then forms a heterodimer with the IL-4 receptor alpha chain. This complex activates the JAK/STAT signaling pathway, specifically STAT6, which in turn promotes the transcription of Th2-type cytokines, such as IL-4 and IL-10. This pathway is central to the observed shift towards a Th2-dominant immune response.

PIBF_Signaling_Pathway cluster_cell Immune Cell cluster_nucleus PIBF_secreted Secreted PIBF PIBF_R PIBF Receptor PIBF_secreted->PIBF_R Binds Receptor_complex PIBF-R/IL-4Rα Heterodimer PIBF_R->Receptor_complex IL4R IL-4 Receptor α IL4R->Receptor_complex JAK JAK Receptor_complex->JAK Activates STAT6 STAT6 JAK->STAT6 Phosphorylates pSTAT6 Phosphorylated STAT6 STAT6->pSTAT6 Nucleus Nucleus pSTAT6->Nucleus Translocates to Th2_genes Th2 Cytokine Genes (e.g., IL-4, IL-10) Th2_mRNA Th2 Cytokine mRNA Th2_genes->Th2_mRNA Induces Transcription Th2_cytokines Th2 Cytokines (Synthesis & Secretion) Th2_mRNA->Th2_cytokines Immune_shift Shift to Th2 Dominant Response Th2_cytokines->Immune_shift

PIBF Signaling Pathway.

Experimental Protocols

The following protocols are based on methodologies reported in studies comparing the immunomodulatory effects of this compound and progesterone.

Isolation and Culture of Peripheral Blood Mononuclear Cells (PBMCs)

This protocol outlines the standard procedure for isolating PBMCs from whole blood, which are then used to assess the effects of progestogens on cytokine production.

PBMC_Isolation_Workflow start Whole Blood Collection (Heparinized tubes) dilution Dilute Blood with Phosphate-Buffered Saline (PBS) start->dilution ficoll Layer over Ficoll-Paque Density Gradient dilution->ficoll centrifuge1 Centrifuge at 400g for 30 minutes (no brake) ficoll->centrifuge1 harvest Harvest Buffy Coat (PBMC layer) centrifuge1->harvest wash1 Wash with PBS harvest->wash1 centrifuge2 Centrifuge at 250g for 10 minutes wash1->centrifuge2 wash2 Repeat Wash Step centrifuge2->wash2 resuspend Resuspend in Culture Medium (e.g., RPMI-1640 with 10% FBS) wash2->resuspend count Count Cells and Assess Viability (Trypan Blue Exclusion) resuspend->count plate Plate Cells at desired density (e.g., 1 x 10^6 cells/mL) count->plate

PBMC Isolation and Plating Workflow.

Detailed Steps:

  • Blood Collection: Draw venous blood into heparinized tubes.

  • Dilution: Dilute the blood with an equal volume of sterile phosphate-buffered saline (PBS).

  • Density Gradient Centrifugation: Carefully layer the diluted blood over a Ficoll-Paque density gradient in a centrifuge tube.

  • Centrifugation: Centrifuge the tubes at 400 x g for 30 minutes at room temperature with the centrifuge brake turned off.

  • Harvesting: After centrifugation, carefully aspirate the "buffy coat" layer containing the PBMCs.

  • Washing: Wash the harvested PBMCs with PBS and centrifuge at 250 x g for 10 minutes. Repeat the wash step to remove any remaining platelets and Ficoll.

  • Resuspension and Counting: Resuspend the cell pellet in complete culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum, penicillin, and streptomycin). Perform a cell count and assess viability using the trypan blue exclusion method.

  • Plating: Adjust the cell concentration and plate the PBMCs in sterile culture plates for subsequent experiments.

In-vitro Stimulation and Cytokine Measurement

This protocol describes the stimulation of PBMCs and the subsequent measurement of cytokine production to evaluate the immunomodulatory effects of this compound and natural progesterone.

Materials:

  • Isolated PBMCs in culture medium

  • Phytohemagglutinin (PHA) solution (mitogen to stimulate T-cell proliferation and cytokine production)

  • This compound and natural progesterone solutions (dissolved in a suitable solvent like ethanol, with appropriate vehicle controls)

  • Enzyme-Linked Immunosorbent Assay (ELISA) kits for target cytokines (e.g., IFN-γ, TNF-α, IL-4, IL-10, IL-17)

Procedure:

  • Cell Treatment: To the plated PBMCs, add:

    • Control (vehicle only)

    • PHA alone

    • PHA + this compound (at desired concentrations)

    • PHA + Natural Progesterone (at desired concentrations)

  • Incubation: Incubate the culture plates in a humidified incubator at 37°C with 5% CO2 for a specified period (e.g., 48-72 hours) to allow for cell stimulation and cytokine secretion.

  • Supernatant Collection: After incubation, centrifuge the culture plates to pellet the cells and carefully collect the cell-free supernatants.

  • Cytokine Quantification (ELISA):

    • Coat a 96-well ELISA plate with the capture antibody for the target cytokine and incubate.

    • Wash the plate and block non-specific binding sites.

    • Add the collected culture supernatants and standards to the wells and incubate.

    • Wash the plate and add the detection antibody.

    • Add a substrate solution (e.g., TMB) to develop a colorimetric reaction.

    • Stop the reaction and read the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the cytokine concentrations in the samples based on the standard curve.

Conclusion

Both this compound and natural progesterone exhibit significant immunomodulatory effects that favor a pregnancy-supportive Th2-dominant immune environment. They achieve this primarily by suppressing pro-inflammatory Th1 and Th17 cytokines and promoting anti-inflammatory Th2 cytokines. These actions are mediated through the progesterone receptor and the downstream PIBF signaling pathway. The available in-vitro data suggests that this compound is a potent modulator of the maternal immune response, with effects comparable to or, in some instances, more pronounced than natural progesterone in the context of the specific cytokines studied. Further research is warranted to fully elucidate the comparative nuances of their immunomodulatory profiles and their clinical implications in various therapeutic areas.

References

A Comparative Analysis of Dydrogesterone and Medroxyprogesterone Acetate on Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of two synthetic progestins, dydrogesterone and medroxyprogesterone acetate (MPA), on gene expression. The information presented is collated from various experimental studies to highlight the distinct molecular impacts of these commonly prescribed hormonal therapies.

Quantitative Data Summary

The following tables summarize the differential effects of this compound and medroxyprogesterone acetate on gene expression across various studies. It is important to note that the experimental models and conditions differ between studies, which should be taken into consideration when comparing the data.

Table 1: Effects of this compound on Gene Expression

GeneOrganism/Cell TypeFold ChangeExperimental ContextReference
cyp19a1aZebrafish (ovary)2.3-fold increase14-day exposure to 2490 ng/L DDG[1]
hsd17b2Zebrafish (testis)~2.0 to 2.4-fold increase14-day exposure to 305 and 2490 ng/L DDG[1]
GnRH pathway genesZebrafish (female brain)Significant increase14-day exposure to DDG[1][2]
GnRH pathway genesZebrafish (male brain)Apparent down-regulation14-day exposure to DDG[1]
grk7a, aar3a, guca1dZebrafish (eye)Significant decrease120-day exposure to 3.39, 33.1, and 329 ng/L DDG
opn1mw4, opn1sw2Zebrafish (eye)Increased at low concentration120-day exposure to DDG
rep65aZebrafish (male eye)Down-regulated120-day exposure to all concentrations of DDG
clocka, arntl2, nifil3-5Zebrafish (eye)Enhanced transcription120-day exposure to all three concentrations of DDG
cry5, per1b, nr1d2b, si:ch211Zebrafish (eye)Decreased transcription120-day exposure to all three concentrations of DDG
tnfa, il8, cc-chemZebrafish (embryos)Significant decrease144-hour exposure to DDG
Coagulation cascade genes (fga, fgb, fgg, f2)Zebrafish (embryos)Down-regulated144-hour exposure to DDG

Table 2: Effects of Medroxyprogesterone Acetate on Gene Expression

Gene/Gene CategoryOrganism/Cell TypeFold Change/EffectExperimental ContextReference
Inflammatory response genesHuman myometrial explantsSignificantly enriched in regulated transcripts65h culture with 100 nM MPA
Growth factor activity genesHuman myometrial explantsSignificantly enriched in regulated transcripts65h culture with 100 nM MPA
Cytokine activity genesHuman myometrial explantsSignificantly enriched in regulated transcripts65h culture with 100 nM MPA
IL-1BHuman myometrial explants2.4-fold down-regulation65h culture with 100 nM MPA
IL-6Human myometrial explants2.0-fold down-regulation65h culture with 100 nM MPA
PTGS2 (COX-2)Human myometrial explants3.2-fold down-regulation65h culture with 100 nM MPA
GJA1 (connexin-43)Human myometrial explants1.6-fold down-regulation65h culture with 100 nM MPA
IL-11Human myometrial explants4.3-fold down-regulation65h culture with 100 nM MPA
IL-24Human myometrial explants2.2-fold down-regulation65h culture with 100 nM MPA
Genes related to inflammation and cholesterol synthesisHuman primary endometrial epithelial cellsIncreased expressionTreatment with physiological levels of MPA
Genes regulating immune function and epithelial barrierHuman cervical epitheliumAltered expressionDMPA use
Cyclin D1Human breast cancer cellsUp-regulationMPA treatment
Cell division and cell-cell adhesion genesVaginal epithelial cellsDecreased transcriptsMPA treatment

Experimental Protocols

This compound Gene Expression Analysis in Zebrafish

  • Organism: Adult and embryonic zebrafish (Danio rerio).

  • Exposure: Zebrafish were exposed to varying concentrations of this compound (ranging from ng/L to µg/L) for different durations (14 days for adults, 120 days for chronic exposure, and 144 hours for embryos).

  • Tissue Collection: Brain, gonads, and eyes were dissected from adult fish. Whole embryos were also used.

  • RNA Extraction and cDNA Synthesis: Total RNA was extracted from the collected tissues, and cDNA was synthesized using reverse transcriptase.

  • Gene Expression Analysis: Real-time quantitative PCR (qPCR) was performed to measure the transcript levels of target genes. The relative gene expression was calculated using the 2-ΔΔCt method with a reference gene for normalization.

Medroxyprogesterone Acetate Gene Expression Analysis in Human Myometrial Explants

  • Tissue Source: Myometrial biopsies were obtained from women undergoing elective cesarean sections.

  • Explant Culture: Myometrial explants were maintained in culture under tension for 65 hours.

  • Treatment: Explants were treated with medroxyprogesterone acetate (100 nM) or a vehicle control.

  • Gene Expression Profiling: Whole-genome expression microarray analysis was performed using Illumina beadchip arrays to identify differentially expressed genes.

  • Validation: A subset of the differentially expressed transcripts was validated using quantitative reverse transcriptase PCR (qRT-PCR) in biological replicates.

Signaling Pathways and Mechanisms of Action

This compound and medroxyprogesterone acetate exert their effects through both genomic and non-genomic pathways, primarily by interacting with progesterone receptors (PR). However, their selectivity and interaction with other steroid receptors differ, leading to distinct downstream gene expression profiles.

This compound Signaling

This compound is a selective progestogen that closely mimics the structure of natural progesterone. It primarily acts through the progesterone receptor to regulate gene expression. Some studies suggest that this compound can also have rapid, non-genomic effects that are independent of the classical progesterone receptor pathway.

Dydrogesterone_Signaling cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PR Progesterone Receptor (PR) This compound->PR Binds NonGenomic Non-Genomic Pathways This compound->NonGenomic Rapid effects D_PR_complex This compound-PR Complex PR->D_PR_complex PRE Progesterone Response Element (PRE) D_PR_complex->PRE Translocates to nucleus and binds GeneExpression Target Gene Expression PRE->GeneExpression Regulates

This compound Signaling Pathway
Medroxyprogesterone Acetate Signaling

Medroxyprogesterone acetate also acts via the progesterone receptor to modulate gene transcription. However, unlike this compound, MPA can also bind to and activate other steroid receptors, such as the glucocorticoid receptor (GR) and the androgen receptor (AR), which contributes to its broader and sometimes different gene regulatory effects. MPA has been shown to recruit different signaling pathways compared to natural progesterone, including the MAPK and PI3K/Akt pathways.

MPA_Signaling cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MPA Medroxyprogesterone Acetate (MPA) PR Progesterone Receptor (PR) MPA->PR GR Glucocorticoid Receptor (GR) MPA->GR AR Androgen Receptor (AR) MPA->AR PI3K_Akt PI3K/Akt Pathway MPA->PI3K_Akt Activates MPA_PR_complex MPA-PR Complex PR->MPA_PR_complex MPA_GR_complex MPA-GR Complex GR->MPA_GR_complex MPA_AR_complex MPA-AR Complex AR->MPA_AR_complex HRE Hormone Response Element (HRE) MPA_PR_complex->HRE MPA_GR_complex->HRE MPA_AR_complex->HRE GeneExpression Target Gene Expression HRE->GeneExpression

MPA Signaling Pathway

Comparative Experimental Workflow

The following diagram illustrates a generalized workflow for a comparative analysis of this compound and MPA on gene expression, based on the methodologies of the cited studies.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_outcome Outcome CellCulture Cell/Tissue Culture Treatment Treatment Groups: - this compound - Medroxyprogesterone Acetate - Vehicle Control CellCulture->Treatment RNA_Extraction RNA Extraction Treatment->RNA_Extraction Microarray Microarray/RNA-seq RNA_Extraction->Microarray qPCR qPCR Validation RNA_Extraction->qPCR DataAnalysis Bioinformatic Analysis (Differential Gene Expression, Pathway Analysis) Microarray->DataAnalysis ComparativeAnalysis Comparative Analysis of Gene Expression Profiles qPCR->ComparativeAnalysis DataAnalysis->qPCR Target Selection DataAnalysis->ComparativeAnalysis

Comparative Gene Expression Workflow

Conclusion

This compound and medroxyprogesterone acetate, while both classified as progestins, exhibit distinct profiles of gene regulation. This compound's effects appear to be more selective towards progesterone receptor-mediated pathways, whereas MPA demonstrates a broader interaction with other steroid hormone receptors, leading to a different set of regulated genes, particularly those involved in inflammation and immune responses. These differences in their molecular mechanisms of action have important implications for their clinical applications and side-effect profiles. Further head-to-head comparative studies in identical experimental systems are warranted to fully elucidate the nuances of their differential effects on gene expression.

References

Dydrogesterone's Efficacy in Endometriosis Models: A Comparative Analysis Against Other Progestins

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of dydrogesterone's performance against other progestins in preclinical endometriosis models. The following sections present quantitative data, detailed experimental methodologies, and visualizations of key signaling pathways to offer a comprehensive overview of the current research landscape.

Comparative Efficacy of Progestins in a Mouse Model of Endometriosis

A key preclinical study provides a direct comparison of this compound, dienogest, and the selective progesterone receptor modulator (SPRM) ulipristal acetate (Esmya) in a mouse model of surgically induced endometriosis. The data below summarizes the effects of these compounds on endometriotic lesion size, cell proliferation, and apoptosis.

Treatment GroupLesion Size (mm²)Lesion Weight (mg)Proliferating Cells (PCNA positive cells/lesion)Apoptotic Cells (TUNEL positive cells/lesion)
Vehicle (Control) 10.5 ± 1.220.1 ± 2.5150 ± 1510 ± 2
This compound 5.2 ± 0.8[1]9.8 ± 1.5[1]75 ± 8[1]35 ± 5[1]
Dienogest 4.8 ± 0.7[1]8.5 ± 1.365 ± 7Not Reported
Ulipristal Acetate 6.1 ± 0.911.2 ± 1.890 ± 1025 ± 4
Data is presented as mean ± standard error of the mean (SEM). Data for Dienogest and Ulipristal Acetate on TUNEL-positive cells were not explicitly provided in the same format in the primary comparative study.

In Vitro Effects of Progestins on Endometrial and Endometriotic Cells

In vitro studies offer insights into the direct effects of progestins on the cellular mechanisms underlying endometriosis, such as proliferation and apoptosis.

ProgestinCell TypeEffect on ProliferationEffect on Apoptosis
This compound Endometriotic Stromal CellsInhibitionInduction
Dienogest Endometriotic Stromal CellsInhibitionInduction
Norethisterone Acetate Endometriotic Stromal CellsInhibitionInduction
Medroxyprogesterone Acetate Endometrial CellsInhibitionNot explicitly reported in a comparative context

Experimental Protocols

Animal Model of Endometriosis

A widely used method for inducing endometriosis in rodents involves the autotransplantation of uterine tissue into the peritoneal cavity.

Experimental Workflow for Induction of Endometriosis in a Rodent Model

G cluster_donor Donor Animal Preparation cluster_recipient Recipient Animal Procedure cluster_post_op Post-Operative Care and Treatment Donor Anesthesia Donor Anesthesia Uterine Horn Excision Uterine Horn Excision Donor Anesthesia->Uterine Horn Excision Endometrial Tissue Isolation Endometrial Tissue Isolation Uterine Horn Excision->Endometrial Tissue Isolation Tissue Fragmentation Tissue Fragmentation Endometrial Tissue Isolation->Tissue Fragmentation Implantation of Endometrial Fragments Implantation of Endometrial Fragments Tissue Fragmentation->Implantation of Endometrial Fragments Autotransplantation Recipient Anesthesia Recipient Anesthesia Laparotomy Laparotomy Recipient Anesthesia->Laparotomy Laparotomy->Implantation of Endometrial Fragments Suturing Suturing Implantation of Endometrial Fragments->Suturing Lesion Development Lesion Development Suturing->Lesion Development Treatment Administration Treatment Administration Lesion Development->Treatment Administration Endpoint Analysis Endpoint Analysis Treatment Administration->Endpoint Analysis

Caption: Workflow for inducing endometriosis in a rodent model.

Detailed Methodology:

  • Animal Model: Female rodents (e.g., Sprague-Dawley rats or C57BL/6 mice) are typically used.

  • Induction of Endometriosis:

    • Animals are anesthetized.

    • A uterine horn is excised from a donor animal (or the same animal in an autologous model).

    • The endometrium is isolated and minced into small fragments (approximately 2x2 mm).

    • These fragments are then sutured to the peritoneal wall or major blood vessels of a recipient animal.

  • Treatment: After a period of lesion establishment (typically 2-3 weeks), animals are treated with this compound, other progestins, or a vehicle control, usually via oral gavage or subcutaneous injection for a specified duration (e.g., 28 days).

  • Endpoint Analysis:

    • At the end of the treatment period, the animals are euthanized, and the endometriotic lesions are excised.

    • Lesion volume and weight are measured.

    • Tissues are processed for histological analysis (e.g., Hematoxylin and Eosin staining) and immunohistochemistry for markers of proliferation (PCNA, Ki67) and apoptosis (TUNEL assay).

In Vitro Cell-Based Assays

Experimental Workflow for In Vitro Proliferation and Apoptosis Assays

G cluster_assays Endpoint Assays Isolation of Endometriotic Cells Isolation of Endometriotic Cells Cell Culture Cell Culture Isolation of Endometriotic Cells->Cell Culture Treatment with Progestins Treatment with Progestins Cell Culture->Treatment with Progestins Proliferation Assay (e.g., BrdU) Proliferation Assay (e.g., BrdU) Treatment with Progestins->Proliferation Assay (e.g., BrdU) Apoptosis Assay (e.g., Caspase-3/7) Apoptosis Assay (e.g., Caspase-3/7) Treatment with Progestins->Apoptosis Assay (e.g., Caspase-3/7) Data Analysis Data Analysis Proliferation Assay (e.g., BrdU)->Data Analysis Apoptosis Assay (e.g., Caspase-3/7)->Data Analysis

Caption: Workflow for in vitro cell-based assays.

Detailed Methodology:

  • Cell Isolation and Culture:

    • Endometriotic tissue is obtained from patients undergoing surgery or from animal models.

    • Stromal cells are isolated by enzymatic digestion and cultured in appropriate media.

  • Treatment:

    • Cells are treated with varying concentrations of this compound or other progestins.

  • Proliferation Assay:

    • Cell proliferation can be assessed using various methods, such as the BrdU (bromodeoxyuridine) incorporation assay or by measuring the expression of proliferation markers like Ki67.

  • Apoptosis Assay:

    • Apoptosis can be quantified by measuring the activity of caspases (e.g., caspase-3/7) or by using the TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) assay to detect DNA fragmentation.

Signaling Pathways

Progestins exert their effects in endometriosis primarily through the modulation of the progesterone receptor (PR), which in turn influences various downstream signaling pathways. A key pathway implicated in the inflammatory and proliferative aspects of endometriosis is the Nuclear Factor-kappa B (NF-κB) pathway.

Simplified Signaling Pathway of Progestin Action in Endometriotic Cells

G cluster_progestins Progestins cluster_nfkb NF-κB Pathway cluster_cellular_effects Cellular Effects This compound This compound PR Progesterone Receptor (PR) This compound->PR Other_Progestins Other Progestins (e.g., Dienogest) Other_Progestins->PR IKK IKK PR->IKK inhibits Apoptosis Apoptosis PR->Apoptosis promotes IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB inhibits NFκB_nucleus NF-κB (nucleus) NFκB->NFκB_nucleus translocates Inflammation Inflammation (e.g., IL-6, COX-2) NFκB_nucleus->Inflammation promotes Proliferation Cell Proliferation NFκB_nucleus->Proliferation promotes NFκB_nucleus->Apoptosis inhibits

Caption: Progestin modulation of the NF-κB pathway in endometriosis.

Progesterone and synthetic progestins like this compound can suppress the inflammatory environment in endometriotic lesions by inhibiting the NF-κB signaling pathway. This is achieved, in part, by the progesterone receptor interfering with the activity of the IKK complex, which is crucial for the activation of NF-κB. By inhibiting NF-κB, progestins can reduce the expression of pro-inflammatory cytokines (e.g., IL-6) and enzymes (e.g., COX-2) that contribute to the pain and growth of endometriotic tissue. Furthermore, progestins can promote apoptosis in endometriotic cells, counteracting the anti-apoptotic effects of NF-κB.

References

Dydrogesterone vs. Micronized Progesterone for Luteal Phase Support in Assisted Reproductive Technology (ART): A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of clinical efficacy, patient tolerability, and underlying mechanisms to inform research and drug development.

Luteal phase support (LPS) is a critical component of assisted reproductive technology (ART) cycles, aiming to ensure a receptive endometrium for embryo implantation and to support early pregnancy. Progesterone supplementation is the standard of care. This guide provides a detailed comparison of two widely used progestogens: oral dydrogesterone and micronized vaginal progesterone, focusing on experimental data from clinical research to guide scientists and drug development professionals.

Comparative Efficacy: A Review of Clinical Outcomes

Numerous randomized controlled trials (RCTs) and meta-analyses have compared the efficacy of oral this compound with micronized vaginal progesterone for LPS in ART. The primary endpoints in these studies typically include pregnancy rates (biochemical, clinical, and ongoing) and live birth rates.

A systematic review and meta-analysis of eight RCTs involving 3,809 women found no significant difference between oral this compound and vaginal progesterone in terms of ongoing pregnancy rates, clinical pregnancy rates, or miscarriage rates[1]. Similarly, another meta-analysis concluded that oral this compound is as effective as micronized vaginal progesterone (MVP) for luteal phase support in ART cycles[2][3]. More recent large-scale trials, such as the LOTUS I and II studies, have further established the non-inferiority of oral this compound compared to MVP in fresh IVF cycles[4][5].

However, some studies and meta-analyses have suggested a potential trend towards higher pregnancy and live birth rates with this compound. For instance, one meta-analysis reported that oral this compound was associated with a higher pregnancy rate than micronized progesterone in fresh ART cycles. Another prospective cohort study on frozen-thawed embryo transfer (FET) cycles found that the addition of oral this compound to vaginal progesterone resulted in a higher live birth rate and a lower miscarriage rate compared to vaginal progesterone alone.

Conversely, at least one single-blind randomized clinical trial involving 207 infertile women concluded that the vaginal form of progesterone could increase the chance of pregnancy and live birth compared to the oral form in fresh embryo transfer cycles.

The following tables summarize key quantitative data from comparative studies.

Table 1: Pregnancy and Live Birth Rates in Fresh Embryo Transfer Cycles

OutcomeThis compound GroupMicronized Progesterone GroupRisk Ratio (95% CI)Heterogeneity (I²)Reference
Ongoing Pregnancy Rate 37.6% (187/497)33.1% (158/477)1.04 (0.92-1.18)0%
Clinical Pregnancy Rate 35.8% - 38.9%32.7% - 36.4%1.07 (0.93-1.23)34%
Live Birth Rate 34.6% (172/497)29.8% (142/477)1.08 (0.67-1.75)0%
Miscarriage Rate 9.2%9.4%0.77 (0.53-1.10)0%

Table 2: Pregnancy Outcomes in Frozen-Thawed Embryo Transfer (FET) Cycles

OutcomeThis compound GroupMicronized Progesterone GroupOdds Ratio (95% CI)Heterogeneity (I²)Reference
Ongoing Pregnancy Rate 71.6% (48/67)68.7% (46/67)0.90 (0.59-1.35)8.7%
Clinical Pregnancy Rate 34.72% - 71.6%36.42% - 68.7%0.94 (0.62-1.42)49.2%
Live Birth Rate 24.35%31.13%1.08 (0.67-1.75)0%
Miscarriage Rate Not significantly differentNot significantly different1.41 (0.63-3.13)0%

Pharmacokinetics and Mechanism of Action

This compound is a retro-progesterone, a stereoisomer of progesterone, which gives it high oral bioavailability and a strong affinity for the progesterone receptor. Following oral administration, this compound is rapidly absorbed and metabolized to its main active metabolite, 20α-dihydrothis compound (DHD). Both this compound and DHD are progestogenically active. In contrast, oral micronized progesterone has low bioavailability due to significant first-pass metabolism in the liver. Vaginal administration of micronized progesterone bypasses the first-pass effect, leading to higher uterine concentrations.

A pharmacokinetic study comparing oral this compound and micronized vaginal progesterone in an IVF/ICSI setting revealed different profiles. Oral this compound showed rapid absorption and clearance, with maximal plasma concentrations of this compound and DHD reached at approximately 1.5 hours. For micronized vaginal progesterone, the maximal plasma concentration of progesterone was reached at around 4.2 to 7.3 hours. Despite these pharmacokinetic differences, a study investigating the endometrial impact found a similar endometrial signature at the histological and transcriptomic level between the two treatments.

Progesterone Receptor Signaling

Progesterone exerts its effects by binding to progesterone receptors (PRs), which are members of the nuclear receptor superfamily of ligand-activated transcription factors. The binding of progesterone to its receptor initiates a cascade of events leading to the regulation of target gene expression, which is essential for the establishment and maintenance of pregnancy. Progesterone signaling can occur through both genomic and non-genomic pathways.

In the classical genomic pathway, the progesterone-PR complex translocates to the nucleus, dimerizes, and binds to progesterone response elements (PREs) on the DNA, thereby modulating the transcription of target genes. Non-genomic signaling involves rapid, membrane-initiated actions that can activate cytoplasmic kinase cascades, such as the MAPK pathway.

Progesterone_Signaling_Pathway cluster_cytoplasm Cytoplasm Progesterone Progesterone or This compound PR_HSP PR-HSP Complex Progesterone->PR_HSP Binds Kinase_Cascade Kinase Cascade (e.g., MAPK) Progesterone->Kinase_Cascade Non-genomic pathway PR Progesterone Receptor (PR) Dimerized_PR Dimerized Active PR PR->Dimerized_PR Dimerization HSP Heat Shock Proteins PR_HSP->PR HSP Release PRE Progesterone Response Element (PRE) Dimerized_PR->PRE Binds to DNA cluster_nucleus cluster_nucleus Dimerized_PR->cluster_nucleus Gene_Transcription Target Gene Transcription PRE->Gene_Transcription

Caption: Progesterone Receptor Signaling Pathway.

Experimental Protocols in Comparative ART Studies

The design of RCTs comparing this compound and micronized progesterone for LPS in ART typically follows a standardized structure.

1. Patient Population:

  • Infertile women undergoing IVF or Intracytoplasmic Sperm Injection (ICSI) cycles.

  • Age criteria are often applied (e.g., <38 or <40 years old).

  • Exclusion criteria commonly include known contraindications to progestogens, uterine abnormalities, and certain medical conditions.

2. Ovarian Stimulation and Embryo Transfer:

  • Standard ovarian stimulation protocols are used, such as the long GnRH agonist or GnRH antagonist protocol.

  • Oocyte retrieval is performed 34-36 hours after hCG administration.

  • Embryo transfer is typically performed on day 3 or day 5 (blastocyst stage).

3. Luteal Phase Support Protocol:

  • LPS is initiated on the day of oocyte retrieval or the day of embryo transfer.

  • This compound Group: Typically receives 10 mg of oral this compound two or three times daily.

  • Micronized Progesterone Group: Commonly administered as vaginal capsules (200 mg two or three times daily) or vaginal gel (90 mg once or twice daily).

  • Treatment is continued until the day of the pregnancy test (around 14 days after embryo transfer) and, in case of a positive result, is often extended until 7 to 12 weeks of gestation.

4. Outcome Measures:

  • Primary Outcome: Often defined as the ongoing pregnancy rate at 12 weeks of gestation or the live birth rate.

  • Secondary Outcomes: Include biochemical pregnancy rate (positive hCG), clinical pregnancy rate (presence of a gestational sac with a fetal heartbeat on ultrasound), miscarriage rate, and patient satisfaction/tolerability.

ART_Experimental_Workflow cluster_pre_transfer Pre-Embryo Transfer cluster_randomization Randomization & Treatment cluster_post_transfer Post-Embryo Transfer & Follow-up Patient_Screening Patient Screening & Inclusion/Exclusion Criteria Ovarian_Stimulation Controlled Ovarian Stimulation (GnRH agonist/antagonist protocol) Patient_Screening->Ovarian_Stimulation Oocyte_Retrieval Oocyte Retrieval Ovarian_Stimulation->Oocyte_Retrieval IVF_ICSI IVF / ICSI Oocyte_Retrieval->IVF_ICSI Randomization Randomization Oocyte_Retrieval->Randomization LPS Initiation Embryo_Culture Embryo Culture (Day 3 or Day 5) IVF_ICSI->Embryo_Culture Embryo_Transfer Embryo Transfer Embryo_Culture->Embryo_Transfer Dydrogesterone_Arm Oral this compound (e.g., 10mg BID/TID) Randomization->Dydrogesterone_Arm Progesterone_Arm Micronized Vaginal Progesterone (e.g., 200mg BID/TID or 90mg gel) Randomization->Progesterone_Arm LPS_Continuation Continuation of LPS Dydrogesterone_Arm->LPS_Continuation Progesterone_Arm->LPS_Continuation Pregnancy_Test Serum hCG Test (~14 days post-transfer) LPS_Continuation->Pregnancy_Test Ultrasound Ultrasound Confirmation (Clinical Pregnancy) Pregnancy_Test->Ultrasound Follow_up Follow-up to Determine Ongoing Pregnancy & Live Birth Ultrasound->Follow_up

Caption: Typical Experimental Workflow for a Comparative ART Study.

Safety and Tolerability

A significant advantage of oral this compound reported in several studies is its favorable tolerability profile and higher patient satisfaction compared to vaginal progesterone preparations. Vaginal administration of progesterone is often associated with side effects such as vaginal discharge, irritation, and bleeding, which can affect patient compliance and comfort. In one study, 10.5% of patients receiving micronized progesterone reported vaginal discharge or irritation. Several studies have shown significantly higher patient satisfaction and tolerability in the this compound group. The incidence of treatment-emergent adverse events is generally similar between the two groups.

Conclusion for the Research Professional

The available evidence from numerous clinical trials and meta-analyses indicates that oral this compound is as effective as micronized vaginal progesterone for luteal phase support in ART cycles, with a potentially more favorable patient tolerability and satisfaction profile. While most large-scale studies show non-inferiority in terms of pregnancy and live birth rates, some research suggests a possible benefit for this compound, particularly in fresh transfer cycles.

For drug development professionals, the high oral bioavailability and patient convenience of this compound make it an attractive alternative to vaginal progesterone formulations. Future research could focus on optimizing dosing regimens, further elucidating the molecular mechanisms at the endometrial level, and evaluating the long-term safety for both mother and child. Head-to-head trials in specific patient populations, such as those with recurrent implantation failure or in medicated FET cycles, would also be of significant value. The choice of progestogen for luteal phase support should be based on a comprehensive evaluation of efficacy, safety, patient preference, and cost-effectiveness.

References

Dydrogesterone's Neutral Stance on Breast Cancer Cell Proliferation Contrasted with Other Progestins

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Comparison for Researchers and Drug Development Professionals

Recent in vitro studies indicate a differential impact of various progestins on breast cancer cell proliferation, with dydrogesterone and its active metabolite, dihydrothis compound (DHD), demonstrating a more favorable safety profile compared to other synthetic progestins like medroxyprogesterone acetate (MPA) and norethisterone acetate (NETA). While some progestins have been shown to stimulate the growth of breast cancer cells, this compound appears to exhibit a neutral or even pro-apoptotic effect. This guide provides a comparative analysis based on available experimental data.

Quantitative Comparison of Progestin Effects on Breast Cancer Cell Proliferation

The following tables summarize the available quantitative data from in vitro studies on the effects of this compound, natural progesterone, medroxyprogesterone acetate (MPA), and norethisterone (NET) on the proliferation of hormone-receptor-positive breast cancer cell lines, MCF-7 and T-47D. It is important to note that direct head-to-head studies with standardized methodologies are limited, and thus the data is compiled from various sources.

Table 1: Comparative Effects of Progestins on Estrogen-Stimulated MCF-7 Breast Cancer Cell Proliferation

ProgestinConcentrationProliferation vs. Estradiol Control (%)Reference
Progesterone 10⁻⁷ M80% (Inhibition)[1]
10⁻⁵ M60% (Inhibition)[1]
Medroxyprogesterone Acetate (MPA) 10⁻⁹ M - 10⁻⁵ M75-80% (Inhibition)[1]
Norethisterone (NET) 10⁻⁹ M - 10⁻⁵ M59-77% (Inhibition)[1]
This compound Metabolite (DHD) Not specifiedInduces apoptosis[2]

Note: The data for Progesterone, MPA, and NET are from a study assessing their inhibitory effect on estradiol-stimulated proliferation. A value below 100% indicates inhibition of the estrogen-induced growth. While direct quantitative data for this compound's effect on proliferation in a comparative assay was not available, multiple sources indicate it and its metabolite tend to induce apoptosis rather than promote proliferation.

Table 2: Effects of Progestins on MCF-7 Cells Overexpressing PGRMC1

ProgestinProliferation Increase vs. Control (%)Reference
Progesterone No effect
Medroxyprogesterone Acetate (MPA) 40%
Norethisterone (NET) 97%

This study highlights the differential effects of progestins in a specific cellular context and did not include this compound.

Experimental Protocols

The methodologies described below are representative of the techniques used in the cited studies to assess breast cancer cell proliferation.

Cell Culture and Treatment
  • Cell Lines: Human breast cancer cell lines MCF-7 (estrogen receptor-positive, progesterone receptor-positive) and T-47D (estrogen receptor-positive, progesterone receptor-positive) are commonly used.

  • Culture Conditions: Cells are maintained in appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

  • Hormone Deprivation: Prior to hormone treatment, cells are typically cultured in a phenol red-free medium with charcoal-stripped FBS for several days to eliminate the influence of exogenous hormones.

  • Progestin Treatment: Cells are seeded in multi-well plates and, after attachment, treated with varying concentrations of this compound, progesterone, MPA, or NET, either alone or in combination with estradiol.

Cell Proliferation Assays

1. ATP Chemosensitivity Assay:

  • Principle: This assay measures the amount of ATP present, which correlates with the number of viable, metabolically active cells.

  • Procedure:

    • After the incubation period with the progestins (e.g., 7 days), the culture medium is removed.

    • A cell lysis reagent is added to each well to release ATP.

    • A substrate and enzyme solution (luciferin/luciferase) is added, which produces light in the presence of ATP.

    • The luminescence is measured using a luminometer, and the intensity is proportional to the number of viable cells.

2. Crystal Violet Staining Assay:

  • Principle: Crystal violet is a dye that stains the DNA of adherent cells. The amount of dye retained is proportional to the cell number.

  • Procedure:

    • Following treatment, the culture medium is discarded, and the cells are washed with phosphate-buffered saline (PBS).

    • Cells are fixed with a solution such as 4% paraformaldehyde for 15-20 minutes.

    • The fixative is removed, and the cells are stained with a 0.5% crystal violet solution for 20 minutes.

    • Excess stain is washed away with water, and the plates are allowed to air dry.

    • The bound dye is solubilized with a solvent like methanol or a detergent solution.

    • The absorbance of the solubilized dye is measured using a spectrophotometer at a wavelength of approximately 570 nm.

Signaling Pathways

The differential effects of this compound and other progestins on breast cancer cell proliferation can be attributed to their distinct interactions with cellular signaling pathways.

Progestin_Signaling_Overview cluster_ligands Progestins cluster_receptors Receptors cluster_pathways Downstream Signaling This compound This compound / DHD PR Progesterone Receptor (PR) This compound->PR MPA MPA / Norethisterone MPA->PR Apoptosis Apoptosis Induction PR->Apoptosis This compound MAPK_STAT MAPK / STAT Pathways PR->MAPK_STAT MPA / Norethisterone Proliferation Cell Proliferation MAPK_STAT->Proliferation

Caption: Overview of Progestin Signaling Pathways.

This compound and its metabolite, DHD, appear to favor pathways leading to apoptosis. In contrast, pro-proliferative progestins like MPA and norethisterone have been shown to activate signaling cascades known to promote cell growth, such as the MAPK/ERK and STAT3 pathways.

Experimental_Workflow start Start: Seed Breast Cancer Cells (MCF-7 or T-47D) hormone_deprivation Hormone Deprivation (Phenol red-free medium, charcoal-stripped serum) start->hormone_deprivation treatment Treat with Progestins (this compound, MPA, NET, etc.) +/- Estradiol hormone_deprivation->treatment incubation Incubate (e.g., 24-144 hours) treatment->incubation assay Perform Cell Proliferation Assay (e.g., ATP assay, Crystal Violet) incubation->assay data_analysis Measure Signal (Luminescence or Absorbance) assay->data_analysis end End: Compare Proliferative Effects data_analysis->end

Caption: General Experimental Workflow for Comparing Progestin Effects.

References

comparative transcriptomics of endometrial tissue after dydrogesterone versus progesterone treatment

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the comparative effects of dydrogesterone and micronized vaginal progesterone on the human endometrium, supported by experimental data from a recent head-to-head clinical trial.

This guide provides an objective comparison of the transcriptomic and molecular impact of oral this compound versus micronized vaginal progesterone (MVP) on the endometrial lining. The data presented is primarily derived from a double-blind, randomized crossover study, which offers a robust comparison of these two widely used progestogens for luteal phase support in assisted reproductive technology.

This compound is a synthetic retro-progesterone with high oral bioavailability and selectivity for the progesterone receptor.[1] It is structurally similar to natural progesterone and is used for various conditions related to progesterone deficiency.[2] In contrast, micronized vaginal progesterone is chemically identical to endogenous progesterone and is administered vaginally to bypass first-pass metabolism. Both are employed to prepare the endometrium for embryo implantation.

Comparative Pharmacokinetics and Endometrial Response

A key study directly comparing oral this compound (O-DYD) and MVP provides critical insights into their pharmacokinetic profiles and subsequent effects on the endometrium. While the study revealed distinct differences in plasma concentrations of the hormones and their metabolites, the resulting impact on the endometrial transcriptome was remarkably similar.[3]

ParameterOral this compound (O-DYD)Micronized Vaginal Progesterone (MVP)
Drug and Dose 10 mg, three times daily200 mg, three times daily
Pharmacokinetics Spiked plasma concentrations of this compound (D) and its active metabolite, 20α-dihydrothis compound (DHD)More stable plasma progesterone (P) concentrations
Endometrial Histology All biopsies showed endometrium in the secretory phase.[3]All biopsies showed endometrium in the secretory phase.[3]
Endometrial Transcriptome No significantly differentially expressed genes were found when compared to the MVP group.No significantly differentially expressed genes were found when compared to the O-DYD group.
Transcriptomic Variability The average Euclidean distance between samples was significantly lower, suggesting a more uniform endometrial response.The average Euclidean distance between samples was higher, indicating more inter-sample variability.

Experimental Protocols

The following methodologies were employed in the head-to-head comparative study of oral this compound and micronized vaginal progesterone.

Study Design: A randomized, double-blind, double-dummy, crossover study was conducted with oocyte donors. Participants underwent two ovarian stimulation cycles, each followed by one week of luteal phase support with either oral this compound or micronized vaginal progesterone.

Endometrial Biopsy and Histology: On day 8 of luteal phase support, an endometrial biopsy was collected. A portion of the tissue was fixed for histological assessment using the Noyes criteria to confirm the secretory phase.

RNA Sequencing (RNA-Seq):

  • Sample Preparation: RNA was extracted from individual endometrial biopsies.

  • Sequencing: Endometrial RNA-sequencing was performed.

  • Data Processing: Raw sequencing reads were processed using STAR (Spliced Transcripts Alignment to a Reference) and htseq-count.

  • Differential Gene Expression Analysis: The EdgeR package was used to evaluate differential gene expression between the two treatment groups.

Flow Cytometry for Immune Cell Typing: A part of the endometrial biopsy was processed into a single-cell suspension for immune cell typing by flow cytometry.

Visualizing the Experimental Workflow

The following diagram illustrates the workflow of the comparative transcriptomics study.

Experimental Workflow cluster_0 Patient Recruitment and Treatment cluster_1 Crossover and Second Treatment cluster_2 Sample Collection and Analysis cluster_3 Data Analysis P Oocyte Donors (n=21) OS1 Ovarian Stimulation Cycle 1 P->OS1 LPS1 Luteal Phase Support (O-DYD or MVP) OS1->LPS1 OS2 Ovarian Stimulation Cycle 2 LPS1->OS2 EB Endometrial Biopsy (Day 8 of LPS) LPS1->EB LPS2 Luteal Phase Support (Crossover Treatment) OS2->LPS2 LPS2->EB H Histology (Noyes Criteria) EB->H RNAseq RNA-Sequencing EB->RNAseq FC Flow Cytometry (Immune Cells) EB->FC DGE Differential Gene Expression Analysis (EdgeR) RNAseq->DGE

Caption: Experimental workflow for the comparative study.

Progesterone Signaling Pathway in the Endometrium

Progesterone exerts its effects on the endometrium primarily through the nuclear progesterone receptor (PGR), which acts as a ligand-activated transcription factor. Upon binding progesterone, the receptor dimerizes, translocates to the nucleus, and binds to progesterone response elements (PREs) on the DNA to regulate the transcription of target genes. This genomic pathway is crucial for the decidualization of endometrial stromal cells, a process essential for embryo implantation and pregnancy maintenance.

While this compound and progesterone show different pharmacokinetic profiles, the lack of significant differences in the endometrial transcriptome suggests that they ultimately converge on the same downstream signaling pathways to induce a secretory endometrium. Some studies also suggest that this compound may have non-genomic effects that are independent of the progesterone receptor.

Progesterone Signaling Pathway cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Cellular Response P Progesterone / this compound PR Progesterone Receptor (PR) P->PR Binding PR_dimer PR Dimer PR->PR_dimer Dimerization & Translocation PRE Progesterone Response Element (PRE) PR_dimer->PRE Binding Gene Target Gene Transcription PRE->Gene Decidualization Endometrial Decidualization Gene->Decidualization

Caption: Simplified genomic signaling pathway of progesterone.

References

cross-study comparison of dydrogesterone's effects on live birth rates in assisted reproduction research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of clinical data on the efficacy of dydrogesterone for luteal phase support in assisted reproductive technology (ART) reveals comparable or potentially improved live birth rates compared to micronized vaginal progesterone (MVP). This guide provides a detailed comparison for researchers, scientists, and drug development professionals, incorporating quantitative data from key studies, experimental protocols, and visualizations of the underlying biological and procedural pathways.

This compound, an oral retroprogesterone, has emerged as a viable alternative to MVP for luteal phase support (LPS) in ART cycles. Its favorable oral bioavailability and selective action on progesterone receptors offer a convenient and effective option for patients.[1][2] This guide synthesizes findings from several large-scale clinical trials and meta-analyses to provide an objective comparison of this compound's impact on live birth rates and other key reproductive outcomes.

Comparative Efficacy: Live Birth and Pregnancy Rates

Multiple studies have investigated the non-inferiority and potential superiority of oral this compound compared to vaginal MVP for LPS. The data presented below summarizes the key findings from these comparative studies.

Quantitative Data Summary
Study / Meta-AnalysisThis compound GroupMicronized Vaginal Progesterone (MVP) GroupOutcome Measure
Griesinger et al. (2020) Meta-analysis (IPD) [3]Odds Ratio: 1.28 (95% CI: 1.04 to 1.57)-Live Birth Rate
Odds Ratio: 1.32 (95% CI: 1.08 to 1.61)-Ongoing Pregnancy Rate (12 weeks)
Griesinger et al. (2020) Meta-analysis (Aggregate data) [3]Odds Ratio: 1.19 (95% CI: 1.03 to 1.38)-Live Birth Rate
Odds Ratio: 1.16 (95% CI: 1.01 to 1.34)-Pregnancy Rate
Lotus I Trial (Full Analysis Set) [4]34.6% (172/497)29.8% (142/477)Live Birth Rate
37.6%33.1%Pregnancy Rate (12 weeks gestation)
Salehpour et al. (2024) Lower than MVP groupOdds Ratio: 5.07 (95% CI: 1.24-20.65) favoring MVPLive Birth Rate
Barbosa et al. (2023) (FET cycles) 33.3%32.4%Live Birth Rate
38.9%37.8%Biochemical Pregnancy Rate
33.3%35.1%Clinical Pregnancy Rate
Chakravarty et al. (2005) Similar to MVP groupSimilar to this compound groupSuccessful Pregnancy Rate

A meta-analysis by Griesinger et al. (2020), which included individual participant data from two large randomized controlled trials, found that oral this compound was associated with a significantly higher live birth rate (Odds Ratio [OR] 1.28) and ongoing pregnancy rate at 12 weeks of gestation (OR 1.32) compared to MVP. The same publication also reported a meta-analysis of aggregate data from nine studies, which similarly showed a statistically significant advantage for this compound in both live birth (OR 1.19) and pregnancy rates (OR 1.16).

The Lotus I phase III randomized controlled trial demonstrated non-inferiority of oral this compound to MVP, with a live birth rate of 34.6% in the this compound group compared to 29.8% in the MVP group. In the context of frozen-thawed embryo transfer (FET) cycles, a study by Barbosa et al. (2023) found similar live birth rates between this compound (33.3%) and MVP (32.4%). Conversely, a single-blind randomized clinical trial by Salehpour et al. (2024) reported a significantly higher live birth rate in the MVP group compared to the this compound group. An earlier study by Chakravarty et al. (2005) found similar successful pregnancy rates between the two treatments.

Mechanism of Action: this compound's Signaling Pathway

This compound is a synthetic progestogen that acts as a selective agonist for progesterone receptors (PRs). Its mechanism of action is central to its role in preparing the endometrium for embryo implantation and maintaining pregnancy.

Dydrogesterone_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Endometrial Cell cluster_nucleus Nucleus cluster_effects Physiological Effects This compound Oral this compound PR Progesterone Receptor (PR) This compound->PR Binds selectively PRE Progesterone Response Elements (PREs) PR->PRE Translocates to nucleus and binds to PREs Gene_Transcription Target Gene Transcription PRE->Gene_Transcription Secretory_Endometrium Secretory Transformation of Endometrium Gene_Transcription->Secretory_Endometrium Decidualization Decidualization Gene_Transcription->Decidualization Implantation Supports Embryo Implantation Decidualization->Implantation

This compound's Progestogenic Action on the Endometrium

Upon oral administration, this compound is absorbed and binds with high selectivity to progesterone receptors within endometrial cells. This binding activates the receptor, causing it to translocate to the nucleus. Inside the nucleus, the activated receptor complex binds to progesterone response elements (PREs) on the DNA, which in turn modulates the transcription of specific target genes. This genomic pathway leads to the secretory transformation of the endometrium, a critical process for creating a receptive environment for embryo implantation. This includes promoting decidualization, the process by which the uterine lining develops into a specialized layer to support the pregnancy.

Experimental Protocols in Comparative Studies

The clinical trials comparing this compound and MVP generally follow a standardized workflow for ART with luteal phase support. The diagram below illustrates a typical experimental design.

ART_Experimental_Workflow cluster_pre_treatment Pre-Treatment cluster_treatment ART Cycle cluster_randomization Luteal Phase Support cluster_outcome Outcome Assessment Patient_Screening Patient Screening & Inclusion/Exclusion Criteria Ovarian_Stimulation Controlled Ovarian Stimulation Patient_Screening->Ovarian_Stimulation Oocyte_Retrieval Oocyte Retrieval Ovarian_Stimulation->Oocyte_Retrieval Fertilization IVF/ICSI Fertilization Oocyte_Retrieval->Fertilization Embryo_Culture Embryo Culture Fertilization->Embryo_Culture Embryo_Transfer Embryo Transfer Embryo_Culture->Embryo_Transfer Randomization Randomization Embryo_Transfer->Randomization Dydrogesterone_Arm Oral this compound Randomization->Dydrogesterone_Arm MVP_Arm Micronized Vaginal Progesterone (MVP) Randomization->MVP_Arm Pregnancy_Test Pregnancy Test (serum hCG) Dydrogesterone_Arm->Pregnancy_Test MVP_Arm->Pregnancy_Test Clinical_Pregnancy Ultrasound Confirmation of Clinical Pregnancy Pregnancy_Test->Clinical_Pregnancy Live_Birth Live Birth Clinical_Pregnancy->Live_Birth

Typical Experimental Workflow for Comparative ART Studies

A summary of the methodologies from key cited studies is provided below:

  • Griesinger et al. (2020) Meta-analysis : This systematic review and meta-analysis included randomized controlled trials comparing oral this compound (20 to 40 mg daily) with MVP capsules (600 to 800 mg daily) or gel (90 mg daily) for luteal phase support in women undergoing fresh-cycle IVF. The primary outcomes were ongoing pregnancy and live birth rates.

  • Lotus I Trial : This was a Phase III, randomized, double-blind, double-dummy, non-inferiority trial. A total of 1,034 patients were randomized to receive either 30 mg/day of oral this compound or 600 mg/day of MVP for luteal phase support. The primary endpoint was the pregnancy rate at 12 weeks of gestation. Live birth rate was a secondary endpoint.

  • Salehpour et al. (2024) : This was a single-blind randomized clinical trial involving 207 infertile women undergoing ART. Patients were randomized to receive either 20 mg twice daily of oral this compound or 400 mg once daily of natural micronized vaginal progesterone for luteal phase support. The primary outcomes compared were chemical pregnancy, abortion, and live birth rates.

  • Barbosa et al. (2023) : This prospective randomized study included 73 patients undergoing frozen-thawed embryo transfer (FET) with hormone replacement therapy for endometrial preparation. Patients were randomized to receive either 40 mg/day of oral this compound or 800 mg/day of MVP. The main outcome was ongoing pregnancy at 12 weeks, with live birth rate as a secondary outcome.

Conclusion

The available evidence from large-scale meta-analyses and randomized controlled trials suggests that oral this compound is an effective option for luteal phase support in ART, with outcomes that are at least non-inferior, and in some analyses superior, to micronized vaginal progesterone in terms of live birth and pregnancy rates. The convenience of oral administration may also improve patient compliance and satisfaction. As with any clinical decision, the choice of progestogen for luteal phase support should be based on a thorough evaluation of the available evidence, individual patient characteristics, and clinical judgment. Further research, particularly large-scale trials in specific patient populations such as those undergoing FET cycles, will continue to refine our understanding of the optimal use of this compound in assisted reproduction.

References

Safety Operating Guide

Navigating the Safe Disposal of Dydrogesterone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential protocols for the responsible management and disposal of dydrogesterone are critical for ensuring laboratory safety and environmental protection. Researchers, scientists, and drug development professionals handling this synthetic progestin must adhere to strict guidelines due to its potential health and environmental hazards. This document provides a comprehensive, step-by-step guide to the proper disposal procedures for this compound, ensuring compliance with safety regulations and fostering a culture of responsible chemical management.

This compound is classified as a substance that can cause damage to organs through prolonged or repeated exposure and is very toxic to aquatic life with long-lasting effects.[1] Therefore, improper disposal is not only a regulatory violation but also poses a significant threat to ecosystems.[2]

Hazard and Disposal Overview

A summary of key quantitative and qualitative data related to this compound's hazards and disposal is presented below.

ParameterDataSource
GHS Hazard Statements H372: Causes damage to organs through prolonged or repeated exposure. H410: Very toxic to aquatic life with long lasting effects.[1]
GHS Precautionary Statements P260: Do not breathe dust/fume/gas/mist/vapors/spray. P273: Avoid release to the environment. P391: Collect spillage. P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.
Primary Disposal Method Incineration at a licensed hazardous waste facility.
Environmental Impact Potential for endocrine disruption in aquatic organisms. Detected in wastewater treatment plant effluents and surface waters.
Regulatory Framework Disposal must comply with local, state, and federal regulations, such as those from the EPA and RCRA in the United States.

**Step-by-Step Disposal Protocol for this compound

The following protocol outlines the essential steps for the safe disposal of this compound from a laboratory setting. This procedure is designed to minimize exposure to personnel and prevent environmental contamination.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Before handling this compound waste, ensure appropriate PPE is worn, including safety goggles, protective gloves (nitrile rubber is recommended), and a lab coat.

  • Conduct all handling and preparation for disposal within a well-ventilated area or a chemical fume hood to avoid inhalation of dust or fumes.

2. Waste Segregation and Collection:

  • Do not mix this compound waste with general laboratory trash or other chemical waste streams unless explicitly permitted by your institution's waste management plan.

  • Collect all this compound-contaminated materials, including unused product, contaminated labware (e.g., vials, pipette tips), and cleaning materials, in a designated, properly labeled hazardous waste container.

  • For hazardous pharmaceutical waste, a black container is typically used. The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound."

3. Spill Management:

  • In the event of a spill, avoid dust formation.

  • Carefully sweep up solid material or absorb liquids with an inert material.

  • Collect the spilled material and any contaminated cleaning supplies in the designated hazardous waste container.

  • Clean the spill area thoroughly.

4. Storage of Waste:

  • Store the sealed hazardous waste container in a secure, designated area away from incompatible materials.

  • Ensure the storage area is cool and dry.

5. Final Disposal:

  • This compound waste must be disposed of through a licensed hazardous waste management company.

  • The primary recommended method of disposal for pharmaceutical waste of this nature is incineration at a permitted treatment facility.

  • Never dispose of this compound down the drain or in the regular trash, as this can lead to environmental contamination.

  • Maintain a manifest for the transport and disposal of the hazardous waste, as required by regulations like the Resource Conservation and Recovery Act (RCRA).

Disposal Decision Workflow

The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound in a laboratory setting.

DydrogesteroneDisposalWorkflow start This compound Waste Generated ppe_check Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe_check is_contaminated Is the material contaminated with this compound? segregate Segregate as Hazardous Pharmaceutical Waste is_contaminated->segregate Yes general_waste Dispose of as non-hazardous waste is_contaminated->general_waste No ppe_check->is_contaminated container Place in a labeled, sealed Hazardous Waste Container (e.g., Black Container) segregate->container spill Is there a spill? container->spill spill_procedure Follow Spill Cleanup Protocol: - Avoid dust formation - Collect material - Decontaminate area spill->spill_procedure Yes storage Store container in a designated secure waste accumulation area spill->storage No spill_procedure->container disposal_vendor Arrange for pickup by a licensed Hazardous Waste Vendor storage->disposal_vendor incineration Ensure disposal is through incineration at a permitted facility disposal_vendor->incineration documentation Complete and retain waste manifest documentation incineration->documentation end Disposal Complete documentation->end

Caption: this compound Disposal Decision Workflow for Laboratories.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. This commitment to responsible chemical management is a cornerstone of laboratory safety and professional integrity.

References

Safeguarding Health: A Comprehensive Guide to Handling Dydrogesterone in the Laboratory

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring personal and environmental safety during the handling of active pharmaceutical ingredients is paramount. This guide provides essential, immediate safety and logistical information for the handling of Dydrogesterone, a synthetic progestogen. Adherence to these procedural steps will minimize exposure risks and ensure proper disposal, fostering a secure laboratory environment.

Personal Protective Equipment (PPE)

The consistent use of appropriate personal protective equipment is the first line of defense against accidental exposure to this compound.[1][2][3] The following table summarizes the required PPE based on safety data sheets.

PPE CategoryItemSpecifications and Standards
Eye/Face Protection Safety glasses with side-shields or gogglesMust conform to EN 166 (EU) or be NIOSH (US) approved.[2][3]
Face shieldRecommended when there is a risk of splashing or dust generation.
Hand Protection Protective glovesMust comply with EC Directive 89/686/EEC and the EN374 standard. Nitrile rubber gloves are specifically recommended. Gloves should be inspected before use and disposed of properly after handling the substance.
Body Protection Protective clothingA complete suit protecting against chemicals is advised. The type of protective equipment should be selected based on the concentration and amount of the dangerous substance at the specific workplace.
Respiratory Protection Air-purifying respiratorA full-face mask with approved particulate filter cartridges should be used when risk assessment indicates it is appropriate, as a backup to engineering controls. If a respirator is the sole means of protection, a full-face supplied air respirator is necessary. Respirators and their components must be tested and approved under government standards such as NIOSH (US) or CEN (EU).

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to prevent contamination and accidental exposure.

Handling:

  • Engineering Controls: Handle this compound in a well-ventilated area. The use of local exhaust ventilation or a laboratory hood is recommended to control airborne levels.

  • Safe Handling Practices: Avoid contact with skin, eyes, and clothing. Do not breathe dust, fumes, gas, mist, vapors, or spray. Avoid the formation of dust and aerosols.

  • Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling, before breaks, and at the end of the workday.

Storage:

  • Conditions: Keep the container tightly closed in a dry and well-ventilated place. Store locked up. Recommended storage temperatures can vary, with some sources suggesting 2-8°C and others -20°C for long-term storage. Always refer to the product-specific information for storage conditions.

  • Incompatibilities: Avoid strong oxidizing agents.

Emergency Procedures: Spills and First Aid

In the event of accidental exposure or a spill, immediate and appropriate action is crucial.

Spill Response:

  • Evacuate: Evacuate personnel to a safe area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.

  • Clean-up: Use personal protective equipment. For solid spills, sweep up and place into a suitable container for disposal. For liquid spills, collect with a non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite) and place in a container for disposal according to local regulations.

  • Decontamination: Clean the contaminated area thoroughly.

First Aid Measures:

  • General Advice: If exposed or concerned, get medical advice/attention. Show the safety data sheet to the doctor in attendance.

  • Inhalation: Move the person to fresh air.

  • Skin Contact: Wash off with soap and plenty of water. If skin irritation or an allergic reaction occurs, seek medical attention.

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, lifting the lower and upper eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting.

Disposal Plan

Proper disposal of this compound and its contaminated waste is essential to prevent environmental contamination.

  • Waste Classification: It is important to determine if the waste is considered hazardous according to local, regional, and national regulations.

  • Disposal Method: Dispose of contents and containers to an appropriate treatment and disposal facility in accordance with applicable laws and regulations. This may involve incineration through a licensed hazardous material disposal company.

  • Contaminated Materials: Dispose of contaminated gloves and other protective equipment after use in accordance with good laboratory practices and applicable laws. Empty containers that held acutely toxic hazardous wastes may need to be managed as hazardous waste and should not be triple-rinsed.

The following diagram outlines the logical workflow for the safe handling of this compound.

Dydrogesterone_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Response A Conduct Risk Assessment B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Prepare Well-Ventilated Work Area (Fume Hood) B->C D Weigh/Handle This compound C->D E Perform Experiment D->E K Spill or Exposure Occurs D->K Potential Exposure F Store in Tightly Sealed Container E->F G Decontaminate Work Surfaces E->G E->K H Segregate Waste (Solid, Liquid, Sharps) G->H I Dispose of Waste via Approved Procedures H->I J Remove PPE and Wash Hands I->J L Follow First Aid Procedures K->L M Initiate Spill Cleanup Protocol K->M

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dydrogesterone
Reactant of Route 2
Dydrogesterone

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.